(2,2-Dibromovinyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31780-26-4, 7436-90-0 | |
| Record name | Dibromostyrene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2,2-Dibromovinyl)benzene from Benzaldehyde via the Corey-Fuchs Reaction
Abstract
(2,2-Dibromovinyl)benzene is a valuable synthetic intermediate, primarily utilized in cross-coupling reactions and as a precursor for the synthesis of terminal alkynes.[1] Its efficient preparation from readily available starting materials is a topic of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive technical overview of the synthesis of this compound from benzaldehyde, focusing on the first stage of the Corey-Fuchs reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and offer field-proven insights to ensure a successful and reproducible synthesis.
Introduction: The Synthetic Utility of this compound
The geminal dibromoalkene functional group present in this compound offers a versatile handle for a variety of chemical transformations. It is a key building block for:
-
Alkyne Synthesis: As the stable intermediate of the Corey-Fuchs reaction, it can be readily converted to phenylacetylene through treatment with a strong base.[2]
-
Cross-Coupling Reactions: The reactive carbon-bromine bonds allow for participation in various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
-
Mechanistic Studies: It serves as a model substrate for investigating reaction mechanisms and developing novel synthetic methodologies.[1]
The most reliable and widely adopted method for synthesizing this compound from an aldehyde is the Corey-Fuchs reaction, developed by E. J. Corey and Philip L. Fuchs in 1972.[3] This reaction transforms an aldehyde into a 1,1-dibromoalkene in a single, high-yielding step.[4]
Reaction Principle and Mechanism
The conversion of benzaldehyde to this compound is a Wittig-type reaction. The core of this transformation is the in situ generation of a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane, which then reacts with the aldehyde.[2]
The mechanism can be broken down into two primary stages:
-
Ylide Formation: Two equivalents of triphenylphosphine (PPh₃) react with one equivalent of carbon tetrabromide (CBr₄). The first PPh₃ molecule acts as a nucleophile, attacking a bromine atom on CBr₄ to form a phosphonium salt and the tribromomethyl anion. The second PPh₃ molecule then deprotonates the intermediate to generate the reactive dibromomethylenephosphorane ylide.[4]
-
Wittig Reaction: The phosphorus ylide attacks the electrophilic carbonyl carbon of benzaldehyde. This proceeds through a betaine intermediate which collapses to form a four-membered oxaphosphetane ring. This intermediate is unstable and fragments, yielding the desired this compound and triphenylphosphine oxide (Ph₃P=O) as a byproduct.[4][5]
The driving force for the final step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.
Reagent and Product Data
A clear understanding of the physical and chemical properties of all substances involved is crucial for safe handling and effective execution of the experiment.
| Compound Name | Formula | Mol. Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -57.12 to -26 | 178.1 | 100-52-7 |
| Carbon Tetrabromide | CBr₄ | 331.63 | White crystalline solid | 90.1 | 189.5 | 558-13-4 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystals | 80-82 | 377 | 603-35-0 |
| This compound | C₈H₆Br₂ | 261.94 | Colorless to yellow liquid | 74-75 | N/A | 7436-90-0 |
(Data sourced from references[1][6][7][8][9][10])
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various scales. Expertise & Experience Insight: The success of this reaction is highly dependent on maintaining anhydrous (dry) conditions and an inert atmosphere, as the phosphorus ylide intermediate is sensitive to moisture and oxygen.
Materials and Reagents
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Benzaldehyde (freshly distilled to remove benzoic acid impurity)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Hexanes or Pentane
-
Silica Gel or Celite®
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas supply with manifold
-
Standard glassware for workup and purification
Reaction Parameters Summary
| Reagent | Equivalents (eq.) | Purpose |
| Benzaldehyde | 1.0 | Substrate |
| Triphenylphosphine | 2.0 - 4.0 | Ylide formation |
| Carbon Tetrabromide | 1.0 - 2.0 | Bromine source for ylide |
| Dichloromethane | - | Anhydrous Solvent |
(Stoichiometry sourced from reference[5])
Step-by-Step Procedure
-
Reaction Setup: Place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add triphenylphosphine (2.0 - 4.0 eq.) followed by anhydrous dichloromethane. Cool the resulting solution to 0 °C using an ice bath.
-
Ylide Generation: Slowly add carbon tetrabromide (1.0 - 2.0 eq.) portion-wise to the stirred solution at 0 °C. The mixture will typically turn from colorless to a yellow or orange suspension. Stir the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the ylide.
-
Aldehyde Addition: Prepare a solution of benzaldehyde (1.0 eq.) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the benzaldehyde spot.
-
Workup - Byproduct Precipitation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the resulting residue, add hexanes (or pentane). This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Workup - Filtration: Filter the mixture through a pad of silica gel or Celite®, washing thoroughly with additional hexanes to ensure all the product is collected. The triphenylphosphine oxide will remain on the filter pad.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).
Safety and Handling
Trustworthiness: A robust protocol is a safe protocol. Adherence to safety guidelines is paramount. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Carbon Tetrabromide (CBr₄): Harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.
-
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction. It is also known to cause damage to organs through prolonged or repeated exposure.[4] Wear protective gloves and eye protection.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Handle only in a well-ventilated fume hood.
Troubleshooting and Field Insights
-
Low Yield: Often caused by moisture quenching the ylide. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Freshly distilling the benzaldehyde is also recommended as it can oxidize to benzoic acid upon storage, which will not react.[11]
-
Incomplete Reaction: If TLC shows significant starting material remaining after several hours, the ylide may not have formed efficiently. Ensure the stoichiometry of PPh₃ and CBr₄ is correct and that the addition was performed at 0 °C.
-
Difficulty in Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate completely. Thorough trituration with hexanes or pentane is key. If it co-elutes with the product during chromatography, a less polar solvent system may be required.
Conclusion
The synthesis of this compound from benzaldehyde via the Corey-Fuchs reaction is a reliable and efficient transformation. By understanding the underlying Wittig-type mechanism, adhering to a meticulous experimental protocol with an emphasis on anhydrous conditions, and observing all safety precautions, researchers can consistently obtain this valuable synthetic intermediate in high yield. This guide provides the foundational knowledge and practical steps necessary for its successful implementation in a laboratory setting.
References
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Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
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Wikipedia. (2024). Benzaldehyde. Retrieved from [Link]
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Britannica. (n.d.). Benzaldehyde. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Benzaldehyde. Retrieved from [Link]
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Benzaldehyde (C6H5CHO) properties. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
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Wikipedia. (2024). Corey–Fuchs reaction. Retrieved from [Link]
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RSC Publishing. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]
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NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]
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Chemsrc. (2025). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (2,2-Dibromovinyl)benzene: Properties, Synthesis, and Applications
(2,2-Dibromovinyl)benzene , also known as β,β-Dibromostyrene, is a halogenated aromatic hydrocarbon that serves as a versatile and crucial intermediate in the field of organic synthesis. Its unique structure, featuring a phenyl group attached to a gem-dibromoalkene moiety, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth overview of its core physical and chemical properties, established synthetic methodologies, and its applications for researchers and professionals in drug development and materials science.
Physicochemical and Spectroscopic Profile
The physical state of this compound is typically a colorless to yellow liquid[1]. A comprehensive summary of its key physicochemical properties is detailed in the table below. Understanding these properties is fundamental for its appropriate handling, storage, and application in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7436-90-0 | [2] |
| Molecular Formula | C₈H₆Br₂ | [1][2] |
| Molecular Weight | 261.94 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
| Melting Point | 74-75 °C | [3] |
| LogP | 3.77480 | [2] |
| Storage | 2-8°C | [1][2] |
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. The infrared (IR) spectrum provides evidence of its key functional groups, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the precise arrangement of atoms and the overall molecular weight.
Synthesis and Reaction Mechanisms
The synthesis of this compound is most commonly achieved through a modification of the Wittig reaction, often referred to as the Corey-Fuchs reaction. This powerful olefination protocol allows for the conversion of an aldehyde into a gem-dibromoalkene.
Core Causality in Synthesis: The choice of benzaldehyde as a precursor is straightforward, as it provides the necessary phenyl group. The key transformation involves the in-situ generation of a phosphorus ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). CBr₄ serves as the source of both the carbon and the two bromine atoms of the final vinyl group. The high reactivity of the ylide with the carbonyl group of benzaldehyde drives the reaction towards the formation of the stable alkene product.
Diagram 1: Synthesis Workflow of this compound
A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Corey-Fuchs Reaction
-
Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Step 2: Ylide Generation: Slowly add a solution of carbon tetrabromide (1.0 eq.) in DCM to the stirred PPh₃ solution. The mixture will typically turn from colorless to a deep orange or red, indicating the formation of the phosphorus ylide.
-
Step 3: Aldehyde Addition: After stirring for 30-60 minutes at 0°C, add a solution of benzaldehyde (1.0 eq.) in DCM dropwise via the dropping funnel.
-
Step 4: Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the high reactivity of its gem-dibromovinyl group. This functional group is an excellent precursor for a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions.[1] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.
-
Alkynylation (Fritsch–Buttenberg–Wiechell rearrangement): Treatment of this compound with a strong base, such as n-butyllithium, results in a 1,2-migration to form phenylacetylene. This provides a reliable route to terminal alkynes, which are themselves versatile building blocks.
-
Cross-Coupling Reactions: The two bromine atoms can be sequentially or simultaneously substituted in reactions like the Suzuki, Sonogashira, and Stille couplings. This allows for the stepwise introduction of different aryl, vinyl, or alkynyl groups, making it a powerful tool for building complex, conjugated systems found in many pharmaceutical agents and organic materials.[1][4]
Diagram 2: Application in Suzuki Cross-Coupling
Stepwise Suzuki coupling using this compound.
The ability to use this compound in creating complex organic molecules makes it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The reactivity of the dibromovinyl group is central to its value in research and development for exploring new synthetic methods.[1]
Safety, Handling, and Storage
As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles with side-shields, impervious gloves, and a lab coat.[5]
-
Handling: Avoid contact with skin and eyes and prevent the formation of aerosols.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][2]
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Adhered or collected material should be promptly disposed of.[5]
Conclusion
This compound is a synthetically powerful and versatile building block. Its well-defined physicochemical properties and predictable reactivity, particularly in modern cross-coupling chemistry, secure its role as a valuable intermediate for professionals in drug discovery, organic synthesis, and materials science. A thorough understanding of its synthesis, handling, and reaction profiles is essential for leveraging its full potential in the laboratory.
References
-
This compound | CAS#:7436-90-0. Chemsrc. [Link]
-
General procedure for the synthesis of 1‐(2,2‐dibromovinyl)‐2‐alkynylbenzene 3a-d. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Mastering Organic Synthesis: The Power of Beta-Bromostyrene as a Chemical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Dibromovinyl)benzene (CAS No. 7436-90-0), a geminal dihalo-olefin, has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its unique structural motif, featuring a phenyl ring attached to a dibrominated vinyl group, provides a rich platform for a variety of chemical transformations, most notably in the realm of metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of this compound, from its synthesis and characterization to its pivotal role as a precursor in the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and drug discovery. The strategic importance of this reagent lies in its ability to undergo sequential, regioselective functionalization, allowing for the controlled and efficient assembly of polysubstituted alkenes and alkynes, which are prevalent motifs in numerous biologically active compounds.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 7436-90-0 | N/A |
| Molecular Formula | C₈H₆Br₂ | [1] |
| Molecular Weight | 261.94 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Storage | 2-8°C, under an inert atmosphere | [1] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data sheet for the closely related compound 1-(2,2-dibromoethenyl)-2-nitrobenzene, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental exposure, it is crucial to seek immediate medical attention. While specific toxicity data for this compound is limited, its structure suggests that it may be harmful if swallowed and could cause skin and eye irritation.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Corey-Fuchs reaction , which involves the reaction of benzaldehyde with a phosphorus ylide generated from triphenylphosphine and carbon tetrabromide.[2][3] This one-carbon homologation is a reliable method for converting aldehydes into gem-dibromoolefins.[4]
Reaction Principle:
The Corey-Fuchs reaction proceeds in two main stages. First, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt, which is then deprotonated by a second equivalent of triphenylphosphine to generate the dibromomethylenetriphenylphosphorane ylide. This ylide then reacts with the aldehyde (benzaldehyde) in a Wittig-type reaction to yield the desired this compound and triphenylphosphine oxide as a byproduct.[2]
Detailed Experimental Protocol (Adapted from a similar procedure):
This protocol is adapted from the synthesis of 2-(2,2-dibromoethenyl)aniline and should be optimized for the synthesis of this compound.
Materials:
-
Triphenylphosphine (2.0 eq.)
-
Carbon tetrabromide (1.0 eq.)
-
Benzaldehyde (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The solution will typically turn from colorless to a yellow-orange suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Wittig Reaction: Cool the ylide suspension back to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), vinyl proton (singlet, ~6.8-7.0 ppm). |
| ¹³C NMR | Aromatic carbons (~127-135 ppm), vinylic carbon attached to bromine atoms (~90-95 ppm), vinylic carbon attached to the phenyl ring (~138-142 ppm). |
| IR (Infrared) | C-H stretching (aromatic, ~3050 cm⁻¹), C=C stretching (aromatic, ~1600, 1480, 1440 cm⁻¹), C-H out-of-plane bending (aromatic, ~750, 690 cm⁻¹), C-Br stretching (~600-700 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of the two bromine atoms on the vinyl group, which allows for sequential and site-selective cross-coupling reactions. This makes it an invaluable precursor for the synthesis of disubstituted alkynes and trisubstituted alkenes.
Sonogashira Coupling: A Gateway to Alkynes
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis.[5][6] this compound readily participates in this reaction, providing a straightforward route to 1-bromo-2-phenyl-1-en-3-ynes. These products can then undergo a second Sonogashira coupling to afford unsymmetrical 1,4-disubstituted 1,3-diynes.
Detailed Experimental Protocol for Sonogashira Coupling (General):
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1 eq.)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq.)
-
Copper(I) iodide (CuI) (0.05-0.1 eq.)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add the amine base, followed by this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4] this compound can undergo sequential Suzuki couplings to generate stereodefined trisubstituted alkenes. The first coupling typically occurs with high stereoselectivity, leading to a monobrominated stilbene derivative, which can then be subjected to a second Suzuki coupling to introduce a different aryl or vinyl group.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling (General):
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a phosphine ligand) (0.01-0.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound, such as substituted styrenes, stilbenes, and enynes, are prevalent in a wide array of biologically active molecules and approved drugs. While direct examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, the strategic importance of vinyl halides in medicinal chemistry is well-established, particularly in the synthesis of kinase inhibitors.[7][8]
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] Many kinase inhibitors feature a core heterocyclic scaffold decorated with various aryl and vinyl substituents to achieve potent and selective binding to the ATP-binding site of the kinase. The vinyl moiety, often introduced via cross-coupling reactions of vinyl halides, can serve as a key structural element for orienting other functional groups within the active site or for forming covalent bonds with specific amino acid residues.
For instance, patents for the synthesis of kinase inhibitors describe the use of substituted vinyl halides in Suzuki-Miyaura and other cross-coupling reactions to construct the final drug molecule or key intermediates.[7] The ability to sequentially and selectively functionalize a precursor like this compound offers medicinal chemists a powerful tool for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis. Its straightforward preparation via the Corey-Fuchs reaction and its capacity for undergoing sequential and site-selective cross-coupling reactions make it an ideal starting material for the construction of complex and diverse molecular architectures. The ability to readily access substituted alkynes and alkenes from this single precursor underscores its importance in synthetic strategy. As the demand for novel and complex small molecules continues to grow, particularly in the field of drug discovery, the utility of key building blocks like this compound is set to expand even further. This guide provides a solid foundation for researchers and scientists to harness the full potential of this powerful synthetic tool.
References
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An In-depth Technical Guide to the Spectroscopic Data of (2,2-Dibromovinyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for (2,2-Dibromovinyl)benzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral features, providing a foundational understanding of the molecule's structural characteristics. Experimental protocols for data acquisition and a detailed analysis of the underlying principles are also presented to ensure scientific integrity and reproducibility.
Introduction
This compound, with the chemical formula C₈H₆Br₂, is a versatile synthetic intermediate. Its structure, featuring a benzene ring attached to a dibrominated vinyl group, makes it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions and the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide delves into the core spectroscopic techniques used to characterize this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
The synthesis of this compound is commonly achieved through the Corey-Fuchs reaction, which involves the reaction of benzaldehyde with a phosphonium ylide generated from carbon tetrabromide and triphenylphosphine.[1][2][3][4][5] This robust method allows for the efficient formation of the gem-dibromoalkene moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the vinylic proton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.22-7.28 | m | 2H | Ar-H |
| 7.35-7.39 | m | 1H | Ar-H |
| 7.54 | s | 1H | -CH= |
| 7.60-7.63 | m | 1H | Ar-H |
Source: Thieme E-Journals - Synthesis / Full Text[6]
Interpretation of the ¹H NMR Spectrum:
The aromatic protons appear as a complex multiplet in the region of δ 7.22-7.63 ppm, integrating to five protons. This pattern is typical for a monosubstituted benzene ring. The vinylic proton (-CH=) appears as a sharp singlet at δ 7.54 ppm.[6] The downfield chemical shift of this proton is attributed to the deshielding effect of the two bromine atoms on the adjacent carbon and the anisotropic effect of the benzene ring. The singlet multiplicity indicates no adjacent protons to couple with.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 92.76 | =CBr₂ |
| 126.44 | Ar-C |
| 129.36 | Ar-C |
| 129.60 | Ar-C |
| 129.96 | Ar-C |
| 132.95 | Ar-C |
| 133.94 | Ar-C |
| 134.62 | -CH= |
Source: Thieme E-Journals - Synthesis / Full Text[6]
Interpretation of the ¹³C NMR Spectrum:
The spectrum displays eight distinct carbon signals. The signal at δ 92.76 ppm is assigned to the carbon atom of the dibromovinyl group (=CBr₂).[6] Its upfield shift compared to the other sp² carbons is due to the heavy atom effect of the two bromine atoms. The vinylic carbon (-CH=) resonates at δ 134.62 ppm. The remaining six signals in the aromatic region (δ 126.44-133.94 ppm) correspond to the six carbons of the benzene ring. The specific assignments of the aromatic carbons can be complex without further 2D NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 1610 | C=C stretch (aromatic and vinylic) |
Source: Thieme E-Journals - Synthesis / Full Text[6]
Interpretation of the IR Spectrum:
The IR spectrum of this compound exhibits a characteristic absorption band at 1610 cm⁻¹, which is attributed to the C=C stretching vibrations of both the aromatic ring and the vinyl group.[6] Other expected bands, though not explicitly listed in the provided source, would include C-H stretching vibrations for the aromatic and vinylic protons (typically above 3000 cm⁻¹) and C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for a Related Compound, 1-Bromo-4-(2,2-dibromovinyl)benzene
| m/z | Relative Intensity (%) | Assignment |
| 341 | 100 | [M]⁺ |
| 261 | 14 | [M-Br]⁺ |
| 180 | 55 | [M-Br-HBr]⁺ |
| 101 | 42 | [M-2Br-HBr]⁺ |
Source: Thieme E-Journals - Synthesis / Full Text[6]
Interpretation of the Mass Spectrum:
While the mass spectrum for this compound is not explicitly detailed in the provided search results, the fragmentation pattern of the closely related 1-Bromo-4-(2,2-dibromovinyl)benzene provides valuable insights. The molecular ion peak [M]⁺ would be expected for this compound at m/z 262, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways would likely involve the loss of one or both bromine atoms. The loss of a bromine radical would result in a fragment at [M-Br]⁺. Subsequent loss of HBr is also a common fragmentation pathway for bromoalkanes. The presence of a phenyl group would likely lead to a stable phenyl cation or related aromatic fragments.
Caption: Plausible mass fragmentation pathway for this compound.
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Acquisition: The sample is introduced into the ion source, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the presence of the monosubstituted benzene ring and the gem-dibromovinyl group, with chemical shifts consistent with the electronic effects of the substituents. The IR spectrum indicates the key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns. This detailed spectroscopic analysis is essential for any researcher working with this important synthetic intermediate, ensuring its correct identification and use in further chemical transformations.
References
Electrophilic Aromatic Substitution: A Mechanistic and Practical Guide for the Synthetic Chemist
Abstract
Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the functionalization of aromatic systems. Its applications are vast, underpinning the industrial-scale production of numerous key intermediates for pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core mechanistic principles of EAS, focusing on benzene as the archetypal substrate. We will delve into the causality behind experimental choices, examine the generation and reactivity of key electrophiles, and present a validated experimental protocol. Furthermore, this guide will elucidate the profound impact of substituent effects on reaction rates and regioselectivity, offering a predictive framework for rational synthetic design.
Chapter 1: The Core Mechanism: An In-Depth Analysis
The Aromatic Sextet of Benzene: A Barrier to Addition, A Gateway to Substitution
The unique stability of benzene arises from its cyclic, planar structure with a delocalized π-electron system containing six electrons, often depicted as a resonance hybrid.[1] This delocalization confers significant resonance energy, making the aromatic ring substantially less reactive than a typical alkene.[1][2] While alkenes readily undergo electrophilic addition reactions that consume the π-bond, benzene resists such pathways because they would lead to a catastrophic loss of aromatic stability.[2][3] Instead, benzene undergoes substitution reactions, where a hydrogen atom on the ring is replaced by an electrophile, thereby preserving the energetically favorable aromatic core.[1][4][5] This fundamental reactivity preference is the defining characteristic of aromatic compounds.
The Two-Step Mechanism: Attack and Re-aromatization
The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step pathway.[6][7][8]
-
Step 1 (Slow, Rate-Determining): The electron-rich π-system of the benzene ring acts as a nucleophile, attacking a strong electrophile (E⁺).[7][9] This initial attack is the slowest step of the reaction because it temporarily disrupts the aromaticity of the ring, forming a high-energy, non-aromatic carbocation intermediate.[7][9]
-
Step 2 (Fast): A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom (the one bearing both the new electrophile and a hydrogen). This deprotonation event restores the π-system, leading to the re-formation of the stable aromatic ring in the final substituted product.[6][7]
Caption: The general two-step mechanism of Electrophilic Aromatic Substitution.
The Sigma Complex (Arenium Ion): Structure, Resonance, and Energetics
The carbocation intermediate formed in the first step is known as an arenium ion or sigma complex .[10][11] In this species, the electrophile is attached to one of the ring carbons via a new sigma (σ) bond, disrupting the cyclic delocalization.[10] The resulting positive charge is not localized on a single carbon atom but is delocalized across the remaining five sp²-hybridized carbons of the ring through resonance.[5][10] This resonance stabilization, while significant, does not fully compensate for the loss of aromaticity, making the formation of the sigma complex the rate-determining step.[7][10] The positive charge is specifically distributed over three carbon atoms (the two ortho positions and one para position relative to the point of attack).[10]
Caption: Energy profile diagram for a typical Electrophilic Aromatic Substitution.
Chapter 2: Generation and Reactivity of Key Electrophiles
Aromatic rings require potent electrophiles to initiate the substitution reaction. [6]The choice of reagents is therefore critical and is designed to generate a sufficiently reactive electrophilic species in situ.
| Reaction Type | Reagents | Electrophile (E⁺) | Catalyst/Role |
| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ (polarized complex) | FeBr₃, AlCl₃ (Lewis Acid) [12][13] |
| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) [14][15] | H₂SO₄ (Proton source) [14] |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ or ⁺SO₃H [16][17] | H₂SO₄ (Solvent/Proton source) |
| Friedel-Crafts Alkylation | R-X (Alkyl Halide) | R⁺ (Carbocation) [18][19] | AlCl₃, FeCl₃ (Lewis Acid) [20][21] |
| Friedel-Crafts Acylation | RCOCl (Acyl Halide) | RCO⁺ (Acylium ion) [22][23] | AlCl₃ (Lewis Acid) [22][23] |
Causality in Electrophile Generation:
-
Halogenation: A diatomic halogen like Br₂ is not electrophilic enough to react with benzene. A Lewis acid catalyst (e.g., FeBr₃) is essential. It coordinates with one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic "Br⁺" equivalent that is readily attacked by the benzene ring. [24][25]* Nitration: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. [26][27]This protonated intermediate readily loses a molecule of water to generate the potent electrophile, the nitronium ion (NO₂⁺). [4][14][27]* Friedel-Crafts Reactions: The role of the Lewis acid (e.g., AlCl₃) is to abstract the halide from the alkyl or acyl halide, generating a carbocation or a resonance-stabilized acylium ion, respectively. [20][21][28]These species are highly electrophilic and readily undergo reaction. It's crucial to note that in acylation, the AlCl₃ catalyst forms a complex with the product ketone, necessitating the use of stoichiometric amounts of the catalyst. [23]
Chapter 3: Experimental Protocol: The Nitration of Benzene
This protocol describes the preparation of nitrobenzene. It is a classic example of an electrophilic aromatic substitution reaction and must be performed with appropriate safety precautions due to the corrosive and toxic nature of the reagents.
3.1 Rationale for Reagent Choice and Conditions:
-
Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid (known as "mixed acid") is used to generate the required nitronium ion (NO₂⁺) electrophile. [14][15]* Temperature Control: The reaction is highly exothermic. The temperature must be carefully controlled and kept below 60°C. [2][14][29]Higher temperatures significantly increase the rate of dinitration, leading to the formation of undesired byproducts like m-dinitrobenzene. [2][14]An ice bath is used to manage the heat generated during the addition of reagents and the reaction itself. [2] 3.2 Detailed Step-by-Step Protocol:
-
Preparation of Mixed Acid: In a 100 mL flask placed in an ice-water bath, carefully and slowly add 8 mL of concentrated sulfuric acid to 7 mL of concentrated nitric acid with continuous swirling. Allow the mixture to cool. [2]2. Addition of Benzene: While monitoring the temperature with a thermometer, add 6 mL of benzene dropwise to the cold mixed acid. Ensure the temperature of the reaction mixture does not exceed 55-60°C. [2][29]Swirl the flask continuously during the addition.
-
Reaction Period: After the addition of benzene is complete, allow the mixture to stir at a controlled temperature (around 55°C) for approximately one hour to ensure the reaction goes to completion. [2]4. Work-up - Quenching: Carefully pour the reaction mixture into 150 mL of cold water in a beaker. This step quenches the reaction and helps to separate the organic product from the acid layer. [29]5. Separation: Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate and discard the upper aqueous acid layer. [2]6. Washing: Wash the organic layer sequentially with water, then with a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying and Isolation: Transfer the washed nitrobenzene to a clean, dry flask and dry it over anhydrous calcium chloride. The final product can be purified by distillation, collecting the fraction boiling at 210-211°C.
3.3 Safety Considerations:
-
Concentrated nitric and sulfuric acids are extremely corrosive. Always wear gloves, safety goggles, and a lab coat.
-
Benzene is a known carcinogen and is highly flammable. All operations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic; rigorous temperature control is essential to prevent runaway reactions.
Chapter 4: The Role of Substituents in Directing Regioselectivity
The presence of a substituent on the benzene ring profoundly influences both the rate of subsequent EAS reactions and the position (regioselectivity) of the incoming electrophile. [30][31][32]Substituents are broadly classified into two categories: activating and deactivating groups. [30][33]
Activating vs. Deactivating Groups: Inductive and Resonance Effects
-
Activating Groups: These groups increase the rate of reaction compared to unsubstituted benzene. [30][32]They achieve this by donating electron density to the ring, making it more nucleophilic and stabilizing the positive charge of the sigma complex intermediate. [30][31][34]Examples include -OH, -NH₂, -OR, and alkyl groups (-R).
-
Deactivating Groups: These groups decrease the reaction rate relative to benzene. [30][32]They withdraw electron density from the ring, making it less nucleophilic and destabilizing the sigma complex. [30][34]Examples include -NO₂, -SO₃H, -CN, and carbonyl groups (-COR).
These effects are governed by two primary electronic mechanisms:
-
Inductive Effect: The polarization of a sigma bond due to differences in electronegativity. [6]* Resonance Effect: The delocalization of electrons through the π-system. [6][32]
Ortho-, Para- vs. Meta-Directors: A Mechanistic Explanation
-
Ortho-, Para-Directors: All activating groups and the deactivating halogens direct incoming electrophiles to the ortho and para positions. [31]This is because when the electrophile attacks at these positions, a key resonance structure of the sigma complex places the positive charge directly adjacent to the substituent. If the substituent has a lone pair of electrons (like -OH or -NH₂), it can donate this pair to form an additional, highly stable resonance structure, significantly lowering the activation energy for ortho/para attack. [35]Even for alkyl groups, which donate via induction, this adjacent positive charge is better stabilized. [35]
Caption: Ortho/para attack on an activated ring allows for an extra resonance form.
-
Meta-Directors: Most deactivating groups (e.g., -NO₂, -COR) direct incoming electrophiles to the meta position. [15]This is not because they activate the meta position, but because they strongly deactivate the ortho and para positions. [35]When attack occurs at the ortho or para positions, one of the resonance structures places the positive charge of the sigma complex directly adjacent to the positively polarized atom of the deactivating group. This juxtaposition of positive charges is highly unfavorable and destabilizing. [35]Meta attack avoids this destabilizing interaction, making it the least unfavorable, and thus the major, pathway. [35]
Substituent Group Class Directing Effect -NH₂, -NHR, -NR₂ Strongly Activating Ortho, Para -OH, -OR Strongly Activating Ortho, Para -R (Alkyl) Weakly Activating Ortho, Para -F, -Cl, -Br, -I Weakly Deactivating Ortho, Para [36] -CHO, -COR Moderately Deactivating Meta -SO₃H, -CN Moderately Deactivating Meta -NO₂ Strongly Deactivating Meta [15] | -NR₃⁺ | Strongly Deactivating | Meta |
Conclusion
The electrophilic aromatic substitution reaction is a foundational process in organic chemistry with immense practical importance. A thorough understanding of its two-step mechanism, the nature of the sigma complex intermediate, and the electronic principles governing electrophile generation is paramount for any synthetic chemist. Moreover, the ability to predict the influence of substituents on reactivity and regioselectivity is a critical skill that enables the rational design of complex synthetic routes for the development of novel pharmaceuticals and functional materials. This guide has provided a detailed framework, grounded in established principles and practical considerations, to serve as an authoritative resource for professionals in the field.
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Introduction: The Versatility of a Core Synthetic Building Block
An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene for Advanced Research and Development
This compound (CAS No: 7436-90-0) is a pivotal chemical intermediate that has garnered significant attention within the realms of organic synthesis, materials science, and drug discovery. Its unique structure, featuring a geminal dibromoalkene attached to a phenyl ring, provides a reactive handle for a multitude of chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, applications, and handling.
The reactivity of the dibromovinyl group makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly through cross-coupling reactions.[1] This has positioned this compound as a key starting material in the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers.[1] Its utility also extends to the development of flame retardants, owing to its significant bromine content.[1]
Molecular Information:
-
Chemical Formula: C₈H₆Br₂
-
Molecular Weight: 261.94 g/mol
-
IUPAC Name: this compound
-
Synonyms: 1,1-dibromo-2-phenylethene
Commercial Sourcing and Supplier Overview
The procurement of high-quality this compound is critical for reproducible and successful research outcomes. The compound is available from a range of specialized chemical suppliers, typically with purities of 95% or greater. When selecting a supplier, researchers should consider not only purity but also the availability of comprehensive analytical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Name/Number | Purity | Available Sizes | Storage Temperature |
| Sigma-Aldrich | AMBH581767C2 | ≥95% | 100mg, 250mg | 2-8°C, Inert Atmosphere[2] |
| AOBChem | AOB6829 | Not Specified | 500mg, 1g, 5g, 10g | Not Specified |
| MySkinRecipes | #67968 | ≥95% | 250mg, 1g | 2-8°C[1] |
| Chemsrc | Multiple Listings | Typically ≥95% | 100mg, 250mg, 1g, 5g | Not Specified |
| BLD Pharm | BD138665 | Not Specified | Not Specified | Not Specified |
Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.
Synthetic Pathways: Commercial Production Insights
Understanding the synthetic origin of a reagent can provide valuable context regarding potential impurities. The commercial synthesis of this compound often relies on the reaction of benzaldehyde with tetrabromomethane in the presence of a reducing agent like triphenylphosphine. This transformation is a variation of the Corey-Fuchs reaction.
Exemplary Synthetic Protocol
The following is a generalized protocol based on the principles of the Corey-Fuchs reaction for synthesizing this compound.
Materials:
-
Benzaldehyde
-
Tetrabromomethane (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane under stirring.
-
Ylide Formation: Cool the solution in an ice bath to 0°C. Slowly add tetrabromomethane (1.1 equivalents) portion-wise, maintaining the temperature. The solution will typically turn from colorless to a deep orange or red, indicating the formation of the phosphorus ylide.
-
Aldehyde Addition: Once the ylide formation is complete (stir for ~30 minutes at 0°C), add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Applications in Drug Discovery and Development
The primary value of this compound in drug discovery lies in its capacity to serve as a versatile scaffold for generating molecular diversity through cross-coupling chemistry.[1] The two bromine atoms can be sequentially or simultaneously replaced, allowing for the controlled, regioselective introduction of different substituents.
This synthetic flexibility is crucial in medicinal chemistry, where the rapid generation and testing of analogues are fundamental to the drug discovery process.[3] For instance, bromophenol derivatives, which can be accessed from precursors like this compound, have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research.[4] Similarly, related bromo-organic compounds are used to synthesize beta-peptidomimetics, which show promise as novel antimicrobial agents with enhanced stability.[5]
Quality Control and Analytical Validation
Ensuring the identity and purity of this compound is paramount for its effective use. Reputable suppliers provide a Certificate of Analysis detailing the results of quality control tests. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. The spectra should be consistent with the expected shifts and coupling patterns for this compound.
-
Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups. The spectrum for this compound will show characteristic peaks for C-H bonds (aromatic and vinylic) and C=C bonds. A supplier specification may state "Conforms to Structure".[1]
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities. The result is typically reported as a percentage area of the main peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further validating its identity.
Many suppliers, such as BLD Pharm, offer access to this type of analytical data to ensure researchers of the quality of their reagents.[6]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
Storage:
-
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
The recommended storage temperature is typically between 2-8°C.[1][2]
-
Storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent degradation.[2]
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[8][10]
-
Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a suitable respirator.[10]
Safety Hazards:
-
The compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302) and may cause skin or eye irritation.[2]
-
First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8]
-
First Aid (Ingestion): Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the material.
References
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ResearchGate. General procedure for the synthesis of 1‐(2,2‐dibromovinyl)‐2‐alkynylbenzene 3a-d. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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Chemsrc. This compound | CAS#:7436-90-0. Available at: [Link]
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AOBChem USA. This compound. Available at: [Link]
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Chemsrc. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available at: [Link]
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YouTube. Synthesis of meta-Bromovinylbenzene from Benzene. Available at: [Link]
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Khan Academy. Synthesis of substituted benzene rings I (video). Available at: [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]
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PubMed. Discovery of novel bromophenol...as protein tyrosine phosphatase 1B inhibitor... Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Beyond the Lab: 2-Bromoethylbenzene's Impact on Pharmaceutical and Agrochemical Sectors. Available at: [Link]
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An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene: Synthesis, Characterization, and Applications in Modern Organic Chemistry
Abstract
(2,2-Dibromovinyl)benzene is a versatile synthetic intermediate, prized for its gem-dibromoalkene moiety which serves as a linchpin for advanced molecular construction. This technical guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via the Corey-Fuchs reaction, and an in-depth analysis of its spectroscopic characteristics. Furthermore, this document explores the extensive utility of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, which are foundational to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Safety protocols for handling this reactive intermediate are also detailed, providing a complete resource for researchers in drug development and synthetic chemistry.
Core Properties of this compound
This compound is a halogenated aromatic hydrocarbon. The presence of the dibromovinyl group makes it a highly valuable precursor for creating carbon-carbon and carbon-heteroatom bonds.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆Br₂ | [1] |
| Molecular Weight | 261.94 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| CAS Number | 7436-90-0 | [1] |
| Storage Conditions | 2-8°C | [1] |
Synthesis of this compound via the Corey-Fuchs Reaction
The most common and efficient method for the synthesis of this compound is the Corey-Fuchs reaction, which converts an aldehyde to a gem-dibromoalkene.[2][3] This reaction proceeds through a phosphine ylide intermediate.
Reaction Principle
The Corey-Fuchs reaction involves two main steps: first, the reaction of an aldehyde (in this case, benzaldehyde) with a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide to form the dibromoalkene.[2] A subsequent optional step can convert the dibromoalkene into a terminal alkyne, but for our purpose, the reaction is stopped at the dibromoalkene stage.
Caption: General workflow for the Corey-Fuchs synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated synthesis of a substituted this compound derivative and can be applied to benzaldehyde with minor modifications.[4]
Materials:
-
Benzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Ylide Generation: Cool the flask to 0°C in an ice bath. Add carbon tetrabromide (1.0 eq.) portion-wise, ensuring the temperature does not exceed 5°C. The solution will turn from colorless to a yellow-orange ylide suspension. Stir for 30 minutes at 0°C.
-
Aldehyde Addition: Dissolve benzaldehyde (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons and the single vinyl proton.
| Proton Assignment (in Analogue) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | ~7.2-7.6 | Multiplet | The exact shifts and coupling patterns will depend on the substitution. For the monosubstituted title compound, a complex multiplet is expected. |
| Vinyl Proton (-CH=CBr₂) | ~7.3-7.4 | Singlet | The vinyl proton in the analogue appears at 7.34 ppm as a singlet. A similar singlet is expected for the title compound.[4] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
| Carbon Assignment (in Analogue) | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C-H | ~128-130 | Multiple signals are expected in this region for the monosubstituted ring. |
| Aromatic C (ipso, attached to vinyl) | ~134 | The ipso-carbon in the analogue is observed at 134.1 ppm.[4] |
| Vinylic C-H | ~130 | The carbon bearing the vinyl proton in the analogue is at 129.8 ppm.[4] |
| Vinylic CBr₂ | ~93 | The carbon bearing the two bromine atoms is significantly shielded and appears upfield. In the analogue, this signal is at 92.9 ppm.[4] |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| C=C Stretch (Aromatic) | 1600-1475 | Medium-Weak |
| C=C Stretch (Alkene) | ~1615 | Medium |
| C-H Out-of-Plane Bend (Aromatic) | 900-690 | Strong |
| C-Br Stretch | Below 700 | Strong |
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the sequential and selective reactivity of the two bromine atoms on the vinyl group, making it a powerful building block in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[5][6] this compound can undergo mono- or di-substitution, allowing for the synthesis of mono- and di-substituted styrenes.
Caption: Suzuki coupling with this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.[7][8] This reaction is crucial for the synthesis of complex natural products and functional materials.
Caption: Sonogashira coupling with this compound.
Heck Reaction
The Heck reaction involves the coupling of a vinyl halide with an alkene to form a new, more substituted alkene.[9][10] This reaction is a powerful tool for the construction of complex olefinic structures.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. The following information is a summary from available Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[1][12]
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.[11]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[11]
Conclusion
This compound is a synthetically valuable building block, primarily due to the versatile reactivity of its gem-dibromoalkene functionality. Its straightforward synthesis via the Corey-Fuchs reaction and its utility in a range of palladium-catalyzed cross-coupling reactions make it an important intermediate for the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties and adherence to strict safety protocols are essential for its effective and safe use in a research setting. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies.
References
-
This compound. MySkinRecipes.
-
Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development.
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1-(2,2-DibroMovinyl)-2-nitrobenzene Safety Data Sheets. Echemi.
-
SAFETY DATA SHEET. AFG Bioscience LLC.
-
Heck Reaction. Organic Chemistry Portal.
-
Heck reaction. Wikipedia.
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Sonogashira Coupling. Chemistry LibreTexts.
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Corey–Fuchs reaction. Wikipedia.
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SYNTHESIS OF 2-(2,2-DIBROMOVINYL)ANILINE. Organic Syntheses.
-
Typical 1H-NMR Chemical Shift Ranges.
-
Corey-Fuchs Reaction. Organic Chemistry Portal.
-
Suzuki reaction. Wikipedia.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Sonogashira Coupling. Organic Chemistry Portal.
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Methodological & Application
Application Note: Synthesis of Alkynes Using (2,2-Dibromovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of terminal and internal alkynes utilizing (2,2-dibromovinyl)benzene as a key precursor. This methodology, centered around the Fritsch-Buttenberg-Wiechell rearrangement, offers a reliable route to functionalized acetylenic compounds, which are pivotal building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. We will explore the core mechanistic principles, provide step-by-step experimental procedures with causality-driven explanations, and present alternative methods to suit varied substrate and laboratory requirements.
Introduction: The Strategic Importance of this compound
Alkynes are fundamental structural motifs in a vast array of biologically active molecules and advanced materials. Their rigid, linear geometry and the reactivity of the triple bond make them indispensable for constructing complex molecular architectures. While numerous methods exist for alkyne synthesis, the use of gem-dibromoalkenes, such as this compound, provides a robust and versatile platform for accessing terminal alkynes.
This compound is a stable, readily prepared, and isolable intermediate. It is typically synthesized from benzaldehyde via the Corey-Fuchs reaction.[1][2] However, treating it as a starting material in its own right offers a strategic advantage: it decouples the often-sensitive alkyne-forming step from the initial olefination. This guide focuses specifically on the conversion of this compound to phenylacetylene and its derivatives, a critical transformation in organic synthesis.
Core Mechanism: The Fritsch-Buttenberg-Wiechell Rearrangement
The conversion of a 1,1-dihalo-olefin like this compound to an alkyne proceeds through the classic Fritsch-Buttenberg-Wiechell (FBW) rearrangement .[3][4] This reaction is initiated by a strong base and involves the formation of a key vinyl carbene intermediate.
The generally accepted mechanism involves two primary steps:
-
Lithium-Halogen Exchange: The process begins with the treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The organolithium reagent preferentially undergoes a lithium-halogen exchange with one of the bromine atoms to form a vinyllithium intermediate.[5] This step is extremely fast and kinetically controlled.[6]
-
α-Elimination and 1,2-Migration: The resulting vinyllithium species is unstable and rapidly undergoes α-elimination, losing the second bromide ion to generate a highly reactive vinyl carbene. This carbene intermediate immediately rearranges via a 1,2-migration of the phenyl group to form the thermodynamically stable carbon-carbon triple bond of the alkyne.[3][7]
The overall transformation is a powerful method for one-carbon homologation of an aldehyde to a terminal alkyne, with the gem-dibromoalkene serving as a crucial isolable intermediate.
Caption: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement Mechanism.
Experimental Protocols
Protocol 1: Classic Synthesis of Phenylacetylene via n-Butyllithium
This protocol details the standard and highly efficient conversion of this compound to phenylacetylene using n-butyllithium. It is critical to maintain anhydrous conditions and a cold temperature to prevent side reactions and ensure high yields.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 261.94 | 2.62 g | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated NH₄Cl (aq.) | - | 20 mL | - | - |
| Diethyl ether | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~2 g | - | - |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Dissolution: Add this compound (2.62 g, 10.0 mmol) to the flask and dissolve it in 50 mL of anhydrous THF.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-butyllithium to prevent premature warming and decomposition of the intermediates.
-
Base Addition: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep yellow or orange is typically observed.
-
Reaction: Stir the mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1.5 hours.
-
Quenching: Once at room temperature, cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure phenylacetylene. Expected yield: 85-95%.
Caption: General workflow for alkyne synthesis from this compound.
Protocol 2: Milder Synthesis Using Sodium Sulfide (Na₂S)
For substrates that are sensitive to strongly basic organolithium reagents, a milder protocol using sodium sulfide has been developed.[1][8] This method operates at slightly elevated temperatures and avoids cryogenic conditions.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 261.94 | 0.262 g | 1.0 | 1.0 |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 0.720 g | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
| Ethyl Acetate | - | 20 mL | - | - |
| Water | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (0.262 g, 1.0 mmol) and sodium sulfide nonahydrate (0.720 g, 3.0 mmol).
-
Solvent Addition: Add 5 mL of DMF to the flask.
-
Heating: Heat the reaction mixture to 40 °C and stir vigorously. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Time: Continue stirring at 40 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and pour it into 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure phenylacetylene. Expected yield: 70-85%.
Applications in Drug Development and Organic Synthesis
The synthesis of phenylacetylene and its substituted analogs from this compound is a gateway to numerous complex molecules:
-
Cross-Coupling Reactions: Phenylacetylene is a key partner in Sonogashira, Heck, and other palladium-catalyzed coupling reactions, enabling the construction of complex biaryl and enyne systems prevalent in pharmaceutical candidates.[9]
-
Click Chemistry: Terminal alkynes are essential components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioconjugation and drug discovery.
-
Natural Product Synthesis: The rigid alkyne linker is found in many natural products with potent biological activity. This synthetic route provides a reliable method for introducing this moiety.
-
Polymer and Materials Science: Phenylacetylene derivatives are monomers for synthesizing conductive polymers and other advanced materials with unique electronic and optical properties.[10]
Conclusion
The conversion of this compound to alkynes via the Fritsch-Buttenberg-Wiechell rearrangement is a highly reliable and versatile synthetic tool. By understanding the underlying mechanism, researchers can confidently apply the classic organolithium protocol for high efficiency or opt for milder alternatives like the sodium sulfide method for sensitive substrates. This application note provides the foundational knowledge and practical protocols for scientists to leverage this powerful transformation in their research and development endeavors.
References
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Na2S-mediated synthesis of terminal alkynes from gem-dibromoalkenes. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]
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Campbell, K. N., & Campbell, B. K. (1950). Phenylacetylene. Organic Syntheses, 30, 72. DOI: 10.15227/orgsyn.030.0072. Available at: [Link]
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Fritsch–Buttenberg–Wiechell rearrangement. chemeurope.com. Available at: [Link]
-
Request PDF: Na2S-mediated synthesis of terminal alkynes from gem-dibromoalkenes. ResearchGate. Available at: [Link]
-
Ji, Y., Zhong, N., Kang, Z., Yan, G., & Zhao, M. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett, 29(02), 209-214. Available at: [Link]
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Hessler, J. C. (1922). Phenylacetylene. Organic Syntheses, 2, 67. DOI: 10.15227/orgsyn.002.0067. Available at: [Link]
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Fritsch–Buttenberg–Wiechell rearrangement. Wikipedia. Available at: [Link]
-
Fritsch-Buttenberg-Wiechell Rearrangement. SynArchive. Available at: [Link]
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Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]
- Sexton, A. R. (1965). Process for preparation of phenylacetylene. US Patent 3,204,004. Google Patents.
- Method of preparing phenylacetylene or p-diethynyl-benzene. SU Patent 804622A1. Google Patents.
-
Lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link]
-
Request PDF: The Fritsch-Buttenberg-Wiechell rearrangement: Modern applications for an old reaction. ResearchGate. Available at: [Link]
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
- Preparation of phenyl acetylene. US Patent 3,303,229. Google Patents.
-
Preparation of Styrene and Phenylacetylene from Polystyrene. Sciencemadness Discussion Board. Available at: [Link]
-
Request PDF: Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. ResearchGate. Available at: [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. Available at: [Link]
-
Li Halogen Exchange? Reddit. Available at: [Link]
-
Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. SciSpace. Available at: [Link]
-
High‐pressure polymerization of phenylacetylene and of the benzene and acetylene moieties. Semantic Scholar. Available at: [Link]
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Mastering the Alkyne Bridge: A Detailed Guide to Sonogashira Coupling with (2,2-Dibromovinyl)benzene
Introduction: The Strategic Importance of gem-Dibromovinyl Scaffolds in Synthesis
In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, specifically between sp² and sp-hybridized carbon atoms.[1] This palladium- and copper-co-catalyzed transformation has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials, owing to its mild conditions and broad functional group tolerance.[2] This guide focuses on a particularly versatile and strategic building block: (2,2-Dibromovinyl)benzene. The geminal dibromoalkene moiety of this substrate offers a unique platform for sequential, stereocontrolled alkynylations, enabling the construction of intricate molecular architectures such as conjugated enynes and diynes.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It will provide not only detailed, field-tested protocols for both selective mono-alkynylation and exhaustive di-alkynylation of this compound but also delve into the mechanistic underpinnings that govern the reaction's selectivity and efficiency.
Understanding the Substrate: Synthesis and Reactivity of this compound
Before embarking on the Sonogashira coupling, it is essential to have access to high-quality this compound. This substrate is readily synthesized from benzaldehyde through the well-established Corey-Fuchs reaction.[3][4]
Protocol: Synthesis of this compound via Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which can then be further reacted to form a terminal alkyne. For our purposes, we will be stopping after the first step.[5]
Materials:
-
Benzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve triphenylphosphine (2.0 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. The solution will turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide.
-
Reaction with Benzaldehyde: Once the ylide formation is complete (typically after 30-60 minutes of stirring at 0 °C), add benzaldehyde (1.0 eq.) dropwise to the reaction mixture. The color of the solution will gradually fade.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, add hexane to the reaction mixture to precipitate triphenylphosphine oxide.
-
Purification: Filter the mixture through a pad of celite, washing with hexane. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
The Sonogashira Coupling: Mechanism and Stereochemical Considerations
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
A critical aspect when using gem-dihaloalkenes is the stereoselectivity of the mono-alkynylation. The reaction typically proceeds with high stereoselectivity to yield the (Z)-bromoenyne. This is attributed to the oxidative addition of the palladium catalyst to the less sterically hindered C-Br bond, followed by transmetalation and reductive elimination that retains the geometry of the vinyl-palladium intermediate.[6]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: Selective Mono-alkynylation to Synthesize (Z)-Bromoenynes
The key to achieving selective mono-alkynylation is controlling the stoichiometry of the reactants.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1-1.2 eq.)
-
Pd(PPh₃)₄ (0.03 eq.) or PdCl₂(PPh₃)₂ (0.03 eq.)
-
Copper(I) Iodide (CuI) (0.05 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous and degassed solvent (e.g., THF, Toluene, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide. Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for a few minutes, then add this compound and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Di-alkynylation to Synthesize Symmetrical and Unsymmetrical Diynes
For Symmetrical Diynes:
Follow the general procedure for mono-alkynylation, but use at least 2.2 equivalents of the terminal alkyne. The reaction may require a higher temperature and longer reaction time to ensure complete conversion.
For Unsymmetrical Diynes (Stepwise Approach):
-
First Coupling: Perform a mono-alkynylation reaction as described in Protocol 1 with the first terminal alkyne. It is crucial to carefully purify the resulting (Z)-bromoenyne by column chromatography.
-
Second Coupling: Use the purified (Z)-bromoenyne as the substrate in a second Sonogashira coupling with the second, different terminal alkyne (1.1-1.2 eq.). The reaction conditions for the second coupling may need to be adjusted (e.g., higher temperature) due to the potentially lower reactivity of the bromoenyne compared to the starting gem-dibromoalkene.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on established procedures for analogous gem-dibromoalkenes.[7]
| Entry | Terminal Alkyne | Product Type | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Mono-alkyne | Pd(PPh₃)₄ (3), CuI (5) | Et₃N | THF | RT | 4 | ~85-95 |
| 2 | 1-Hexyne | Mono-alkyne | PdCl₂(PPh₃)₂ (3), CuI (5) | DIPEA | Toluene | 50 | 6 | ~80-90 |
| 3 | Trimethylsilylacetylene | Mono-alkyne | Pd(PPh₃)₄ (3), CuI (5) | Et₃N | THF | RT | 3 | ~90-98 |
| 4 | Phenylacetylene (2.2 eq) | Di-alkyne | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | DMF | 80 | 12 | ~75-85 |
| 5 | 1-Hexyne (2.2 eq) | Di-alkyne | PdCl₂(PPh₃)₂ (5), CuI (10) | DIPEA | DMF | 90 | 16 | ~70-80 |
Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the palladium catalyst is crucial. Consider using a more active ligand, such as a bulky phosphine ligand.
-
Formation of Homocoupled Alkyne (Glaser Coupling): This side reaction is promoted by oxygen. Ensure the reaction mixture is thoroughly degassed. Running the reaction under copper-free conditions can also mitigate this issue, although this may require more forcing conditions.
-
Poor Selectivity in Mono-alkynylation: Carefully control the stoichiometry of the terminal alkyne (use no more than 1.2 equivalents). Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Conclusion
The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of valuable building blocks. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents, researchers can selectively synthesize either (Z)-bromoenynes or symmetrical and unsymmetrical diynes. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important transformation in their research and development endeavors.
References
- 1. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of (2,2-Dibromovinyl)benzene Derivatives
Introduction: Unlocking the Synthetic Potential of (2,2-Dibromovinyl)benzene Derivatives via the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] Among the diverse substrates amenable to the Heck reaction, this compound derivatives represent a particularly versatile class of building blocks. The presence of two bromine atoms on the vinyl group allows for selective mono- or di-substitution, providing a gateway to highly functionalized and structurally diverse compounds, such as 2-bromo-1,3-dienes, which are valuable intermediates in subsequent cross-coupling reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical implementation of the Heck reaction using this compound derivatives. We will delve into the mechanistic intricacies of this transformation, provide detailed, field-proven protocols, and discuss key considerations for achieving high yields and selectivity.
Scientific Foundation: Mechanism and Key Considerations
The catalytic cycle of the Heck reaction is a well-established process that proceeds through a series of fundamental organometallic steps.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the carbon-bromine bond of the this compound derivative. This step forms a vinylpalladium(II) intermediate. Given the two bromine atoms, this oxidative addition can occur at either C-Br bond. The selectivity for mono-substitution is often achievable under carefully controlled conditions.
-
Alkene Coordination and Insertion: The alkene coupling partner then coordinates to the palladium center, followed by a migratory insertion into the vinyl-palladium bond. This step forms a new carbon-carbon bond and generates an alkylpalladium(II) intermediate. The regioselectivity of this insertion is influenced by both steric and electronic factors of the alkene and the vinylpalladium complex.[4]
-
β-Hydride Elimination: A β-hydride elimination from the alkylpalladium(II) intermediate generates the substituted alkene product and a hydridopalladium(II) species. This step is typically facile and irreversible.
-
Reductive Elimination and Catalyst Regeneration: The active Pd(0) catalyst is regenerated by the reductive elimination of HBr, a process facilitated by a base present in the reaction mixture. The base is essential to neutralize the HBr formed, driving the catalytic cycle forward.
Diagram of the Heck Reaction Catalytic Cycle:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Considerations for this compound Derivatives:
-
Selective Mono-olefination: A primary challenge and opportunity when using gem-dibromoalkenes is achieving selective mono-substitution. Careful control of reaction stoichiometry (using a slight excess of the alkene is often not sufficient), reaction time, and temperature is critical. In some cases, a second Heck reaction can occur on the remaining C-Br bond, leading to di-substituted products. The reactivity of the second C-Br bond is generally lower than the first, which aids in achieving selectivity.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While simple palladium salts like Pd(OAc)₂ can be effective, the use of phosphine ligands can significantly influence the reaction's efficiency and selectivity.[5] For gem-dihaloalkenes, bulky electron-rich phosphine ligands can be beneficial. In some cases, ligand-free conditions can also be employed, particularly with highly active catalyst precursors.[6]
-
Base and Solvent: The base plays a crucial role in regenerating the active catalyst.[7] Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc). The choice of base can impact reaction rates and side product formation. The solvent must be able to solubilize the reactants and be stable at the required reaction temperature. Polar aprotic solvents such as DMF, DMAc, and NMP are commonly used.
-
Alkene Coupling Partner: The electronic nature of the alkene partner influences the reaction rate and regioselectivity. Electron-deficient alkenes, such as acrylates and styrenes with electron-withdrawing groups, are generally excellent substrates for the Heck reaction.[5]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound derivatives. Optimization may be required for specific substrates.
Workflow for Heck Reaction Protocol:
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of (2,2-Dibromovinyl)benzene in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate
In the landscape of pharmaceutical synthesis, the pursuit of efficient and versatile building blocks is paramount. (2,2-Dibromovinyl)benzene, a geminal dihalide, has emerged as a significant intermediate, primarily valued for its capacity to generate the phenylacetylene scaffold. This terminal alkyne is a cornerstone in the construction of a diverse array of biologically active molecules, including natural products and synthetic pharmaceuticals. The inherent reactivity of the dibromovinyl group also allows for its participation in various cross-coupling and cyclization reactions, further expanding its synthetic utility. This document serves as a comprehensive guide to the applications of this compound in pharmaceutical synthesis, providing detailed protocols and insights into its strategic implementation.
Core Application: A Gateway to Phenylacetylene Derivatives
The principal application of this compound in pharmaceutical synthesis is its role as a stable and accessible precursor to phenylacetylene. This transformation is typically achieved through a two-step sequence starting from benzaldehyde, known as the Corey-Fuchs reaction, followed by elimination.[1][2][3]
The Corey-Fuchs Reaction: Synthesis of this compound
The Corey-Fuchs reaction facilitates the one-carbon homologation of an aldehyde to a 1,1-dibromoalkene.[1][4] This reaction proceeds via a phosphonium ylide, analogous to the Wittig reaction, and is highly reliable for a wide range of aldehydes.
Mechanism Insight: The reaction is initiated by the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with the aldehyde to form a dibromoolefin. The use of zinc dust can facilitate the formation of the ylide, often leading to higher yields and simpler purification.[1]
Diagram: Corey-Fuchs reaction workflow.
Experimental Protocol: Synthesis of this compound from Benzaldehyde
-
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Benzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq) to the stirred solution. The solution will typically turn from colorless to a yellow or orange ylide solution.
-
After stirring for 15-30 minutes at 0 °C, add benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) to afford this compound as a solid.
-
| Reagent | Molar Eq. | Purity/Notes |
| Benzaldehyde | 1.0 | Reagent grade |
| Triphenylphosphine | 2.0 | Reagent grade |
| Carbon tetrabromide | 1.0 | Reagent grade |
| Dichloromethane | - | Anhydrous |
Table 1: Reagent stoichiometry for the synthesis of this compound.
Conversion to Phenylacetylene via Fritsch-Buttenberg-Wiechell Rearrangement
This compound is readily converted to phenylacetylene by treatment with a strong base, such as n-butyllithium (n-BuLi). This transformation proceeds through a vinylidene carbene intermediate via the Fritsch-Buttenberg-Wiechell rearrangement.[5][6]
Mechanism Insight: The strong base abstracts a proton from the vinyl position, followed by elimination of a bromide ion to form a vinylidene carbene. A 1,2-hydride shift then furnishes the terminal alkyne. Alternatively, a lithium-halogen exchange followed by α-elimination can also lead to the carbene intermediate.[5]
Experimental Protocol: Synthesis of Phenylacetylene
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield phenylacetylene.
-
Applications in Pharmaceutical Scaffolding
The phenylacetylene moiety derived from this compound is a versatile building block in the synthesis of various pharmaceutical agents and complex natural products.[1][3] Its utility is most prominently displayed in metal-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[7][8] Phenylacetylene, readily prepared from this compound, is a common substrate in these reactions, enabling the introduction of the phenylethynyl group into a wide range of molecular scaffolds. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.[9]
Sources
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
Application Notes & Protocols: Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Monofluorinated Vinyl Arenes
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties conferred by the fluorine atom can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Among the vast array of organofluorine compounds, (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives are particularly valuable synthetic intermediates. These structures provide a handle for further chemical elaboration, allowing for the precise installation of a fluorinated vinyl group into complex molecular architectures.
However, the synthesis of these compounds presents a significant challenge. Traditional fluorination methods often lack regioselectivity, require harsh conditions, or involve the use of toxic and difficult-to-handle reagents.[3] This application note details a robust and highly regioselective method for the direct fluorination of readily available 1-(2,2-dibromovinyl)benzene derivatives. The protocol leverages the unique reactivity of wet tetra-n-butylammonium fluoride (TBAF·3H₂O) to achieve excellent yields and selectivities for the desired (Z)-monofluorinated product, avoiding the formation of common byproducts like alkynes and acetophenones.[3][4][5][6][7]
Mechanistic Insights: A Tale of Two Roles for TBAF
The success of this protocol hinges on the dual role of wet TBAF as both a base and a fluoride source.[3][4][5][7] The proposed mechanism, supported by control experiments, involves a one-pot sequence of events that transforms the starting gem-dibromoolefin into the desired monofluorovinylarene.
Caption: Proposed reaction mechanism for the regioselective fluorination.
The reaction is initiated by the dehydrobromination of the 1-(2,2-dibromovinyl)benzene derivative by TBAF, acting as a base, to form a bromoalkyne intermediate.[3][4] Subsequently, the fluoride anion, present from the dissociation of TBAF in water, attacks the bromine atom of the bromoalkyne in a reversible halogen exchange, generating an ethynyl anion and a transient BrF species.[3][4] This is followed by a nucleophilic attack of the ethynyl anion on the bromine of BrF, leading to a vinyl anion intermediate. Finally, protonation of this vinyl anion by the water present in the wet TBAF affords the final (Z)-1-(2-bromo-1-fluorovinyl)benzene product with high stereoselectivity.[3][4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives.
Caption: General experimental workflow for the fluorination reaction.
Materials:
-
1-(2,2-dibromovinyl)benzene derivative (1.0 equiv)
-
Tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O) (10.0 equiv)
-
Toluene (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 1-(2,2-dibromovinyl)benzene derivative (1.0 equiv) and tetra-n-butylammonium fluoride trihydrate (10.0 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated heating mantle and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1.5 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (Z)-1-(2-bromo-1-fluorovinyl)benzene derivative.
Data and Results: Substrate Scope and Yields
The optimized reaction conditions have been successfully applied to a variety of 1-(2,2-dibromovinyl)benzene derivatives, demonstrating the broad applicability of this method. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, consistently providing good to high yields of the desired product with excellent regioselectivity.
| Entry | Substituent on Benzene Ring | Product | Yield (%) |
| 1 | H | (Z)-1-(2-bromo-1-fluorovinyl)benzene | 81 |
| 2 | 4-Me | (Z)-1-(2-bromo-1-fluorovinyl)-4-methylbenzene | 75 |
| 3 | 4-OMe | (Z)-1-(2-bromo-1-fluorovinyl)-4-methoxybenzene | 72 |
| 4 | 4-Cl | (Z)-1-(2-bromo-1-fluorovinyl)-4-chlorobenzene | 78 |
| 5 | 4-CF₃ | (Z)-1-(2-bromo-1-fluorovinyl)-4-(trifluoromethyl)benzene | 65 |
| 6 | 2-Cl | (Z)-1-(2-bromo-1-fluorovinyl)-2-chlorobenzene | 70 |
Data adapted from Zhao, M., et al. (2016).[3][4][5][6][7]
Troubleshooting and Key Considerations
-
Moisture Content of TBAF: The presence of water in TBAF·3H₂O is crucial for the reaction mechanism. Anhydrous TBAF will not yield the desired product.
-
Reaction Temperature: The reaction temperature of 100 °C is optimal. Lower temperatures may result in incomplete conversion, while higher temperatures could lead to byproduct formation.
-
Stoichiometry of TBAF: A significant excess of TBAF (10 equivalents) is necessary to drive the reaction to completion and act as both a base and a fluoride source.[3]
-
Purity of Starting Material: The purity of the 1-(2,2-dibromovinyl)benzene derivative is important for obtaining high yields. Impurities may interfere with the reaction.
Alternative Fluorinating Agents
While this protocol focuses on TBAF, it is important for researchers to be aware of other fluorinating agents and their applications.
-
Selectfluor® (F-TEDA-BF₄): This is a widely used electrophilic fluorinating agent.[8][9][10] It is a stable, non-volatile solid that can be used for the fluorination of a wide range of substrates, including arenes and carbonyl compounds.[8][10][11] Its mechanism often involves a single-electron transfer (SET) pathway.[8]
-
Silver(I) Fluoride (AgF): AgF is a nucleophilic fluorinating agent that is soluble in water.[12][13][14][15] It is often used to displace other halogens from alkyl and benzyl halides.[12][13][14] In some cases, AgF can mediate fluorinative coupling reactions of alkenes.[16]
Conclusion
The direct, regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet TBAF offers a practical and efficient route to valuable (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds.[3][4][5][6][7] This method's operational simplicity, high yields, and excellent selectivity make it a valuable tool for synthetic chemists in academia and industry. The insights into the dual role of TBAF and the detailed protocol provided herein should enable researchers to confidently apply this methodology to their own synthetic challenges, accelerating the development of novel fluorinated molecules for pharmaceutical and materials science applications.
References
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- 5. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
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- 10. SelectFluor - Enamine [enamine.net]
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- 13. US20100152502A1 - Methods for silver-promoted fluorination of organic molecules - Google Patents [patents.google.com]
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- 16. AgF-mediated fluorinative homocoupling of gem-difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Porphyrin Arrays
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Elegance of Porphyrin Arrays
Porphyrin arrays, sophisticated multi-porphyrin architectures, are at the forefront of materials science and medicinal chemistry.[1][2] Their unique photophysical and electrochemical properties, stemming from the strong electronic interactions between constituent porphyrin units, make them highly sought-after for a diverse range of applications. These include artificial photosynthetic systems, molecular wires, sensors, and agents for photodynamic therapy (PDT).[1] The ability to precisely control the arrangement and connectivity of porphyrin macrocycles is paramount to tuning their functionalities.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for the covalent assembly of porphyrin arrays.[1][3] These methods offer a robust toolkit for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, enabling the synthesis of a vast library of porphyrin-based structures with exceptional control over their final architecture. This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for constructing porphyrin arrays, complete with detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Core Methodologies: A Synthetic Toolkit
The palladium-catalyzed synthesis of porphyrin arrays predominantly relies on a handful of well-established cross-coupling reactions. The choice of method depends on the desired linkage (e.g., direct meso-meso, ethynyl-bridged) and the available porphyrin precursors.
Suzuki-Miyaura Coupling: The Workhorse for Direct C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used method for constructing directly linked porphyrin arrays.[1] It involves the reaction of a halogenated porphyrin with a boronic acid or ester-substituted porphyrin in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating robust meso-meso, meso-β, and β-β linkages.[1]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is crucial. The ligand stabilizes the palladium center, prevents catalyst deactivation, and facilitates the catalytic cycle. Bulky, electron-rich ligands are often preferred to enhance reaction rates and yields, especially with sterically hindered porphyrins.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate pair.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic-soluble porphyrins and the inorganic base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling of porphyrins.
Detailed Protocol: Synthesis of a meso-meso Linked Porphyrin Dimer via Suzuki-Miyaura Coupling
-
Precursor Synthesis:
-
Synthesize the meso-monobromoporphyrin and the corresponding meso-monoboronic acid pinacol ester porphyrin using established literature procedures.[1][3] Halogenation can be achieved using N-bromosuccinimide (NBS), while borylation can be performed via iridium-catalyzed C-H borylation or by converting a halogenated porphyrin to a borylated species.[1][3]
-
-
Reaction Setup:
-
In a Schlenk flask, dissolve the meso-bromoporphyrin (1.0 eq.), the porphyrin boronic acid pinacol ester (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a degassed solvent mixture (e.g., toluene/H₂O or THF/H₂O, typically in a 4:1 to 10:1 ratio).
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 eq.).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The formation of the porphyrin dimer will result in a red-shift of the Soret and Q-bands.
-
-
Work-up and Purification:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent like dichloromethane or ethyl acetate and wash with water to remove the inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a solvent gradient of hexane and dichloromethane.
-
-
Characterization:
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (4) | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF/H₂O | 80 | 24 | 70-85 | [6] |
| (dppf)PdCl₂ (12.5) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 16 | ~90 | [7] |
Sonogashira Coupling: Forging Ethynyl-Bridged Arrays
The Sonogashira coupling is the premier method for synthesizing porphyrin arrays linked by acetylenic bridges.[8] These linkers provide a rigid and electronically conductive pathway between the porphyrin units. The reaction couples a terminal alkyne-substituted porphyrin with a halogenated porphyrin, catalyzed by palladium and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[9]
-
Copper-Free Conditions: In cases where the porphyrin is a free base, the use of copper can lead to undesired metalation of the porphyrin core.[8] Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring a different ligand and base system.[8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used both as a base and as a solvent.
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of an Ethynyl-Linked Porphyrin Dimer via Sonogashira Coupling
-
Reaction Setup:
-
To a solution of the halogenated porphyrin (1.0 eq.) and the terminal alkyne porphyrin (1.1 eq.) in a degassed solvent mixture (e.g., THF/triethylamine, 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC. The product will be less polar than the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts.
-
Dry the organic layer, concentrate, and purify by column chromatography on silica gel.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.
-
Data Presentation: Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | TEA | THF | RT | 12 | 70-90 | [10] |
| PdCl₂(PPh₃)₂ (5) | CuI (20) | DIPEA | Toluene | 60 | 8 | 60-80 | [11] |
| Pd₂(dba)₃ (2.5) | - (Copper-free) | Cs₂CO₃ | THF | 65 | 24 | 50-70 | [8] |
Stille Coupling: Tin-Based C-C Bond Formation
The Stille coupling offers another effective route for creating C-C bonds between porphyrin units, reacting a halogenated porphyrin with an organostannane-functionalized porphyrin.[12] While powerful, the toxicity of organotin compounds necessitates careful handling and purification.
Detailed Protocol: General Procedure for Stille Coupling of Porphyrins
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the halogenated porphyrin (1.0 eq.), the stannyl porphyrin (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) in anhydrous toluene.[13]
-
Degas the solution thoroughly.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction and filter through a pad of Celite or alumina to remove palladium black.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography. It is often necessary to perform multiple chromatographic separations to completely remove the tin byproducts.
-
Buchwald-Hartwig Amination: Introducing Nitrogen Linkages
For the synthesis of porphyrin arrays connected by nitrogen atoms, the Buchwald-Hartwig amination is the method of choice.[14] This reaction couples a halogenated porphyrin with an amine-functionalized porphyrin or an amine-containing linker.
Detailed Protocol: Synthesis of an Amine-Linked Porphyrin Dimer
-
Reaction Setup:
-
Combine the brominated porphyrin (1.0 eq.), the amine-functionalized porphyrin (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, DavePhos), and a strong base (e.g., NaOtBu) in a Schlenk flask.[14][15]
-
Add anhydrous toluene and degas the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Poor solubility of reactants- Inappropriate base or solvent- Dehalogenation of the starting material | - Use a fresh batch of catalyst and ensure inert atmosphere- Screen different solvents or solvent mixtures to improve solubility[7]- Optimize the base and ligand combination[16]- Lower the reaction temperature |
| Formation of Homocoupled Products | - Presence of oxygen- Suboptimal reaction conditions | - Thoroughly degas all solvents and reagents- Adjust the stoichiometry of the reactants |
| Difficulty in Purification | - Removal of tin byproducts (Stille coupling)- Similar polarity of starting materials and product | - Use multiple column chromatography steps or treat with KF to remove tin residues- Employ different chromatographic techniques (e.g., size exclusion chromatography) or modify the porphyrin substituents to alter polarity |
| Undesired Metalation of Free-Base Porphyrins | - Use of copper co-catalyst in Sonogashira coupling | - Employ a copper-free Sonogashira protocol[8][9] |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of porphyrin arrays, providing chemists with a powerful and versatile set of tools to construct intricate and functional molecular architectures. The continued development of more active and selective catalyst systems, along with the exploration of novel coupling strategies, will undoubtedly lead to the creation of even more complex and sophisticated porphyrin-based materials. These advancements will pave the way for breakthroughs in fields ranging from renewable energy to targeted cancer therapies.
References
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Hirot, S., Yamaguchi, S., Shinokubo, H., & Osuka, A. (2016). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews, 116(18), 11867-12011. [Link]
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Li, Z., Zhang, L., Wu, Q., Li, H., Kang, Z., Yu, C., Hao, E., & Jiao, L. (2022). Boron-Templated Synthesis of B(III)-Submonoazaporphyrins: The Hybrids of B(III)-Subporphyrins and B(III)-Subporphyrazines. Journal of the American Chemical Society, 144(15), 6692–6697. [Link]
-
Li, Z., et al. (2022). Boron-Templated Synthesis of B(III)-Submonoazaporphyrins: The Hybrids of B(III)-Subporphyrins and B(III)-Subporphyrazines. Request PDF on ResearchGate. [Link]
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Li, Z., et al. (2022). Boron-Templated Synthesis of B(III)-Submonoazaporphyrins: The Hybrids of B(III)-Subporphyrins and B(III)-Subporphyrazines. PubMed. [Link]
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Tyurin, V. S., Mikhalitsyna, E. A., Semeikin, A. S., & Beletskaya, I. P. (n.d.). Synthesis of New Porphyrin Trimers via Buchwald-Hartwig Amination Reaction. Supporting Information. [Link]
-
Scala, A., Grassi, G., Sergeeva, N. N., & Senge, M. O. (2009). An investigation of Stille coupling reactions for the synthesis of porphyrin arrays. XXIII Congresso Nazionale della Società Chimica Italiana. [Link]
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Sergeeva, N. N., Scala, A., Bakar, M. A., O'Riordan, G., O'Brien, J., Grassi, G., & Senge, M. O. (2009). Synthesis of stannyl porphyrins and porphyrin dimers via stille coupling and their (119)Sn NMR and fluorescence properties. PubMed. [Link]
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Bandyopadhyay, B., & Muthukumaran, J. (2020). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 5(33), 21037–21044. [Link]
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Tyurin, V. S., Mikhalitsyna, E. A., Semeikin, A. S., & Beletskaya, I. P. (2010). Synthesis of new porphyrin trimers via Buchwald-Hartwig amination reaction. Organic Letters, 12(3), 448-451. [Link]
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Wang, K., Osuka, A., & Song, J. (2020). Pd-Catalyzed Cross Coupling Strategy for Functional Porphyrin Arrays. Accounts of Chemical Research, 53(12), 2835–2848. [Link]
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Godlewski, B., Baran, D., de Robichon, M., Ferry, A., Ostrowski, S., & Malinowski, M. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 9(8), 2201-2208. [Link]
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Gazzano, E., et al. (2017). A New Look at the Halogenation of Porphyrins. ResearchGate. [Link]
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Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers. [Link]
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Tyurin, V. S., et al. (n.d.). (PDF) Synthesis of New Porphyrin Trimers via. Amanote Research. [Link]
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Haddad, R. E., Gazeau, S., Senge, M. O., & Ziegler, C. J. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 87(17), 11484–11493. [Link]
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Wang, K., Osuka, A., & Song, J. (2020). Pd-Catalyzed Cross Coupling Strategy for Functional Porphyrin Arrays. ACS Publications. [Link]
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Desbois, N., et al. (2019). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Rahimi, R., et al. (n.d.). Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Senge Group at TCD. (n.d.). Porphyrin synthesis. Senge Group at TCD. [Link]
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Lindsey, J. S. (2009). Synthetic Routes to meso-Patterned Porphyrins. Accounts of Chemical Research, 43(2), 300-311. [Link]
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D'Urso, A., et al. (2021). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. MDPI. [Link]
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Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
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Sergeeva, N. N., et al. (2009). Synthesis of Stannyl Porphyrins and Porphyrin Dimers via Stille Coupling and Their Sn-119 NMR and Fluorescence Properties. Request PDF on ResearchGate. [Link]
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
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Cunha, A. C., et al. (2010). Synthesis of β-Arylporphyrins and Oligophenylenediporphyrins by the Suzuki-Miyaura Reaction. ResearchGate. [Link]
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Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
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Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of chiral porphyrin 2 using Buchwald‐Hartwig amination. ResearchGate. [Link]
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Amatore, C., et al. (2002). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society. [Link]
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Azenha, M. A., et al. (2004). Preparation and Characterization of Porphyrin Nanoparticles. PMC. [Link]
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Senge, M. O. (2005). Organometallic C–C Coupling Reactions for Porphyrins. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
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Haddad, R. E., et al. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. PMC. [Link]
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KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
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Baltrusaitis, J., et al. (2018). Assemblies of TPPS4 porphyrin investigated by TEM, SPM and UV–vis spectroscopy. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wang, K., Osuka, A., & Song, J. (2020). Pd-Catalyzed Cross Coupling Strategy for Functional Porphyrin Arrays. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Polysubstituted Benzenes Using (2,2-Dibromovinyl)benzene
Abstract
Polysubstituted aromatic frameworks are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic construction of these molecules with precise control over substitution patterns is a central challenge in modern organic synthesis. This document provides an in-depth guide to the application of (2,2-dibromovinyl)benzene, a highly versatile and reactive C2 building block, for the synthesis of complex, polysubstituted benzenes and related structures. We will explore the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for their execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate the creation of novel molecular entities.
Introduction: The Strategic Value of this compound
This compound is a geminal dihalide olefin that serves as a robust and versatile precursor in organic synthesis. Its synthetic utility is derived from the two carbon-bromine bonds, which can be sequentially or simultaneously functionalized through various transition-metal-catalyzed cross-coupling reactions.[3][4][5][6] This dual reactivity allows for the programmed installation of two distinct substituents, providing a modular and efficient entry into tetrasubstituted alkenes, conjugated dienes (dendralenes), and, through subsequent cyclization reactions, highly substituted aromatic rings.[7][8][9][10]
The primary transformations discussed herein are the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which represent two of the most powerful and widely adopted methods for C-C bond formation in contemporary synthesis.[4][11]
Core Synthetic Strategies & Mechanistic Rationale
The power of this compound lies in its participation in palladium-catalyzed cross-coupling cycles. Understanding the fundamental steps of these cycles is critical for troubleshooting and optimizing reaction conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[12][13] It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[14]
Mechanism: The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound, forming a Pd(II) intermediate.[15][16][17]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a boronate salt, enhancing the nucleophilicity of the organic moiety.[18][19]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[16][17][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By employing two equivalents of a boronic acid, a double coupling can be achieved on this compound to afford symmetrical tetrasubstituted alkenes.[11] Alternatively, a stepwise approach with two different boronic acids can yield unsymmetrical products, showcasing the modularity of this method.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide and is co-catalyzed by palladium and copper salts.[21] This reaction is exceptionally valuable for synthesizing enyne and diyne structures, which are versatile intermediates for further transformations, including cyclization to form aromatic rings.[4][10]
Mechanism: The process involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of Pd(0) to the C-Br bond.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base (e.g., triethylamine, diisopropylamine) to form a highly reactive copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
This methodology is particularly powerful for creating precursors that can undergo tandem cyclization/aromatization reactions to yield polysubstituted benzenes in a single pot.[10]
Experimental Protocols & Application Notes
The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of using anhydrous solvents and inert atmosphere techniques, as both palladium catalysts and organometallic intermediates can be sensitive to air and moisture.
Protocol 1: Synthesis of 1,1-Bis(4-methylphenyl)-2-phenylethene via Double Suzuki-Miyaura Coupling
This protocol details the synthesis of a symmetrical tetrasubstituted alkene, demonstrating the efficiency of the double coupling strategy.
Data Summary Table:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (4) | - | K₂CO₃ (3.0) | Toluene/H₂O | 90 | 12 | 85-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (3.0) | Dioxane | 100 | 10 | 90-98 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 8 | >95 |
Yields are typical and may vary based on scale and purity of reagents.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the double Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (262 mg, 1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (326 mg, 2.4 mmol, 2.4 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 46 mg, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add 8 mL of toluene and 2 mL of deionized water via syringe.[22]
-
Degassing: Bubble argon through the stirred mixture for 15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 5% ethyl acetate in hexanes).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Protocol 2: One-Pot Synthesis of 1-Phenyl-2-tosylnaphthalene via Tandem Sonogashira Coupling and Cyclization
This protocol illustrates the power of using a substituted this compound to construct a polysubstituted aromatic ring in a single operation. The starting material, 1-(2,2-dibromovinyl)-2-iodobenzene, can be prepared from 2-iodobenzaldehyde.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot tandem Sonogashira/cyclization reaction.
Step-by-Step Methodology:
-
Setup: To an oven-dried, sealable reaction tube containing a magnetic stir bar, add 1-(2,2-dibromovinyl)-2-((4-methylphenyl)sulfonyl)benzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inerting: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 equiv).
-
Sonogashira Coupling: Stir the reaction mixture at room temperature for 2 hours. The first C-Br bond (the one activated by the sulfone) will react selectively.
-
Cyclization/Aromatization: After the initial coupling is complete (as monitored by TLC), heat the reaction mixture to 80 °C for 8 hours. This will induce the intramolecular cyclization and subsequent elimination to form the naphthalene ring system.[10]
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (CH₂Cl₂) and filter through a pad of celite to remove the triethylammonium salts.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude solid by flash column chromatography to yield the desired 1-phenyl-2-tosylnaphthalene.
Troubleshooting and Key Considerations
-
Catalyst Deactivation: The primary cause of failed or sluggish reactions is often oxygen. Ensure all solvents are thoroughly degassed and that a positive pressure of inert gas is maintained throughout the reaction. The use of robust Buchwald-type ligands can often overcome issues with less reactive substrates.[23]
-
Homocoupling Side Products: In Suzuki couplings, homocoupling of the boronic acid (Glaser coupling) can occur. This is often minimized by slow addition of reagents or running the reaction at a lower temperature. In Sonogashira reactions, homocoupling of the alkyne (Hay coupling) is suppressed by the presence of the palladium catalyst and proper inerting.
-
Incomplete Double Coupling: In the double Suzuki protocol, mono-coupled intermediates may be observed. Driving the reaction to completion may require a higher temperature, longer reaction time, or addition of a fresh portion of catalyst.
-
Choice of Base: The base is not merely a spectator. In Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation, but may not be compatible with base-sensitive functional groups.[18] Powdered KF is an excellent choice for ester-containing substrates.[12] For Sonogashira couplings, an amine base like Et₃N or i-Pr₂NH is required to neutralize the HBr byproduct and facilitate the copper cycle.[24]
Conclusion
This compound is a powerful and multifaceted building block for the synthesis of complex organic molecules. Through judicious application of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, researchers can rapidly assemble polysubstituted benzenes, tetrasubstituted alkenes, and dendralenes. The modularity and reliability of these methods make them highly valuable in discovery chemistry, particularly in the fields of drug development and materials science. By understanding the mechanistic nuances and adhering to robust experimental protocols, scientists can effectively harness the synthetic potential of this versatile reagent.
References
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George, J., Ward, J. S., & Sherburn, M. S. (2019). A general synthesis of dendralenes. Chemical Science, 10(43), 9969–9973. [Link]
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Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. [Link]
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George, J., Ward, J. S., & Sherburn, M. S. (2019). A general synthesis of dendralenes. Chemical Science. Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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George, J. (2020). General Synthesis and New Applications of Dendralenes. Open Research Repository. Australian National University. [Link]
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George, J. (2020). General Synthesis and New Applications of Dendralenes. ResearchGate. [Link]
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Li, P., et al. (2014). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. PubMed. [Link]
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Pour, M., et al. (2021). Synthesis of highly polarized[8]dendralenes and their Diels–Alder reactions. Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]
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Colacot, T. J. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 50(5), 1281–1292. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Oxford Academic (Oxford University Press). (2013). Synthesis of poly-substituted benzenes. YouTube. [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of 1‐(2,2‐dibromovinyl)‐2‐alkynylbenzene 3a-d. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Gribble, G. W. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(10), 6829-6935. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Liu, M., et al. (2023). Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. Nature Communications, 14(1), 1-12. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Lee, H. Y., & Kim, B. G. (2012). Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 17(3), 3348–3369. [Link]
-
Li, J., et al. (2021). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 23(2), 488-492. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Jiang, H., et al. (2016). Construction of Substituted Benzenes via Pd-Catalyzed Cross-Coupling/Cyclization Reaction of Vinyl Halides and Terminal Alkynes. The Journal of Organic Chemistry, 81(8), 3329-3334. [Link]
-
Lee, H. Y., & Kim, B. G. (2012). Synthesis of Tetrasubstituted Alkenes via Metathesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of TetraSubstituted Alkenes. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Caltech. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY. [Link]
-
KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives. Organic Chemistry II. [Link]
-
Majer, P., & Neochoritis, C. G. (2023). Trisubstituted Alkenes as Valuable Building Blocks. Molecules, 28(15), 5786. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Kumar, A., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry, 18(16), 3045-3055. [Link]
-
Highlights in Science, Engineering and Technology. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. GTREE 2023, 83, 181-186. [Link]
-
Gribble, G. W. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(10), 6829-6935. [Link]
-
ResearchGate. (n.d.). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. [Link]
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Application Notes & Protocols: (2,2-Dibromovinyl)benzene as a Model Compound for Vinyl-Based Brominated Flame Retardants
An in-depth guide for researchers and scientists on the application and evaluation of (2,2-Dibromovinyl)benzene as a model for vinyl-based brominated flame retardants.
Abstract: The imperative to enhance the fire safety of polymeric materials is a cornerstone of material science, driving continuous innovation in flame retardant technology. Brominated flame retardants (BFRs) are a well-established class of compounds prized for their high efficiency in mitigating combustion.[1][2] This document explores the role of this compound as a structural model for understanding the application and evaluation of vinyl-based BFRs. While this compound is not a widely commercialized flame retardant, its simple yet representative structure—featuring both aromatic and vinyl bromine—provides an ideal platform for elucidating the fundamental mechanisms and evaluation protocols applicable to this class of molecules. We present the theoretical basis for its flame retardant action, detailed protocols for its incorporation into polymer matrices, and standardized methodologies for assessing its efficacy using Limiting Oxygen Index (LOI), UL 94, and Cone Calorimetry techniques. This guide is intended for researchers and material scientists engaged in the development and characterization of novel flame retardant systems.
PART 1: Scientific Principles & Mechanism of Action
Brominated flame retardants operate by disrupting the chemistry of combustion in either the gas phase or the condensed (solid) phase.[3] The efficacy of a given BFR is dictated by its chemical structure, thermal stability, and its interaction with the host polymer during pyrolysis.
Proposed Mechanism of this compound
The flame retardant action of most BFRs is predominantly a gas-phase radical trapping mechanism.[4][5][6][7] Upon exposure to the heat of a nascent fire, the polymer matrix begins to decompose, releasing flammable volatile compounds. Concurrently, the BFR, in this case this compound, undergoes thermal degradation. The C-Br bonds, being weaker than C-H or C-C bonds, cleave homolytically to release bromine radicals (Br•) into the gas phase.
These bromine radicals are highly effective at interrupting the self-propagating, high-energy chain reactions of combustion. They scavenge highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, replacing them with less reactive Br• radicals and stable HBr.[2][3] This process effectively quenches the flame and cools the system.[8]
The proposed gas-phase inhibition cycle is as follows:
-
Initiation (Thermal Decomposition): C₆H₅-CH=CBr₂ → C₆H₅-CH=CBr• + Br•
-
Radical Quenching: H• + HBr → H₂ + Br• OH• + HBr → H₂O + Br•
-
Regeneration: Br• + R-H (fuel) → HBr + R•
The presence of the vinyl group also introduces the possibility of this compound acting as a reactive flame retardant . It could potentially be co-polymerized into the polymer backbone, making it a permanent part of the material. This prevents issues like leaching or blooming, which can occur with additive flame retardants.
Visualizing the Gas-Phase Mechanism
The diagram below illustrates the proposed radical scavenging cycle initiated by the thermal decomposition of this compound.
Caption: Fig 1. Proposed Gas-Phase Radical Scavenging Mechanism.
The Role of Synergists
The efficacy of halogenated flame retardants is often dramatically increased by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃).[9] Antimony trioxide itself is not a flame retardant, but in the presence of HBr (released from the BFR), it forms antimony trihalides (e.g., SbBr₃), which are more volatile and more effective at radical trapping in the gas phase than HBr alone.[10][11] This synergistic relationship allows for a lower total loading of flame retardant to achieve the desired level of performance.
PART 2: Protocols for Formulation and Evaluation
To assess the flame retardant efficacy of this compound, it must be incorporated into a polymer and then subjected to a series of standardized tests. Acrylonitrile Butadiene Styrene (ABS) is chosen here as a representative polymer due to its widespread use in electronics and consumer goods and its inherent flammability (LOI ≈ 18%).[5]
Protocol 2.1: Incorporation into ABS via Melt Compounding
This protocol describes the preparation of test specimens using a twin-screw extruder.
Objective: To create homogenous blends of ABS with this compound and a synergist for subsequent flammability testing.
Materials & Equipment:
-
ABS pellets (drying required at 80°C for 4 hours prior to use)
-
This compound powder
-
Antimony Trioxide (Sb₂O₃) powder
-
Twin-screw extruder with temperature control zones
-
Volumetric or gravimetric feeders
-
Water bath for strand cooling
-
Pelletizer
-
Injection molding machine
-
Molds for standard test specimens (e.g., UL 94 bars, cone calorimeter plaques)
Procedure:
-
Pre-Drying: Dry the ABS pellets in a dehumidifying dryer at 80°C for at least 4 hours to prevent hydrolytic degradation during processing.
-
Formulation Preparation: Prepare pre-weighed batches of the formulations. For example:
-
Control: 100% ABS
-
FR Blend: 83% ABS + 12% this compound + 5% Sb₂O₃
-
-
Extruder Setup: Set the temperature profile for the extruder. A typical profile for ABS is a gradual increase from the feed zone to the metering zone (e.g., 190°C to 230°C). Set the screw speed (e.g., 200-300 RPM).
-
Compounding:
-
Feed the pre-dried ABS pellets into the main hopper of the extruder.
-
Separately feed the pre-mixed powder blend of this compound and Sb₂O₃ using a side-feeder to ensure good dispersion and minimize thermal exposure in the initial zones.
-
-
Extrusion & Pelletizing: The molten polymer blend will exit the extruder die as a continuous strand. Cool the strand by passing it through a water bath. Feed the cooled, solidified strand into a pelletizer to produce compounded pellets.
-
Specimen Molding: Dry the compounded pellets (80°C for 2-4 hours). Use an injection molding machine to produce test specimens of the required dimensions for UL 94, LOI, and cone calorimetry tests. Ensure molding parameters are optimized to produce void-free, well-formed parts.
Protocol 2.2: Limiting Oxygen Index (LOI) Testing
Standard: Conforms to ASTM D2863 / ISO 4589.[12][13][14]
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of the material. A higher LOI value indicates better flame resistance.[15][16]
Procedure:
-
Sample Preparation: Use a test specimen of standard dimensions (e.g., a rectangular bar 80–150 mm long, 10 mm wide).[17]
-
Test Setup: Mount the specimen vertically in the center of a transparent glass chimney.[17]
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration expected to be below the LOI value.
-
Ignition: Lower the pilot flame to ignite the top surface of the specimen.[17] Remove the igniter and simultaneously start a timer.
-
Observation: Observe the burning behavior. The criterion for sustained burning is typically combustion for 3 minutes or the burning of 50 mm of the specimen's length.
-
Oxygen Adjustment: If the specimen extinguishes, prepare a new specimen and repeat the test with a higher oxygen concentration. If it sustains burning, repeat with a lower oxygen concentration.
-
Determination of LOI: Continue this iterative process, narrowing the oxygen concentration range until the minimum concentration that supports combustion is found. This percentage is the LOI value.[16] Materials with an LOI above 21% are considered flame retardant in ambient air.[15]
Protocol 2.3: UL 94 Vertical Burn Testing
Standard: Conforms to UL 94, the Standard for Safety of Flammability of Plastic Materials.[18]
Objective: To classify the material's response to a small open flame under controlled laboratory conditions. The highest classifications for this test are V-0, V-1, and V-2.[19]
Procedure:
-
Specimen Conditioning: Condition two sets of five specimens (127 mm x 12.7 mm bar) at 23°C and 50% relative humidity for 48 hours, and another set in an air-circulating oven at 70°C for 7 days.[20]
-
Test Setup: Secure a specimen vertically using a clamp at its upper end. Place a layer of dry absorbent cotton 300 mm below the specimen.[20]
-
First Flame Application: Apply a 20 mm high blue Bunsen burner flame to the bottom edge of the specimen for 10 seconds.[20]
-
First Observation: After 10 seconds, remove the flame and record the afterflame time (t1).
-
Second Flame Application: Immediately after the afterflame ceases, re-apply the flame for another 10 seconds.
-
Second Observation: After the second application, remove the flame and record the afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material based on the criteria in the table below (for a set of 5 specimens).
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 (Σ t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow for each specimen (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Flaming drips ignite cotton | No | No | Yes |
| Burn to holding clamp | No | No | No |
| Table 1. UL 94 Vertical Burn Classification Criteria.[19][20] |
Protocol 2.4: Cone Calorimetry Analysis
Standard: Conforms to ASTM E1354 / ISO 5660.[21]
Objective: To measure the heat release rate (HRR) and other combustion properties of a material under a controlled radiant heat flux. This is one of the most effective bench-scale methods for quantifying fire hazard.[22][23][24]
Procedure:
-
Sample Preparation: Use a 100 mm x 100 mm plaque of a specified thickness (e.g., 3 mm). Wrap the specimen in aluminum foil, leaving the top surface exposed.
-
Instrument Setup: Calibrate the cone calorimeter. Set the radiant heat flux (e.g., 35 kW/m² or 50 kW/m²). Place the specimen on the load cell under the conical heater.
-
Ignition: An electric spark igniter is positioned over the specimen. The test begins when the specimen is exposed to the heat flux.
-
Data Collection: The instrument continuously measures:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Mass Loss Rate (MLR): Measured by the load cell.
-
Heat Release Rate (HRR): Calculated based on the principle of oxygen consumption.[21][24] The single most important variable for fire hazard.[23]
-
Smoke Production Rate (SPR): Measured using a laser and photodetector system.
-
-
Analysis: From the collected data, key parameters are determined:
-
Peak Heat Release Rate (pHRR): The maximum HRR value, indicating the fire's peak intensity.
-
Total Heat Released (THR): The total energy produced.
-
Fire Growth Rate Index (FIGRA): pHRR / Time to pHRR. A lower value is desirable.
-
PART 3: Data Interpretation & Visualization
Experimental Workflow
The following diagram outlines the logical flow from material creation to final performance evaluation.
References
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- 5. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News [oceanchemgroup.com]
- 6. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
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- 9. Synergism | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
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- 11. Potential Synergism between Novel Metal Complexes and Polymeric Brominated Flame Retardants in Polyamide 6.6 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. e2techtextiles.com [e2techtextiles.com]
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- 19. projettech.com [projettech.com]
- 20. UL94 V-0 Flammability Standard — Detailed Technical Overview [resources.l-p.com]
- 21. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 22. researchgate.net [researchgate.net]
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- 24. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,2-Dibromovinyl)benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (2,2-Dibromovinyl)benzene in their synthetic workflows. As a key intermediate in various organic transformations, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily via the Corey-Fuchs reaction. Our focus is on understanding the causality behind experimental outcomes to empower you to optimize your reactions, minimize side products, and streamline purification.
Troubleshooting Guide: Navigating the Nuances of the Corey-Fuchs Reaction
The synthesis of this compound from benzaldehyde using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) is a robust transformation. However, like any chemical reaction, it is not without its potential pitfalls. This guide addresses the most common issues encountered in the laboratory.
Issue 1: Low or No Yield of this compound
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted benzaldehyde.
-
The crude product mass is significantly lower than the theoretical yield.
Potential Causes and Solutions:
-
Inactive Phosphorus Ylide: The dibromomethylenetriphenylphosphorane ylide is the key reactive intermediate. Its formation can be hampered by:
-
Moisture: The ylide is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Incorrect Stoichiometry: The formation of the active ylide requires two equivalents of PPh₃ for every one equivalent of CBr₄.[1] One equivalent of PPh₃ forms the ylide, while the second acts as a bromine scavenger.[1] An insufficient amount of PPh₃ will lead to incomplete ylide formation.
-
-
Suboptimal Reaction Temperature: The initial reaction between PPh₃ and CBr₄ to form the ylide is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent ylide decomposition. Allowing the reaction to warm prematurely can reduce the concentration of the active ylide.
Troubleshooting Workflow:
-
Verify Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents.
-
Optimize Stoichiometry: Carefully measure the reagents, ensuring a 2:1 molar ratio of PPh₃ to CBr₄.
-
Control Temperature: Maintain the recommended temperature profile for each stage of the reaction.
Issue 2: Presence of a White, Crystalline Impurity That is Difficult to Separate
Symptom:
-
The crude product is contaminated with a significant amount of a white, crystalline solid, which co-elutes with the product during column chromatography or co-crystallizes.
Primary Culprit: Triphenylphosphine Oxide (TPPO)
TPPO is the major byproduct of the Corey-Fuchs reaction and its removal is the most common purification challenge.[2][3] Its polarity can be similar to that of the desired product, making separation by standard chromatography difficult.
Strategies for TPPO Removal:
| Method | Description | Advantages | Disadvantages |
| Silica Plug Filtration | The crude mixture is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ether mixture) and passed through a short plug of silica gel. The less polar this compound elutes while the more polar TPPO is retained on the silica.[4][5] | Quick and effective for non-polar products. | May require multiple passes for complete removal. Product may be partially retained if too polar. |
| Crystallization | If the solubility of this compound and TPPO differ significantly in a particular solvent system, crystallization can be employed. TPPO is poorly soluble in cold hexane or diethyl ether.[6] | Can yield highly pure product. | Finding a suitable solvent system can be time-consuming. |
| Metal Salt Complexation | Zinc chloride (ZnCl₂) can be added to an ethanolic solution of the crude product to form an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[7] | Highly effective for polar products where other methods fail. | The product must be soluble in the chosen polar solvent and not complex with the metal salt. |
| Scavenger Resins | Merrifield resin (chloromethylated polystyrene) can be used to covalently bind and remove TPPO from the reaction mixture.[2] | High selectivity for TPPO. | Can be more expensive than other methods and may require longer reaction times. |
Issue 3: Formation of an Oily, Inseparable Mixture of Byproducts
Symptom:
-
The crude product is an oil with multiple spots on TLC, making purification by crystallization or simple chromatography challenging.
Potential Side Reactions:
While TPPO is the most talked-about byproduct, other side reactions can occur, especially if the reaction conditions are not carefully controlled.
-
Ylide Decomposition: The dibromomethylenetriphenylphosphorane ylide can be unstable and undergo decomposition, particularly at higher temperatures.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted intermediates, such as the initial adduct between the ylide and benzaldehyde, may be present.
-
Side Reactions of Benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation or other side reactions.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the recommended low temperatures during ylide formation and the initial stages of the reaction with benzaldehyde.
-
Inert Atmosphere: As with preventing ylide inactivation, a dry, inert atmosphere will minimize side reactions initiated by oxygen or water.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of benzaldehyde and the formation of the product. Ensure the reaction is complete before workup.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Dichloromethane (DCM) is a commonly used solvent for the Corey-Fuchs reaction as it is a good solvent for all the reactants and intermediates.[8] Ensure that the DCM is anhydrous.
Q2: Can I use a different phosphine instead of triphenylphosphine?
A2: While other phosphines can be used in Wittig-type reactions, triphenylphosphine is the most extensively studied and optimized for the Corey-Fuchs reaction. Using a different phosphine would likely require significant optimization of the reaction conditions.
Q3: Are there any phosphine-free alternatives for the synthesis of this compound?
A3: While the Corey-Fuchs reaction is the most common method, other approaches to synthesize gem-dibromoalkenes exist, though they may have their own challenges. The Appel reaction, which uses triphenylphosphine and a tetrahalomethane to convert alcohols to alkyl halides, shares mechanistic similarities and also produces TPPO.[9][10] Research into phosphine-free methods is ongoing, but for a well-established and reliable synthesis of this compound, the Corey-Fuchs reaction remains the standard.
Q4: How can I confirm the identity and purity of my this compound product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Benzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Silica gel
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (2.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.0 eq.) in anhydrous DCM, maintaining the temperature below 5 °C.
-
Stir the resulting orange-red mixture at 0 °C for 30 minutes.
-
-
Reaction with Benzaldehyde:
-
Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous DCM to the ylide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the benzaldehyde.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add hexane to precipitate the triphenylphosphine oxide.
-
Filter the mixture, washing the solid with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
For further purification, dissolve the crude product in a minimal amount of hexane and pass it through a short plug of silica gel, eluting with hexane.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Visualizing Reaction Mechanisms
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Caption: The Corey-Fuchs reaction pathway for the synthesis of this compound.
Caption: Decision tree for the purification of this compound from TPPO.
References
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Scribd. (2022, October 27). Corey-Fuchs Reaction. Retrieved from [Link]
-
Chem-Station. (2014, May 11). Corey-Fuchs Alkyne Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Braun, M. (n.d.). The classical Appel reaction,[4] a highly versatile method for the conversion of alcohols into alkyl halides, has t. In Science of Synthesis.
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). [2,2-dibromo-1-(trifluoromethyl)vinyl]benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The thioamidation of gem-dibromoalkenes in an aqueous medium. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Collegedunia. (n.d.). Purification of Compounds By Crystallization of Impure Samples Experiment. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2012, August 7). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n). Retrieved from [Link]
-
ScienceDirect. (2025, August 5). Phosphorus halide free synthesis of 1,2,3,4-tetrahydroisophosphinoline 2-oxides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Nucleophilic additon of phosphine to 1-(tert-butyl)-4-vinylbenzene: a short-cut to bulky secondary and tertiary phosphines and their chalcogenides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
YouTube. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Retrieved from [Link]
-
Chemsrc. (2025, August 25). (Z)-1,4-dibromo-2-(2-bromovinyl)benzene | CAS#:1129606-89-8. Retrieved from [Link]
-
Peter the Great St. Petersburg Polytechnic University. (n.d.). Phosphine-free synthesis of selenide colloidal quantum dots. Retrieved from [Link]
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Technical Support Center: Purification of (2,2-Dibromovinyl)benzene by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (2,2-Dibromovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows.[1] As a key building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is paramount for successful downstream applications.
This document moves beyond a simple protocol, offering a comprehensive resource structured into frequently asked questions and in-depth troubleshooting guides. Our goal is to provide you with the causal logic behind experimental choices, empowering you to diagnose and resolve challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For a relatively nonpolar compound like this compound, standard-grade silica gel (SiO₂) with a mesh size of 230-400 is the most common and effective stationary phase.[2][3] Silica gel is a highly polar adsorbent, which allows for effective separation of nonpolar compounds using a nonpolar mobile phase in what is known as normal-phase chromatography.[4][5]
Q2: What mobile phase (eluent) system should I start with?
A good starting point is a nonpolar solvent system. Begin with 100% hexanes or petroleum ether and gradually increase polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical screening process would involve testing solvent mixtures on a Thin-Layer Chromatography (TLC) plate.
Table 1: Example Solvent Systems for TLC Analysis
| System | Hexane : Ethyl Acetate Ratio | Polarity | Expected Rf of this compound |
|---|---|---|---|
| 1 | 100 : 0 | Very Low | High (potentially > 0.8) |
| 2 | 98 : 2 | Low | Moderate-High |
| 3 | 95 : 5 | Low-Moderate | Ideal (Target 0.2-0.4)[6][7] |
| 4 | 90 : 10 | Moderate | Low (potentially < 0.15) |
The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, ensuring it moves off the baseline but allows for clear separation from impurities.[8]
Q3: What are the likely impurities I need to separate?
Impurities will largely depend on the synthetic route used to prepare this compound. Common precursors include benzaldehyde and tetrabromomethane.[9] Therefore, potential impurities could be:
-
Unreacted Benzaldehyde: More polar than the product. It will have a lower Rf value and elute later.
-
Starting Materials/Byproducts from a Wittig-type reaction: Triphenylphosphine oxide is a common, highly polar byproduct that will stick strongly to the silica gel.
-
Benzene: If used as a solvent or starting material, trace amounts could be present.[10][11] It is less polar and will elute very quickly.
-
Isomers or related brominated compounds: These may have polarities very similar to the product, requiring careful optimization of the mobile phase for separation.[12]
Q4: How can I visualize the compound on a TLC plate or in collected fractions?
This compound is not colored. Therefore, visualization requires an external method. The most common technique is using a TLC plate with a fluorescent indicator (F₂₅₄) and visualizing the spots under a UV lamp (254 nm). The compound will appear as a dark spot where it quenches the fluorescence.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My compound is stuck on the baseline of the TLC plate (Rf ≈ 0), and nothing is eluting from my column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the polar silica gel.[13] While this compound is nonpolar, it still requires a minimal amount of a more polar solvent to compete for binding sites on the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using 100% hexane, try a 99:1 mixture of hexane:ethyl acetate and re-run the TLC. Continue to increase the ethyl acetate percentage in small increments (e.g., to 98:2, 95:5) until the desired Rf value of 0.2-0.4 is achieved.[8] For the column, you can apply this more polar solvent system to begin eluting the compound.
Problem 2: My compound runs with the solvent front on the TLC (Rf ≈ 1) and elutes immediately from the column with no separation.
-
Possible Cause: The mobile phase is too polar. The solvent is outcompeting your compound for the stationary phase, causing everything to be washed through without interaction.[6]
-
Solution: Decrease the polarity of the eluent. If you are using a 90:10 hexane:ethyl acetate mixture, reduce it to 95:5 or 98:2. If necessary, use 100% hexane. The goal is to increase the interaction between your compound and the silica gel.[14]
Problem 3: I see streaking or tailing bands on my TLC plate and column, leading to poor separation and mixed fractions.
-
Possible Cause 1: The sample was overloaded. Applying too much crude material to the column or spotting too concentrated a sample on the TLC plate can saturate the stationary phase, leading to poor separation.
-
Solution 1: Use an appropriate ratio of silica gel to crude material, typically ranging from 30:1 to 100:1 by weight. For sample loading, dissolve the crude mixture in a minimal amount of a non-polar solvent (like hexane or dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6][15] This "dry loading" technique often results in sharper bands.
-
Possible Cause 2: The compound may be degrading on the acidic silica gel, creating a continuous stream of byproducts.[6]
-
Solution 2: First, test for stability by running a 2D TLC. Spot your crude mixture in one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If new spots appear off the diagonal, degradation is occurring.[6][13] In this case, you can either deactivate the silica gel by running a solvent system containing a small amount of a base (e.g., 0.1-1% triethylamine in the eluent) or switch to a less acidic stationary phase like alumina or Florisil.[6]
Problem 4: No compound is detected in any of my fractions after running the column.
-
Possible Cause 1: Complete and irreversible adsorption or decomposition on the column. This is a possibility if the compound is highly unstable on silica.[6]
-
Solution 1: Before concluding the compound is lost, perform a "column flush." Elute the column with a very polar solvent, such as 100% ethyl acetate or even methanol, to wash out anything that is strongly bound to the silica.[13] Analyze these flush fractions by TLC.
-
Possible Cause 2: The fractions are too dilute. The concentration of your compound in the collected fractions may be below the detection limit of your TLC visualization method.[6]
-
Solution 2: Take a few fractions from the expected elution range, combine them, and concentrate them using a rotary evaporator. Re-run a TLC on this concentrated sample.
-
Possible Cause 3: You may have used the wrong solvent bottles, resulting in a much different mobile phase than intended.[6]
-
Solution 3: Double-check your solvent reservoirs to ensure the correct eluents were used. This simple check can prevent significant loss of time and material.
Visual Workflow for Troubleshooting
Caption: A decision tree for troubleshooting common column chromatography issues.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
Part 1: Solvent System Determination via TLC
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10).
-
Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto silica gel TLC plates (with F₂₅₄ indicator).
-
Develop the plates in the prepared chambers.
-
Once the solvent front is ~1 cm from the top, remove the plates, mark the solvent front, and let them dry.
-
Visualize the spots under a 254 nm UV lamp and calculate the Rf values.
-
Select the solvent system that provides an Rf of ~0.3 for the product spot and shows the best separation from visible impurities.[7]
Part 2: Column Preparation and Sample Loading
-
Select a glass column of appropriate size. As a rule of thumb, use approximately 50 g of silica gel for every 1 g of crude material to be purified.
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the chosen nonpolar eluent (e.g., 100% hexane).[7]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel to this solution. Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add the dry sample-silica mixture to the top of the packed column. Add another thin layer of sand on top to protect the surface.[15]
Part 3: Elution and Fraction Collection
-
Carefully add the mobile phase (eluent) to the column, ensuring not to disturb the top layer of sand.[16]
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., ~2 inches/minute solvent level drop).[15]
-
If your TLC showed impurities that were much more polar (lower Rf), you can start with a less polar solvent (e.g., 100% hexane) to elute your product and then switch to a more polar mixture to wash off the impurities (a step gradient).
-
If impurities are very close in polarity, run the entire column with the single optimized solvent system (isocratic elution).
Part 4: Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[2]
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy or GC-MS.
Purification Workflow Diagram
Caption: Step-by-step workflow for the column chromatography purification process.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Pesek, J. J., Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
Columbia University, Department of Chemistry. Column chromatography. Available from: [Link]
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University of Calgary, Department of Chemistry. Column chromatography. Available from: [Link]
-
Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. How can i isolate polar basic compound with silica gel column chromatography?. Available from: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
- Keeling, W. O. (1948). Method of purifying benzene. U.S. Patent No. 2,438,368. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit. I'm having a hard time understanding why the answer is D and not B or C since mobile phase is nonpolar... pls help. r/Mcat. Available from: [Link]
-
American Chemical Society. The use of alternative solvent purification techniques. Available from: [Link]
-
ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. Available from: [Link]
-
Chemsrc. This compound | CAS#:7436-90-0. Available from: [Link]
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Magritek. Column Chromatography. Available from: [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]
-
Ali, H., et al. (2025). Synthesis of 2′,2′-dibromovinyl porphyrins and their versatile use in Pd-catalyzed cross-coupling reactions. ResearchGate. Available from: [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available from: [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]
-
European Medicines Agency. Annexes to: CPMP/ICH/283/95 Impurities: Guideline for residual solvents & CVMP/VICH. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Organic Syntheses. 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Available from: [Link]
-
Reddit. [Spoiler] AAMC FL2 C/P #10 - Silica Gel?. r/Mcat. Available from: [Link]
- European Patent Office. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
-
Reddit. troubleshooting column chromatography. r/chemistry. Available from: [Link]
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McMurry, J. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]
-
Gholami, M., et al. (2014). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC - NIH. Available from: [Link]
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uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: [Link]
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Technical Support Center: Optimization of Heck Coupling with (2,2-Dibromovinyl)benzene
Welcome to the technical support resource for researchers and professionals engaged in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Mizoroki-Heck reaction, specifically focusing on the versatile yet challenging substrate, (2,2-dibromovinyl)benzene. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high-yield, selective synthesis of your target compounds.
The Heck coupling of this compound is a powerful method for synthesizing substituted 2-bromo-1,3-dienes, which are valuable intermediates for subsequent functionalization.[1] However, the presence of two bromine atoms introduces challenges related to selectivity and reactivity that require careful control over reaction parameters.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address the most common issues encountered during the Heck coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but TLC or GC-MS analysis shows a significant amount of unreacted this compound, even after extended reaction times.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form from your Pd(II) precatalyst (e.g., Pd(OAc)₂) or is deactivated, the reaction will stall.[2]
-
Solution 1: Ensure an Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your flask is properly purged with an inert gas like argon or nitrogen before adding reagents.[1]
-
Solution 2: Add a Reducing Agent/Ligand. Phosphine ligands, such as triphenylphosphine (PPh₃), not only stabilize the Pd(0) species but can also help reduce the Pd(II) precatalyst in situ.[3] If using a Pd(II) source without a ligand, consider adding 2-4 equivalents of a phosphine ligand relative to palladium.
-
Solution 3: Re-evaluate Your Temperature. While high temperatures can cause catalyst decomposition, some reactions require a certain thermal threshold to initiate oxidative addition. If you are running the reaction below 80 °C, consider incrementally increasing the temperature to 100-120 °C.[1]
-
-
Inappropriate Base or Solvent: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[1] The solvent dictates the solubility and stability of all components.
-
Solution: Screen Key Parameters. An incompatible base or solvent can halt the reaction.[4] Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.[5] For bases, organic amines (e.g., triethylamine, Et₃N) or inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) are effective.[3][4] If one combination fails, a systematic screening is the most logical next step.
-
Problem 2: Formation of Palladium Black
You observe a black precipitate forming in your reaction flask, often accompanied by a drop in reactivity.
Cause & Solution:
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst deactivation, where soluble Pd(0) complexes agglomerate and precipitate out of the solution.[2] This is often caused by:
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.
-
Inadequate Ligand Stabilization: The phosphine ligand may be insufficient to stabilize the Pd(0) intermediate, or the ligand itself may be degrading under the reaction conditions.
-
-
Solution 1: Lower the Reaction Temperature. Try reducing the temperature by 10-20 °C. While this may slow the reaction rate, it can preserve the catalyst's lifetime.
-
Solution 2: Increase Ligand-to-Palladium Ratio. Increasing the equivalents of your phosphine ligand (e.g., from 2 eq to 4 eq per Pd) can better stabilize the active catalyst. However, be aware that excessively high ligand ratios can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[6]
-
Solution 3: Switch to a More Robust Ligand. If PPh₃ is failing, consider bulkier or more electron-rich phosphine ligands, such as P(o-tolyl)₃ or bidentate ligands like dppf, which can offer greater stability.[7]
Problem 3: Poor Selectivity - Mixture of Mono- and Di-Substituted Products
Your reaction is working, but you are isolating an inseparable mixture of the desired mono-coupled product and the di-coupled byproduct.
Cause & Solutions:
-
Over-reaction: The mono-substituted product, a 2-bromo-1,3-diene, can itself act as a substrate for a second Heck coupling, leading to the di-substituted product.[1]
-
Solution 1: Control Stoichiometry. Use the alkene as the limiting reagent. A slight excess of this compound (e.g., 1.2 to 1.5 equivalents) relative to your alkene can favor mono-substitution by ensuring the alkene is consumed before significant di-substitution occurs.
-
Solution 2: Reduce Reaction Time and Temperature. Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting alkene is consumed. Lowering the temperature can also help slow the rate of the second coupling relative to the first.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical. For the Heck coupling of this compound, here are some common starting points:
-
Palladium Precursors:
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and relatively inexpensive Pd(II) precatalyst. It requires in situ reduction to Pd(0), which is typically achieved by a phosphine ligand.[3]
-
-
Ligands:
-
Triphenylphosphine (PPh₃): The most common monodentate phosphine ligand. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.
-
Bulky/Electron-Rich Ligands (e.g., P(o-tolyl)₃, P(t-Bu)₃): These can sometimes improve reaction rates and catalyst stability, especially with less reactive substrates.[7]
-
Bidentate Ligands (e.g., dppf, BINAP): These form very stable chelate complexes with palladium and can be useful in preventing catalyst decomposition, though they are more expensive.[3][7]
-
| Catalyst System | Loading (mol%) | Common Application | Pros & Cons |
| Pd(OAc)₂ / PPh₃ | 1-5% Pd, 2-10% PPh₃ | General purpose, good starting point. | Cost-effective, versatile. Requires in situ activation. |
| Pd(PPh₃)₄ | 2-10% | When in situ reduction is slow or fails. | Active Pd(0) source. Air-sensitive, more expensive. |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-5% Pd, 2-10% Ligand | For challenging or sterically hindered substrates. | Highly active system. Ligand is air-sensitive. |
Q2: What is the function of the base, and which one should I select?
The base plays a non-negotiable role in the Heck catalytic cycle. After the β-hydride elimination step, a hydridopalladium(II) species (L₂Pd(H)X) is formed. The base is required to neutralize the generated H-X (HBr in this case) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
| Base | Type | Common Solvents | Key Considerations |
| Triethylamine (Et₃N) | Organic, Liquid | DMF, Acetonitrile, Toluene | Soluble, easy to handle. Can act as both base and solvent. |
| Potassium Carbonate (K₂CO₃) | Inorganic, Solid | DMF, NMP | Stronger base, inexpensive. Heterogeneous, requires good stirring. |
| Sodium Acetate (NaOAc) | Inorganic, Solid | DMF, NMP | Milder base, can sometimes reduce side reactions. |
Q3: My product is a mixture of E/Z isomers. How can I improve stereoselectivity?
The Heck reaction is generally highly stereoselective, favoring the formation of the trans (E) isomer.[9] This preference arises from the β-hydride elimination step, where the transition state leading to the E product is sterically favored over the one leading to the cis (Z) product.[10] If you are observing significant amounts of the Z isomer, it may be due to isomerization of the product under the reaction conditions. Consider lowering the reaction temperature and time to minimize post-reaction isomerization.
Visualizing the Process
The Heck Catalytic Cycle
The mechanism involves a sequence of oxidative addition, alkene coordination and insertion, and β-hydride elimination, followed by catalyst regeneration.[1][3]
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Troubleshooting Workflow
When a reaction fails, a logical progression of checks can quickly identify the root cause.
Caption: A systematic workflow for troubleshooting Heck reactions.
Validated Experimental Protocol
General Protocol for Mono-Heck Coupling of this compound with Styrene
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and PPh₃ (21.0 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand are fully dissolved.
-
Substrate Addition: Add triethylamine (0.28 mL), styrene (0.14 mL), and this compound (0.16 mL) to the reaction mixture via syringe, in that order.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (staining with KMnO₄) or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-1-bromo-4-phenyl-1,3-butadiene.
References
-
Wikipedia. Heck reaction. [Link]
-
BYJU'S. Heck Reaction Mechanism. [Link]
-
National Institutes of Health (NIH). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Effect of bases and solvents on the Heck coupling. [Link]
-
Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. [Link]
-
National Institutes of Health (NIH). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
ResearchGate. Optimization of Heck reaction conditions. [Link]
-
Molecular Complexity through Catalysis. Simple and Practical Reductive Heck Protocol for Terminal Alkenes. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
ResearchGate. (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
-
ResearchGate. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
ResearchGate. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. [Link]
-
ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
National Institutes of Health (NIH). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. [Link]
-
Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]
Sources
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- 8. byjus.com [byjus.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions of (2,2-Dibromovinyl)benzene
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with the steric hindrance encountered in reactions involving (2,2-Dibromovinyl)benzene and its derivatives. The unique gem-dibromoalkene functionality presents both synthetic opportunities and significant steric challenges in common cross-coupling reactions. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically synthesized?
This compound is a versatile organic compound featuring a phenyl group attached to a carbon-carbon double bond with two bromine atoms on the terminal carbon. It is a key intermediate for the synthesis of alkynes and for participating in various cross-coupling reactions.
The most common and reliable method for its synthesis is the Corey-Fuchs reaction .[1][2] This two-step process involves:
-
Olefination: Reaction of benzaldehyde with a phosphine-dibromomethylene ylide, generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), to form the this compound.[1][2][3]
-
Work-up and Purification: The crude product is then purified, typically by column chromatography, to isolate the desired gem-dibromoalkene.
Modifications to the classical Corey-Fuchs reaction have been developed to simplify the removal of triphenylphosphine oxide byproduct, for instance, by using zinc dust or triethylamine.[4]
Q2: Why is steric hindrance a significant issue in reactions with this compound?
Steric hindrance in reactions involving this compound arises from the spatial arrangement of atoms that impedes the approach of reagents to the reactive sites.[5] The bulky phenyl group in proximity to the two bromine atoms on the same carbon creates a sterically congested environment. This crowding can significantly hinder key steps in catalytic cycles, such as:
-
Oxidative Addition: The initial insertion of a low-valent metal catalyst (e.g., Palladium(0)) into the carbon-bromine bond is sterically demanding.[6][7]
-
Transmetalation: The transfer of an organic group from an organometallic reagent to the metal center can be slowed down by bulky substituents on either coupling partner.[7]
-
Reductive Elimination: The final step, forming the new carbon-carbon bond, can also be disfavored if the substituents on the metal center are sterically bulky.[7]
These steric challenges often lead to lower reaction yields, slower reaction rates, and the need for carefully optimized reaction conditions.
Q3: What are the primary types of cross-coupling reactions performed with this compound?
This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse molecular architectures. The most common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form substituted styrenes or biaryl systems. This reaction is widely used due to the stability and low toxicity of the boron reagents.[8][9]
-
Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynes. This is a powerful method for constructing carbon-carbon triple bonds.[10][11]
-
Stille Coupling: Reaction with organostannanes. While effective, the toxicity of tin reagents has led to a preference for other methods in some applications.[12][13]
-
Heck Reaction: Coupling with alkenes to form substituted dienes.[14][15][16]
Each of these reactions can be affected by the steric hindrance of this compound, necessitating careful selection of catalysts, ligands, and reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during cross-coupling reactions with this compound, along with their probable causes and recommended solutions.
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or GC-MS analysis shows predominantly unreacted starting materials.
-
Formation of homocoupled boronic acid byproduct.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Ineffective Catalyst/Ligand System | Switch to a catalyst system known for coupling sterically hindered substrates. Bulky, electron-rich phosphine ligands are often effective.[17][18] | Bulky ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for oxidative addition to sterically hindered substrates.[17] They also accelerate the reductive elimination step. |
| Insufficient Base Strength or Inappropriate Base | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. | A stronger base is required to activate the boronic acid for efficient transmetalation, especially when steric hindrance slows down this step.[9] |
| Low Reaction Temperature | Increase the reaction temperature. Toluene or xylene are suitable high-boiling solvents. | Higher temperatures provide the necessary activation energy to overcome the steric barrier for oxidative addition and transmetalation. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst. Use degassed solvents. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. |
Issue 2: Incomplete Conversion to Alkyne in Sonogashira Coupling
Symptoms:
-
Isolation of the mono-coupled enyne product instead of the desired internal alkyne.
-
Significant amounts of unreacted this compound remain.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base | Use a slight excess of a suitable amine base (e.g., Et₃N, DIPA). | The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide and for neutralizing the HBr generated during the reaction.[11] |
| Copper Co-catalyst Issues | Ensure the use of a reliable source of Cu(I), such as CuI. The addition of a ligand like PPh₃ can sometimes be beneficial. | The copper co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[11] |
| Steric Hindrance Preventing Second Coupling | Increase catalyst loading and/or reaction temperature. Consider using a more active palladium precursor like Pd₂(dba)₃. | A higher concentration of the active catalyst and increased thermal energy can help drive the second, more sterically demanding, coupling reaction to completion. |
| Premature Reaction Quenching | Extend the reaction time. Monitor the reaction progress by TLC or GC-MS until the disappearance of the mono-coupled intermediate. | The second coupling step is often slower than the first due to increased steric hindrance around the remaining bromine atom. |
Issue 3: Formation of Side Products in Heck Reactions
Symptoms:
-
Formation of regioisomeric products.
-
Polymerization of the alkene coupling partner.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Lack of Regiocontrol | The choice of ligand can influence regioselectivity. For terminal alkenes, bulky phosphine ligands generally favor coupling at the terminal carbon. | The steric properties of the ligand can direct the insertion of the alkene into the Pd-C bond, thereby controlling the regiochemical outcome. |
| Incorrect Base | Use a non-nucleophilic, hindered base like a tertiary amine (e.g., triethylamine) or an inorganic base like K₂CO₃. | A strong, non-nucleophilic base is required to facilitate the β-hydride elimination step and regenerate the active catalyst without competing in side reactions.[15] |
| High Reaction Temperature | Optimize the reaction temperature. While heat is often necessary, excessive temperatures can lead to side reactions. | Higher temperatures can promote undesired side reactions such as polymerization or isomerization of the double bond. |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. | Oxygen can lead to the formation of palladium black and other inactive species, as well as promote radical side reactions. |
Experimental Protocols & Visualizations
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Boronic Acid
This protocol is designed for the coupling of this compound with a di-ortho-substituted arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), a bulky phosphine ligand such as SPhos or XPhos (4 mol%), and finely powdered K₃PO₄ (3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1 equivalent) and the sterically hindered arylboronic acid (1.2 equivalents) to the flask.
-
Solvent Addition: Add degassed toluene (to make a 0.1 M solution with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Diagram: Overcoming Steric Hindrance in Catalytic Cycles
The following diagram illustrates the key challenges and solutions within a generalized palladium-catalyzed cross-coupling cycle for sterically hindered substrates.
Caption: Addressing steric hindrance in Pd-catalyzed cross-coupling.
References
-
Denmark, S. E., & Smith, R. C. (2009). Site-selective cross-coupling of allenylsilanolates and stereochemical implications. PubMed Central. [Link]
-
Engle, K. M., & Yu, J. Q. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Brune, A., & Buchwald, S. L. (2018). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. [Link]
-
Organ, M. G., et al. (2016). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. [Link]
-
Fairlamb, I. J. S. (2008). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Hartwig, J. F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Wikipedia. (n.d.). Corey–Fuchs reaction. Wikipedia. [Link]
-
Khan Academy. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. [Link]
-
Organic Syntheses. (n.d.). (100 mL) - is added into the flask using the addition funnel and the system is purged with argon for 5 min - (Note 5). Organic Syntheses. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Rao, M. L. N., et al. (2021). Synthesis of alkynes under dry reaction conditions. ResearchGate. [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
-
Chemistry LibreTexts. (2019). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]
-
Ji, Y., et al. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2011). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Chemical Communications (RSC Publishing). [Link]
-
Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]
-
Molnar, A., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Ashenhurst, J. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ACS Publications. [Link]
-
Okumura, H., et al. (2024). Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. ACS Publications. [Link]
-
Li, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Doucet, H., & Bruneau, C. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
-
MH Chem. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]
-
Pentsak, E. O., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Leigh, D. A., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
-
Wang, S., et al. (2019). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. ResearchGate. [Link]
-
Li, H., et al. (2019). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. MDPI. [Link]
-
Mendizábal-Zárate, S. G., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of (2,2-Dibromovinyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving (2,2-dibromovinyl)benzene. As a geminal-dihalide, this substrate is a powerful building block but presents unique challenges in maintaining catalyst activity and controlling selectivity. This document is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, observable issues you might encounter during your experiments. Each answer delves into the root cause and provides actionable protocols for resolution.
Q1: My reaction has stalled, and I see a black precipitate forming. What is happening and how can I fix it?
A1: This is a classic symptom of catalyst decomposition into "palladium black." [1]
Causality: The catalytically active species in most cross-coupling reactions is a soluble Pd(0) complex.[2] Palladium black is simply aggregated, insoluble, and catalytically inactive elemental palladium.[3][4][5] Its formation signals that the Pd(0) intermediates in your catalytic cycle are not sufficiently stabilized by their ligands.[6] This instability causes them to collide and precipitate out of solution, effectively removing the catalyst from the reaction.[7] This is particularly common at elevated temperatures or if the reaction is exposed to oxygen.[6]
Core Problem: The rate of Pd(0) aggregation is competing with, and winning against, the rate of oxidative addition into the C-Br bond of your this compound.
Caption: Simplified Pd(0)/Pd(II) cycle with key deactivation routes.
Q2: How do I choose the best catalyst system (palladium source + ligand) for a Suzuki reaction with this compound?
A2: The optimal choice depends on your specific goals (e.g., mono- vs. di-substitution, substrate scope). However, a good starting point is a system known for high activity with vinyl bromides.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) precursors. F[8]or easier handling and improved air stability, pre-formed palladium-ligand complexes (pre-catalysts) like those from the Buchwald group (e.g., XPhos-Pd-G3) are excellent.
-
Ligand Choice: This is the most critical parameter.
-
For High Reactivity: Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally the state-of-the-art. They promote fast oxidative addition and stabilize the Pd(0) center, preventing decomposition. [6] * For Stability: Bidentate phosphine ligands like Xantphos or DPEphos can form very stable catalysts that are less prone to deactivation, especially at higher temperatures. [6] * Initial Screen: A good first-pass experiment would be to screen Pd(OAc)₂ with SPhos against a pre-catalyst like SPhos-Pd-G3.
-
Q3: What analytical techniques can I use to confirm that my catalyst has deactivated?
A3: Confirming deactivation involves characterizing the spent catalyst and reaction mixture.
[9]* Visual Observation: The formation of palladium black is the most straightforward indicator.
-
Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) can determine if palladium has leached from a heterogeneous catalyst or precipitated from a homogeneous one. *[10] Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst's surface and changes in the oxidation state of palladium. *[9][10] Microscopy: Scanning Transmission Electron Microscopy (STEM) can visualize the agglomeration (sintering) of palladium nanoparticles.
[10]---
Reference Protocols
Protocol 2: General Procedure for a Suzuki-Miyaura Mono-Coupling with this compound
This protocol is a starting point and should be optimized for your specific coupling partner.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), the palladium pre-catalyst (e.g., SPhos-Pd-G2, 0.01 mmol, 1 mol%), and the SPhos ligand (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. Stir the mixture for 5 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots via a degassed syringe and analyzing by GC-MS or LC-MS every hour.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. alfachemic.com [alfachemic.com]
Technical Support Center: Solvent Effects on the Reactivity of (2,2-Dibromovinyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,2-Dibromovinyl)benzene. This guide is designed to provide expert insights and practical solutions for challenges encountered during its use in organic synthesis. As a key intermediate, the reactivity of this compound is profoundly influenced by the choice of solvent, which can dictate reaction pathways, influence yields, and determine product distribution.[1][2] This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all advice in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki-Miyaura (or Heck, Stille, etc.) coupling reaction using this compound is showing poor conversion or failing completely. Where should I begin troubleshooting?
A: Low to non-existent yields in palladium-catalyzed cross-couplings are a common but solvable issue.[3] The problem often lies in one of three areas: reagent and catalyst integrity, atmospheric conditions, or suboptimal solvent choice.
Initial Checks (The Usual Suspects):
-
Reagent Purity & Integrity: Ensure all reagents, especially the organometallic partner (e.g., boronic acid) and the base, are pure and dry. Solvents must be anhydrous and peroxide-free, as both water and oxygen can deactivate the catalyst and reagents.[3][4]
-
Catalyst Activity: The palladium catalyst, both the metal source (e.g., Pd(OAc)₂) and the ligand (e.g., a phosphine), is the heart of the reaction. Ensure the precatalyst is properly activated to the Pd(0) state, which is essential for the oxidative addition step in the catalytic cycle.[4][5] Consider using a pre-formed, air-stable Pd(0) catalyst if in-situ reduction is proving unreliable.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen.[3] Ensure your reaction setup was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or sparging the solvent with argon/nitrogen) and maintained under a positive pressure of inert gas throughout the experiment.
Solvent-Specific Troubleshooting:
If the above checks do not resolve the issue, the solvent system is the next critical parameter to evaluate. The solvent's role is to dissolve the reactants and, more importantly, to stabilize the charged and polar intermediates and transition states within the catalytic cycle without inhibiting the catalyst.[6][7]
-
Problem: The reaction mixture is heterogeneous, or the catalyst appears to have crashed out of solution.
-
Cause & Solution: The polarity of your solvent may be insufficient to dissolve the polar intermediates of the catalytic cycle. For Suzuki couplings, which often involve ionic bases (like K₂CO₃) and polar boronic acids, a mixture of a non-polar solvent (like toluene or dioxane) with a polar co-solvent (like water or ethanol) or a single polar aprotic solvent (like DMF or NMP) is often necessary to maintain a homogeneous environment.
-
-
Problem: The reaction is sluggish despite being homogeneous.
-
Cause & Solution: The solvent may not be adequately stabilizing the transition states. Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred for cross-coupling reactions.[7] They possess a strong dipole moment to stabilize polar species but lack acidic protons, preventing the deactivation of nucleophilic reagents.[8] If using a less polar solvent like toluene, the addition of a phase-transfer catalyst can sometimes improve reaction rates.
-
Issue 2: Unexpected Formation of Phenylacetylene or Other Alkyne Byproducts
Q: I am attempting a substitution or coupling reaction with this compound in the presence of a strong base, but my main product is phenylacetylene. What is causing this side reaction?
A: The formation of an alkyne from a 1,1-dihaloalkene is a classic sign of the Fritsch-Buttenberg-Wiechell (FBW) rearrangement .[9][10] This reaction pathway competes with and can often dominate other desired transformations when a strong, non-nucleophilic base is used.
Mechanism of the FBW Rearrangement: The reaction proceeds through a specific, base-induced mechanism:
-
Deprotonation: A strong base (e.g., an alkoxide, LDA, or an organolithium reagent) abstracts the vinylic proton from this compound.[9]
-
Alpha-Elimination: The resulting vinyl anion undergoes rapid α-elimination, losing one of the bromide ions to form a highly reactive vinyl carbene intermediate.
-
1,2-Migration: The phenyl group migrates to the adjacent carbene carbon, resulting in the formation of the stable phenylacetylene product.[9][11]
How to Mitigate the FBW Rearrangement:
-
Choice of Base: The strength and type of base are critical. If your desired reaction does not require an exceptionally strong base, switch to a milder one (e.g., K₂CO₃, Cs₂CO₃, or an organic amine like triethylamine) that is not potent enough to initiate the FBW pathway.
-
Solvent Selection: The FBW rearrangement is often facilitated in non-polar, aprotic solvents that do not interfere with the strong base. Running the reaction in a more polar solvent might disfavor the FBW pathway by altering the base's reactivity profile, though this must be balanced against the requirements of your primary reaction.
-
Temperature Control: The FBW rearrangement, like many elimination reactions, can be temperature-sensitive. Running your reaction at a lower temperature may kinetically favor your desired pathway over the rearrangement.
Issue 3: Failure to Form Grignard or Organolithium Reagents
Q: My attempts to synthesize the vinylic Grignard or organolithium reagent from this compound are consistently failing, often resulting in a complex mixture or recovery of starting material. What are the most critical experimental factors?
A: The formation of organometallic reagents from vinyl halides is a powerful technique but demands stringent control over experimental conditions.[12] Failure is almost always due to the presence of electrophilic contaminants, particularly protic species.
Critical Success Factors:
-
Absolute Anhydrous Conditions: This is the single most important requirement. Organometallic reagents are exceptionally strong bases and will be instantly quenched by any protic solvent or trace amounts of water.[13][14]
-
Glassware: Must be oven- or flame-dried immediately before use and cooled under a stream of inert gas.
-
Solvents: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required.[13] They must be rigorously dried (e.g., by distillation from sodium/benzophenone or passage through an activated alumina column) and stored over molecular sieves under an inert atmosphere. The ether solvent is not just a medium; it actively coordinates to the magnesium center, stabilizing the Grignard reagent.[13]
-
-
Metal Quality: The surface of the magnesium turnings or lithium metal must be activated to remove the passivating oxide layer. This can be achieved by mechanical means (crushing the magnesium) or chemical activation (e.g., a small crystal of iodine or 1,2-dibromoethane).
-
Initiation: The reaction can sometimes be slow to start. Gentle warming or sonication can help initiate the formation of the organometallic reagent. Once initiated, the reaction is often exothermic and may require cooling to maintain control.
Troubleshooting Workflow for Failed Grignard Formation
Caption: Troubleshooting workflow for Grignard reagent formation.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the reactivity of this compound.
Q1: Why is this compound generally unreactive towards classical Sₙ1 and Sₙ2 nucleophilic substitution reactions?
A: Unlike their alkyl halide counterparts, vinylic halides like this compound are notoriously poor substrates for both Sₙ1 and Sₙ2 reactions for fundamental electronic and steric reasons.[15][16]
-
Against Sₙ1: The Sₙ1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. A vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon, is highly unstable.[17] The increased s-character of an sp² orbital compared to an sp³ orbital means the electrons are held closer to the nucleus, making the carbon more electronegative and less able to accommodate a positive charge.[17] This results in a prohibitively high activation energy for the ionization step.[16][18]
-
Against Sₙ2: The Sₙ2 mechanism requires a backside attack by the nucleophile. In a vinylic system, this trajectory is sterically hindered by the molecule's own structure.[19] Furthermore, the incoming nucleophile, which is electron-rich, is repelled by the high electron density of the carbon-carbon double bond's π-system.[16][19]
Q2: How do I select an appropriate solvent for a reaction involving this compound? A general framework.
A: Solvent selection is a critical exercise in balancing solubility, reactivity, and the suppression of side reactions. The choice depends entirely on the reaction mechanism you wish to promote.
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale |
| Palladium Cross-Coupling | Polar Aprotic | Dioxane, THF, DMF, Toluene | Stabilizes polar intermediates in the catalytic cycle without deactivating nucleophiles. Toluene is often used at higher temperatures.[3][4] |
| Fritsch-Buttenberg-Wiechell | Aprotic (Polar or Non-polar) | THF, Diethyl Ether, Toluene | Must be compatible with the strong base required (e.g., n-BuLi, LDA). The solvent should not be protic.[9][10] |
| Grignard/Organolithium Formation | Anhydrous Aprotic Ethers | Diethyl Ether (Et₂O), THF | Required to stabilize the organometallic reagent through coordination and must be completely free of acidic protons to prevent quenching.[13][14] |
| Nucleophilic Aromatic Substitution (if activated) | Polar Aprotic | DMSO, DMF, NMP | Highly polar nature stabilizes the charged Meisenheimer-like intermediate. Aprotic character enhances the strength of the nucleophile.[8] |
Q3: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent in reactions of this compound with a nucleophile?
A: The key difference lies in how the solvent interacts with the nucleophile, particularly if it is anionic.[7]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[18][20] While they are excellent at dissolving charged species, they can severely hinder nucleophilicity. They form a "solvation shell" of hydrogen bonds around an anionic nucleophile, stabilizing it and making it less reactive (less available to attack an electrophile).[8] These solvents strongly favor Sₙ1 pathways by stabilizing both the forming carbocation and the leaving group anion.[18][20]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles to help dissolve ionic compounds but lack acidic protons and cannot act as hydrogen bond donors.[8] They solvate cations well through dipole-ion interactions but leave anions relatively "bare" and unsolvated. This lack of solvation makes the anion a much stronger nucleophile, dramatically increasing the rate of Sₙ2-type reactions.[6]
Solvent Choice Dictates Reaction Pathway
Caption: Influence of solvent choice on reaction pathways.
Part 3: Experimental Protocol Example
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a representative example of a common cross-coupling reaction, highlighting best practices for solvent handling.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol), finely ground
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Solvent Preparation (Degassing): In a separate flask, combine the 1,4-dioxane and water. Sparge the solvent mixture with argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction Initiation: Using a cannula or gas-tight syringe, transfer the degassed solvent mixture to the Schlenk flask containing the solid reagents.
-
Heating: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
References
-
Solvent Effects - Aliphatic Nucleophilic Substitution . (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution . (2021). Chemistry LibreTexts. Retrieved from [Link]
- Nucleophilic Substitution Reactions SEM-2, CC-3 PART-2, PPT-17. (n.d.).
-
Fritsch–Buttenberg–Wiechell rearrangement . (n.d.). In Wikipedia. Retrieved from [Link]
-
Vinyl halide . (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound . (n.d.). MySkinRecipes. Retrieved from [Link]
- Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. (2018). Quora.
- How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?. (2024). YouTube.
- Fbw rearrangement. (n.d.). Slideshare.
- General procedure for the synthesis of 1‐(2,2‐dibromovinyl)‐2‐alkynylbenzene 3a-d. (2025).
- Fritsch-Buttenberg-Wiechell Rearrangement. (n.d.). SynArchive.
-
Vinylic Halides . (n.d.). Britannica. Retrieved from [Link]
- Computational study of the reaction mechanism. (n.d.).
- Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
- Fritsch-Buttenberg-Wiechell rearrangement | Request PDF. (n.d.).
- Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-C
- A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. (n.d.).
-
Solvent effects . (n.d.). In Wikipedia. Retrieved from [Link]
- Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. (2023). Glasp.
- Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes. (2021). Beilstein Journal of Organic Chemistry.
- Troubleshooting a difficult Heck reaction. (2024). Reddit.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). Frontiers in Chemistry.
- Elimination from Vinylic Halides. (2015). Chemistry Stack Exchange.
- Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. (n.d.). eScholarship, University of California.
- Why a vinyl halide can not do the SN2 reaction. (2010). Organic chemistry teaching blog.
- Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. (2023). YouTube.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science.
- Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
- Effect of solvents on chemical reactions and reactivity. (n.d.).
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms. (n.d.). SciELO.
- Reaction with Organometallic Reagents. (2018). YouTube.
- How solvent determines the molecular reactive conformation and the selectivity. (2022). Frontiers in Chemistry.
- Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons, University of South Carolina.
- 18.9: Organometallic Reagents. (2019). Chemistry LibreTexts.
- Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021). Journal of Chemistry and Chemical Sciences.
- 11.8: Organometallic Reagents. (2019). Chemistry LibreTexts.
- Main Group Organometallic Compounds. (n.d.).
- Chapter 22: Reactions Of Benzene And Its Derivatives. (2018). Rutgers University Newark.
- Benzene Reactions Explained. (n.d.). Pearson.
- 2,2-dibromo-vinyl-benzene. (2025). ChemicalBook.
- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (n.d.). Royal Society of Chemistry.
- simple organometallic reaction. (2019). YouTube.
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- 20. aliphatic nucleophilic substitution [employees.csbsju.edu]
Technical Support Center: Managing Homocoupling Byproducts in Cross-Coupling Reactions
Welcome to our dedicated technical support center for managing the formation of homocoupling byproducts in cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges with these common side reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs): The Fundamentals of Homocoupling
This section addresses common questions about homocoupling byproducts that are broadly applicable across various cross-coupling reactions.
Q1: What is homocoupling, and why is it a problem in my cross-coupling reaction?
A1: Homocoupling is an undesired side reaction where two identical coupling partners react with each other to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of the boronic acid can couple to form a biaryl byproduct[1]. Similarly, in Sonogashira couplings, two terminal alkynes can dimerize in what is known as Glaser or Hay coupling[2][3]. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and often generates impurities that are structurally similar to the target molecule, complicating purification[1][2].
Q2: What are the primary drivers of homocoupling?
A2: The formation of homocoupling byproducts is often multifactorial, but some common causes include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major culprit, particularly in Suzuki and Sonogashira couplings[1][2][3][4]. Oxygen can promote the oxidative dimerization of the nucleophilic coupling partner[1][2][3].
-
Catalyst Oxidation State and Concentration: The presence of Pd(II) species can facilitate the homocoupling of boronic acids in Suzuki reactions[5][6]. In Sonogashira couplings, high concentrations of the copper(I) co-catalyst can also promote alkyne dimerization[2].
-
Suboptimal Reaction Conditions: Factors such as elevated temperatures, inappropriate choice of base or solvent, and the nature of the ligands can all influence the rate of homocoupling versus the desired cross-coupling.
Q3: How can I detect the presence of homocoupling byproducts?
A3: Homocoupling byproducts can typically be identified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The homocoupled product will often appear as a new, less polar spot on the TLC plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of the dimer by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude reaction mixture will show characteristic signals for the symmetrical homocoupled product.
Q4: Is it possible to completely eliminate homocoupling?
A4: While complete elimination can be challenging, it is often possible to reduce the formation of homocoupling byproducts to negligible levels (e.g., around 2%) through careful optimization of the reaction conditions[2][7][8].
Troubleshooting Guides for Specific Cross-Coupling Reactions
This section provides detailed troubleshooting strategies for managing homocoupling in Suzuki-Miyaura, Sonogashira, and Heck couplings.
Guide 1: Suzuki-Miyaura Coupling
Problem: Significant formation of the boronic acid homocoupling product (biaryl byproduct).
This guide will walk you through a systematic approach to minimize this common side reaction.
Troubleshooting Workflow: Suzuki-Miyaura Homocoupling
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling in Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Oxygen Exclusion is Critical: The presence of dissolved oxygen is a primary cause of boronic acid homocoupling[1][4][9].
-
Action: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by performing three to five freeze-pump-thaw cycles for more complete oxygen removal[1].
-
-
Catalyst Choice and Pre-activation: Homocoupling can be promoted by a stoichiometric reaction between Pd(II) and the boronic acid[5].
-
Action: Consider using a Pd(0) source like Pd(PPh₃)₄ directly to bypass the in-situ reduction of a Pd(II) precatalyst[10]. If using a Pd(II) source, ensure efficient reduction to the active Pd(0) species[11]. The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle[5].
-
-
Ligand Selection: The choice of ligand significantly influences the relative rates of cross-coupling and homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway[10].
-
Action: If the reaction is being run at elevated temperatures, try reducing it to the lowest effective temperature that still allows for efficient cross-coupling.
-
Data Summary: Effect of Reaction Parameters on Suzuki Homocoupling
| Parameter | Condition Favoring Homocoupling | Recommended Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Presence of Air/Oxygen | Rigorously inert (N₂ or Ar) | Oxygen promotes oxidative dimerization of the boronic acid[1][4][9]. |
| Palladium Source | High concentration of Pd(II) | Use of Pd(0) precatalysts or addition of a mild reductant[5][10]. | Minimizes the Pd(II)-mediated homocoupling pathway[5]. |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)[1][12]. | Promotes the desired reductive elimination for cross-coupling[12]. |
| Temperature | High temperatures | Lowest effective temperature | May disfavor the kinetics of the homocoupling reaction[10]. |
Guide 2: Sonogashira Coupling
Problem: Significant formation of alkyne dimer (Glaser or Hay coupling product).
This guide provides a systematic approach to suppress this common side reaction in Sonogashira couplings.
Reaction Mechanism: Competing Pathways in Sonogashira Coupling
Caption: Competing pathways of Sonogashira cross-coupling and copper-mediated homocoupling.
Detailed Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit for alkyne homocoupling, which is often catalyzed by the copper(I) co-catalyst[2][3].
-
Action: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed[13].
-
-
Minimize or Eliminate Copper Co-catalyst: While the copper co-catalyst enhances reactivity, it also promotes the undesired Glaser coupling[3][13].
-
Action:
-
-
Use of Hydrogen Gas Atmosphere: A novel approach to suppress homocoupling is to perform the reaction under a diluted hydrogen gas atmosphere.
-
Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of the desired and undesired reactions.
-
Action: Amine bases like triethylamine or diethylamine are commonly used and can also act as the solvent[13]. The choice of solvent can be critical, and screening may be necessary for optimal results.
-
Data Summary: Strategies to Mitigate Sonogashira Homocoupling
| Strategy | Key Action | Expected Outcome | Rationale |
| Oxygen Exclusion | Rigorous degassing and inert atmosphere | Significant reduction in homocoupling | Prevents the oxygen-promoted oxidative dimerization of the alkyne[2][3]. |
| Copper-Free Conditions | Eliminate the Cu(I) co-catalyst | Elimination of the primary pathway for Glaser coupling | Avoids the copper-catalyzed homocoupling side reaction[3][13]. |
| Hydrogen Atmosphere | Use a diluted H₂/N₂ or H₂/Ar atmosphere | Reduction of homocoupling to ~2%[7][8]. | The precise mechanism is complex, but it effectively suppresses the oxidative dimerization. |
| Catalyst Concentration | Use the minimum effective amount of Cu(I) salt | Reduced rate of homocoupling | The rate of homocoupling is dependent on the copper catalyst concentration[2]. |
Guide 3: Heck Coupling
Problem: Formation of homocoupled biaryl product from the aryl halide.
While less common than in Suzuki or Sonogashira couplings, homocoupling can still be a problematic side reaction in Heck reactions.
Troubleshooting Workflow: Heck Homocoupling
Caption: Troubleshooting workflow for minimizing aryl halide homocoupling in Heck reactions.
Detailed Troubleshooting Steps:
-
Ligand Selection and Use: Ligand-free Heck reactions can be more prone to side reactions, including homocoupling and the formation of palladium black[14].
-
Action: The addition of a suitable ligand, typically a phosphine, can stabilize the active Pd(0) catalyst and favor the desired cross-coupling pathway over homocoupling[15].
-
-
Temperature Control: Excessive temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Action: Run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
-
Choice of Base and Solvent: The base and solvent system can influence the stability of the catalyst and the selectivity of the reaction.
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing via Inert Gas Sparging
-
Select a suitable flask or bottle for your solvent that can be sealed with a septum.
-
Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent for the displaced gas.
-
Bubble the inert gas through the solvent for a minimum of 30 minutes. For larger volumes, increase the sparging time accordingly.
-
Once degassing is complete, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the vessel.
-
The degassed solvent should be used immediately for the best results.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- BenchChem. (n.d.). Troubleshooting homocoupling byproducts in Sonogashira reactions.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- BenchChem. (n.d.). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- BenchChem. (n.d.). Strategies to minimize byproduct formation in Heck reactions.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- NIH. (n.d.). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
- Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- BenchChem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Wikipedia. (n.d.). Oxidative addition.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions.
- ACS Organic & Inorganic Au. (2022, April 29). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
- Wikipedia. (n.d.). Sonogashira coupling.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ACS Catalysis. (n.d.). Oxidative Coupling Mechanisms: Current State of Understanding.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2023, December 3). 1.26: Oxidative Addition/Reductive Elimination.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- YouTube. (2024, March 16). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination.
- Journal of the American Chemical Society. (2025, December 30). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry.
- (2025, June 4). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Chemistry LibreTexts. (2023, February 24). 10.1: Oxidative Addition and Reductive Elimination.
- Journal of the American Chemical Society. (2026, January 2). Reductive Arylation of PVC by Dual-Metal Catalyzed Cross-Electrophile Coupling.
- ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Chemical Science (RSC Publishing). (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water.
- Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- ResearchGate. (2025, August 6). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
- ACS Central Science. (n.d.). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.
- ACS Publications. (2020, June 9). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study.
- PubMed Central. (2021, February 25). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Reddit. (2016, July 27). Tried to do Heck coupling, ended up with homocoupling. What can I do about it?
- MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubMed. (2023, February 13). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
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Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for overcoming challenges in Suzuki-Miyaura cross-coupling reactions. As a cornerstone of modern synthetic chemistry, the Suzuki reaction's efficiency is paramount. However, its multi-component nature presents numerous potential points of failure. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Part 1: Initial Diagnosis - Where to Start When Your Reaction Fails
This section addresses the most common culprits for low conversion and should be your first checklist when a reaction underperforms.
Q1: My Suzuki reaction shows very low or no conversion of my starting materials. What are the most common initial checks I should perform?
When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient way to diagnose the problem. Low yields can often be traced back to one of four key areas: reagent integrity, catalyst activity, the reaction atmosphere, or suboptimal conditions.[1][2]
-
Reagent Quality and Stability :
-
Boronic Acid/Ester : Boronic acids are susceptible to degradation over time, primarily through protodeboronation (replacement of the C-B bond with C-H) and trimerization to form boroxines.[3][4] It is highly recommended to use a fresh bottle or a recently purchased batch of your boronic acid.[2] If stability is a known issue, consider using more robust derivatives like pinacol esters, MIDA esters, or trifluoroborate salts.[3][4][5][6]
-
Aryl Halide : Verify the purity of your electrophile. The reactivity trend is generally I > Br > OTf >> Cl.[7] Couplings with aryl chlorides are notably more challenging and demand highly active, specialized catalyst systems.[7][8]
-
Base and Solvent Purity : Ensure your base is of high purity and, for anhydrous reactions, thoroughly dried. Solvents must be anhydrous (if required by the protocol) and properly degassed, as dissolved oxygen is a primary cause of catalyst deactivation.[7][9]
-
-
Catalyst and Ligand Integrity :
-
Activity : The active catalyst is the Pd(0) species.[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its in-situ reduction.[9] Ensure your catalyst and any phosphine ligands have been stored correctly under an inert atmosphere, as phosphines are prone to oxidation.[7]
-
Choice : The catalyst/ligand system may not be optimal for your specific substrates. Electron-rich or sterically hindered partners often require more specialized, bulky, and electron-rich ligands.[2][6]
-
-
Inert Atmosphere :
-
Oxygen Exclusion : This is one of the most critical and frequently overlooked aspects. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation, and can also promote the homocoupling of boronic acids, a common side reaction.[7][9][10] Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of this gas throughout.
-
-
Reaction Conditions :
-
Temperature : Many Suzuki couplings require heating to proceed at a reasonable rate.[2] If your reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, excessive heat can cause catalyst or substrate degradation.[3]
-
Stirring : In biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[9] If the mixture is not adequately agitated, the reaction rate will be severely limited.
-
Part 2: A Deeper Dive into Reaction Components and Side Reactions
If the initial checks do not resolve the issue, a more detailed examination of each component and potential side reactions is necessary.
Q2: I'm observing significant side products in my analysis. What are they, and how can I minimize them?
The formation of side products directly consumes your starting materials and reduces the yield of the desired product. The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation : This is the replacement of the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[4] This is especially common with electron-deficient or heteroaromatic boronic acids.[6][7]
-
Cause : The primary cause is the presence of a proton source (often water) under basic conditions.[4][9]
-
Solutions :
-
Use a Milder Base : Strong bases can accelerate this process. Switching to weaker bases like K₃PO₄, Cs₂CO₃, or KF can be beneficial.[2][6][7]
-
Employ Anhydrous Conditions : If water is not essential for your specific protocol (e.g., for base solubility), using anhydrous solvents and reagents can significantly suppress protodeboronation.[9]
-
Use a More Stable Boronic Acid Derivative : As mentioned, pinacol esters or MIDA boronates are significantly more resistant to this side reaction.[6]
-
-
-
Homocoupling : This is the self-coupling of two boronic acid molecules (2 x Ar-B(OH)₂) or two aryl halide molecules to form biaryls (Ar-Ar).
-
Cause : The primary cause of boronic acid homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[2][7][10]
-
Solutions :
-
Rigorous Degassing : The most effective solution is to meticulously remove all dissolved oxygen from your solvent and maintain a strict inert atmosphere.[5] This can be achieved by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source : Using a Pd(0) catalyst like Pd(PPh₃)₄ directly can sometimes mitigate homocoupling compared to Pd(II) precatalysts that require an in-situ reduction step which can be complex.[2]
-
Controlled Stoichiometry : Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway over aryl halide homocoupling.[5]
-
-
Below is a troubleshooting workflow to help guide your decision-making process.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. [8][10]
Q4: My aryl halide is electron-rich or sterically hindered, leading to poor conversion. How can I facilitate the oxidative addition step?
A slow or non-existent oxidative addition is a common failure mode for challenging electrophiles. This is the first step of the cycle, where the Pd(0) catalyst inserts into the aryl-halide bond.
-
Problem : Electron-donating groups on the aryl halide increase the electron density of the C-X bond, making it less susceptible to insertion by the electron-rich Pd(0) center. Steric hindrance around the halide can physically block the catalyst's approach.
-
Solution : You must use a more reactive catalyst system. This is primarily achieved by modifying the phosphine ligand. [6] * Use Bulky, Electron-Rich Ligands : Ligands such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed for this purpose. [6][11]Their large size promotes the formation of a highly reactive, monoligated Pd(0) species, and their electron-donating nature increases the reactivity of the palladium center towards oxidative addition. [8] * Consider N-Heterocyclic Carbene (NHC) Ligands : NHCs are another class of ligands that are even stronger electron donors than phosphines and can be very effective for coupling unreactive aryl chlorides. [12][13] * Increase Temperature : Higher temperatures can provide the necessary energy to overcome the high activation barrier of this step. [6]
Part 4: Key Experimental Protocols
Adherence to proper technique is crucial for reproducibility and success.
Protocol 1: General Procedure for a Benchtop Suzuki-Miyaura Reaction
This protocol outlines the essential steps for setting up a reaction under a proper inert atmosphere.
-
Vessel Preparation : Flame-dry or oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar to remove adsorbed moisture. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Adding Solids : To the cooled flask, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Establishing Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum for 1-2 minutes, then backfill with the inert gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely oxygen-free environment. [7]4. Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent(s) via syringe (e.g., 5 mL of 4:1 Dioxane/Water). [7]If the solvent was not purchased anhydrous/degassed, it should be sparged with an inert gas for 15-20 minutes prior to use.
-
Final Degassing (Optional but Recommended) : Bubble the inert gas through the stirred reaction slurry for an additional 10-15 minutes.
-
Catalyst Addition : Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) to the flask. If adding as a solid, do so quickly under a positive flow of inert gas.
-
Reaction Execution : Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C). [2]8. Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS. [9][14]9. Workup : Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography.
Protocol 2: Preparation of a Stabilized Diethanolamine Boronic Ester Adduct
For boronic acids known to be unstable, conversion to a diethanolamine adduct can greatly improve shelf-life and reaction consistency. [9]
-
Dissolution : In a small vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).
-
Adduct Formation : While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation : A white precipitate of the adduct will typically form. The initial solid may dissolve completely before the final product precipitates.
-
Isolation : Continue stirring the slurry for 15-20 minutes to ensure complete formation. Isolate the white solid product by vacuum filtration.
-
Drying : Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum. This stable adduct can now be weighed out and used directly in Suzuki coupling reactions, where the active boronic acid is released in situ.
References
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025). Retrieved from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2025). Retrieved from [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of (2,2-Dibromovinyl)benzene
Welcome to the technical support center for the synthesis of (2,2-Dibromovinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this crucial synthetic intermediate. We will delve into the most common synthetic route, the Corey-Fuchs reaction, and address the specific challenges encountered during large-scale production. Our focus is on providing practical, field-proven insights to ensure the success and efficiency of your experiments.
This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and agrochemicals.[1] Its gem-dibromoalkene functionality allows for diverse downstream transformations, including cross-coupling reactions and the formation of alkynes. The most prevalent method for its synthesis is the reaction of benzaldehyde with a phosphorus ylide generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[2][3] While reliable at the lab scale, scaling this reaction introduces significant challenges related to reagent stoichiometry, byproduct removal, and process control.
This document provides a comprehensive troubleshooting guide and a set of frequently asked questions to navigate these complexities.
Reaction Overview: The Corey-Fuchs Reaction
The synthesis of this compound from benzaldehyde proceeds via a Wittig-type reaction mechanism.[3] The process begins with the formation of the key reactive intermediate, dibromomethylenetriphenylphosphorane. This ylide is generated from the reaction of two equivalents of triphenylphosphine with one equivalent of carbon tetrabromide.[3][4] The ylide then reacts with benzaldehyde to form a betaine intermediate, which subsequently collapses through an oxaphosphetane to yield the desired this compound and the persistent byproduct, triphenylphosphine oxide (TPPO).[3][5]
Caption: Mechanism of the Corey-Fuchs Reaction.
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is adapted for a multi-gram scale synthesis, focusing on safety and ease of purification.
Workflow Overview
Caption: General experimental workflow for synthesis.
Step-by-Step Methodology:
-
Preparation:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry, appropriately sized reactor with triphenylphosphine (2.0 eq.).
-
Add anhydrous dichloromethane (CH₂Cl₂) and stir until the PPh₃ is fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath. Causality: This initial cooling helps to control the exothermicity of the ylide formation.
-
-
Ylide Formation:
-
Slowly add carbon tetrabromide (1.0 eq.) to the stirred PPh₃ solution. The addition should be portion-wise or as a solution in anhydrous CH₂Cl₂ to manage the reaction temperature. The mixture will turn into a yellow or orange suspension.
-
Stir the resulting mixture at 0 °C for approximately 30 minutes to ensure complete formation of the ylide.
-
-
Reaction with Benzaldehyde:
-
Prepare a solution of benzaldehyde (1.0 eq.) in anhydrous CH₂Cl₂.
-
Add the benzaldehyde solution dropwise to the ylide suspension at 0 °C. Causality: A slow, controlled addition is critical on a large scale to prevent temperature spikes that can lead to side reactions.
-
Once the addition is complete, allow the reaction vessel to slowly warm to room temperature.
-
-
Monitoring and Completion:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a non-polar solvent system like hexanes/ethyl acetate. The product, this compound, is significantly less polar than the starting benzaldehyde.
-
Continue stirring at room temperature for 1-12 hours until TLC indicates the complete consumption of benzaldehyde.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the CH₂Cl₂.
-
To the resulting slurry, add a large volume of hexanes or pentane. Stir vigorously for 15-30 minutes. Causality: Triphenylphosphine oxide (TPPO) is insoluble in hexanes, causing it to precipitate, while the desired product remains in solution.[3]
-
Filter the mixture through a plug of silica gel or Celite®, washing thoroughly with additional hexanes to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which often appears as a yellow oil or a low-melting solid.[6] Further purification can be achieved by column chromatography if necessary, though this is often impractical on a large scale.[6]
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Benzaldehyde:CBr₄:PPh₃) | 1.0 : 1.0-1.5 : 2.0-3.0 | Excess phosphine ensures complete conversion and drives the reaction forward. |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Excellent solvent for all reagents and intermediates.[3] |
| Initial Temperature | 0 °C | Controls exothermic reaction during ylide formation and aldehyde addition.[3] |
| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed to completion after initial cooling. |
| Reaction Time | 1 - 12 hours | Monitored by TLC for completion. |
| Expected Yield (Crude) | >85% | Yields are typically high, but purification losses can occur. |
Troubleshooting Guide
Caption: Troubleshooting decision tree for low yield.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Benzaldehyde: The starting aldehyde may have oxidized to benzoic acid, which does not react. | 1. Purify benzaldehyde by distillation before use. Check for the presence of a white solid (benzoic acid) in the starting material. |
| 2. Wet Reagents/Solvent: The phosphorus ylide is highly sensitive to moisture and will be quenched by water. | 2. Ensure all glassware is oven- or flame-dried. Use freshly opened or distilled anhydrous solvents.[3][7] | |
| 3. Insufficient Inert Atmosphere: Oxygen can lead to side reactions and degradation of intermediates. | 3. Maintain a positive pressure of nitrogen or argon throughout the setup and reaction. | |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient Reagents: Stoichiometry is critical. An insufficient amount of PPh₃ or CBr₄ will result in incomplete conversion. | 1. Re-check calculations and ensure at least 2 equivalents of PPh₃ are used. For stubborn reactions, a slight excess of CBr₄ (1.1-1.2 eq.) and PPh₃ (2.2-2.4 eq.) can be beneficial. |
| 2. Low Reaction Temperature: While the initial phase is cooled, the reaction needs to warm to room temperature to proceed at a reasonable rate. | 2. Ensure the reaction is allowed to warm to ambient temperature and stir for an adequate amount of time (monitor by TLC). | |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. Product is too polar: If the crude product is an oil, TPPO may be trapped within it. | 1. Dissolve the crude mixture in a minimal amount of CH₂Cl₂ or ether, then add a large excess of hexanes and stir vigorously, possibly while cooling, to maximize TPPO precipitation. |
| 2. Insufficient Hexanes/Pentane: Not enough non-polar solvent was used to fully precipitate the TPPO. | 2. Use a larger volume of hexanes for the precipitation step. A general rule is 10-20 mL of hexanes per gram of crude material. Repeat the precipitation if necessary. | |
| Product is a Dark Brown/Black Oil | 1. Overheating: A runaway reaction during the addition of CBr₄ or benzaldehyde can cause decomposition and polymerization. | 1. Improve temperature control during additions. Use an addition funnel for slow, dropwise addition and ensure efficient stirring and cooling. |
| 2. Impure Starting Materials: Contaminants in the benzaldehyde or solvent can lead to colored byproducts. | 2. Use high-purity, distilled starting materials. |
Frequently Asked Questions (FAQs)
Q1: The removal of triphenylphosphine oxide (TPPO) is a major issue on a large scale. Are there any alternative reagents to PPh₃?
A: Yes, the difficulty in removing the highly crystalline TPPO byproduct is a well-known limitation of this reaction, especially at scale.[6] One effective alternative is to use triisopropyl phosphite, P(OiPr)₃. This reagent has been shown to be as efficient as PPh₃ for aldehydes and can offer superior results for ketones. The resulting phosphate byproduct is often more easily removed by aqueous extraction or simple filtration.[6] Another modification involves using zinc dust, which can reduce the amount of PPh₃ needed and simplify the purification process.[4]
Q2: How stable is the this compound product? What are the recommended storage conditions?
A: this compound is a relatively stable compound. However, like many halogenated organic molecules, it is best stored in a cool, dark place to prevent potential degradation over time. For long-term storage, refrigeration at 2-8°C is recommended.[1] It is advisable to store it under an inert atmosphere if it will be kept for an extended period.
Q3: Can this reaction be performed in other solvents besides dichloromethane (CH₂Cl₂)?
A: Dichloromethane is the most commonly used and recommended solvent due to its ability to dissolve all reactants and its inertness under the reaction conditions.[3] While other anhydrous, non-protic solvents like tetrahydrofuran (THF) or acetonitrile could potentially be used, they may affect the solubility of the ylide and the overall reaction kinetics. Any solvent substitution would require careful optimization.
Q4: My crude product shows a mixture of E/Z isomers. Is this expected?
A: The Corey-Fuchs reaction typically produces the gem-dibromoalkene, where both bromine atoms are on the same vinylic carbon, so E/Z isomerism at that position is not possible. If you are observing isomers, it may be due to side reactions or impurities. However, in related syntheses of other vinyl bromides, controlling E/Z selectivity can be a challenge, sometimes requiring specific reaction conditions or post-synthesis isomerization, for instance, via photochemical methods.[8][9] It is crucial to confirm the structure of your product and any byproducts by NMR spectroscopy.
Q5: Are there any viable alternative synthetic routes to this compound on a large scale?
A: While the Corey-Fuchs reaction is the most direct and widely cited method starting from benzaldehyde[10], other strategies exist for synthesizing related vinyl halides. For instance, copper-catalyzed redox chemistry between hydrazones and CBr₄ has been developed as a non-ylide method.[6] However, these often involve multiple steps or less common starting materials. For large-scale industrial applications, process chemists might explore routes involving elimination reactions from trihalo-precursors, but for general laboratory scale-up, the Corey-Fuchs reaction remains the workhorse.
References
- 1. This compound [myskinrecipes.com]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. This compound | CAS#:7436-90-0 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Guide to the Purity Determination of (2,2-Dibromovinyl)benzene for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical research is built. (2,2-Dibromovinyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its reactive dibromovinyl group is pivotal for constructing complex molecules, but the presence of unreacted starting materials, byproducts, or degradation products can have profound implications for downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical framework for selecting the most appropriate methodology for your specific analytical challenge.
Chapter 1: The Workhorse Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the quintessential technique for analyzing compounds that are volatile and thermally stable, making it an excellent first choice for this compound.[2][3] The principle is twofold: the gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Subsequently, the mass spectrometer fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing both definitive identification and quantification.
The power of GC-MS lies in its exceptional sensitivity and specificity.[4] For purity analysis, it can detect and identify trace-level volatile impurities that might originate from the synthesis, such as residual starting materials (e.g., benzaldehyde, tetrabromomethane) or byproducts from side reactions.[5][6]
Experimental Protocol: GC-MS Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 20 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working solution of approximately 50 µg/mL.
3. GC-MS Conditions:
-
Column: A low-to-mid polarity column is recommended for optimal separation of aromatic compounds. A common choice is a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]
-
Inlet Temperature: 270 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (This can be adjusted to 10:1 for trace impurity analysis).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 m/z.
-
4. Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (Molecular Ion: ~262 m/z, considering isotopic pattern of Br).
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. For higher accuracy, especially when response factors differ, a calibration with certified reference standards is required.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for this compound purity analysis by GC-MS.
Chapter 2: Alternative & Complementary Methodologies
While GC-MS is a powerful tool, it is not universally applicable. Certain impurities may be non-volatile or thermally labile. Moreover, for establishing a primary reference standard, an absolute quantification method is often preferred. Here, we explore two robust alternatives: qNMR and HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method
qNMR has emerged as a primary analytical method for purity assessment because it is non-destructive and provides absolute quantification without the need for an identical reference standard of the analyte.[8] The technique relies on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei giving rise to that signal.[9] By comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.[10]
Causality: We choose ¹H qNMR because the proton nucleus has a high natural abundance (99.99%) and high gyromagnetic ratio, leading to excellent sensitivity and shorter measurement times compared to other nuclei like ¹³C.[9]
Experimental Protocol: ¹H qNMR Purity Assay
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
2. Sample & Standard Preparation:
-
Internal Standard Selection: Choose a stable, non-volatile internal standard with simple, sharp proton signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be of high, certified purity.
-
Accurately weigh (~5-10 mg) of the this compound sample and a similar, accurately known mass of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a volumetric flask.
-
Transfer an aliquot of the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativity include:
-
Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated. A preliminary inversion-recovery experiment may be needed to determine T₁.
-
Number of Scans: Use enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
Pulse Angle: Use a 90° pulse.
-
4. Data Processing & Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC): The Versatility Choice
HPLC is the cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or may degrade at the high temperatures used in GC.[2][3] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, which contains a strong UV chromophore (the benzene ring), UV detection is the most straightforward and sensitive choice.[11]
Causality: We opt for a reversed-phase (RP-HPLC) method with a C18 column because it is highly effective at separating non-polar to moderately polar organic molecules. Potential impurities in the synthesis of this compound, such as polymeric byproducts or less volatile starting materials, would be well-suited for this separation mode.
Experimental Protocol: RP-HPLC Purity Assay
1. Instrumentation:
-
An HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 70% A.
-
Increase to 95% A over 10 minutes.
-
Hold at 95% A for 3 minutes.
-
Return to 70% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. As with GC, this assumes all components have a similar response factor at the chosen wavelength. For validated, accurate results, impurity standards are required for calibration.
Chapter 3: Head-to-Head Comparison
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis. A method ideal for routine quality control may not be suitable for certifying a reference material. The table below summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by volatility/polarity; mass-based ID | Absolute quantification via nuclear spin properties | Separation by polarity; UV absorbance detection |
| Analyte Suitability | Excellent for volatile & thermally stable compounds | Excellent for soluble compounds with NMR-active nuclei | Excellent for non-volatile or thermally labile compounds |
| Primary Use Case | Routine purity, volatile impurity profiling | Absolute purity determination, reference standard certification | Routine purity, non-volatile impurity profiling |
| Limit of Detection (LOD) | Very High (low ppb to ppm) | Low (typically >0.1%)[12] | High (low ppm to high ppb) |
| Accuracy & Precision | High (with calibration) | Very High (Primary Method) | High (with calibration) |
| Sample Preparation | Simple (dissolve & inject) | Moderate (requires accurate weighing of sample & standard) | Simple (dissolve, filter & inject) |
| Analysis Time/Sample | ~20-30 minutes | ~10-20 minutes | ~15-25 minutes |
| Destructive? | Yes | No | Yes |
| Information Provided | Purity (relative), structural info of impurities (MS) | Purity (absolute), definitive structural confirmation | Purity (relative), limited structural info |
| Cost (Instrument) | Moderate-High | High | Moderate |
Both GC-MS and HPLC provide excellent results for routine purity checks, with the choice often depending on the expected nature of the impurities.[2] GC-MS is superior for identifying unknown volatile impurities due to its mass spectral libraries.[3] HPLC is indispensable if thermally labile or polymeric impurities are suspected.[3]
qNMR, while less sensitive to trace impurities, stands alone in its ability to provide an absolute purity value without requiring a specific reference standard for the analyte itself, making it the gold standard for material certification.[12][13]
Chapter 4: Selecting the Right Tool: A Logic-Based Approach
To assist researchers in navigating these choices, the following decision tree provides a logical workflow for selecting the most appropriate analytical technique based on the specific analytical goal.
Diagram: Decision Tree for Purity Analysis Method Selection
Caption: Logic-based guide for selecting the optimal purity analysis technique.
Chapter 5: Method Validation: The Pillar of Trustworthiness
Regardless of the chosen technique, the resulting data is only reliable if the method is properly validated for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically Q2(R2), on the validation of analytical procedures.[14][15][16][17] For a purity determination method, the following parameters must be rigorously assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or starting materials.[15] This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For purity, this should typically cover from the reporting level of impurities to 120% of the specification.[14][17]
-
Accuracy: The closeness of the test results to the true value. This is often determined by analyzing a sample of known purity (e.g., a certified reference material).[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[18]
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By validating the chosen analytical method against these criteria, researchers and drug development professionals can ensure the integrity of their purity data, forming a solid foundation for subsequent research and regulatory submissions.
Conclusion
The purity determination of this compound is a critical task that demands the careful selection and validation of an appropriate analytical technique. GC-MS offers unparalleled sensitivity and specificity for volatile impurities, making it an ideal tool for routine analysis and impurity profiling. HPLC provides essential versatility for analyzing non-volatile or thermally labile compounds, ensuring a comprehensive impurity profile. For the highest level of accuracy and for the certification of reference materials, qNMR is the undisputed primary method, offering absolute quantification without the need for an identical standard. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, scientists can confidently select the right tool to ensure the quality and integrity of their materials, ultimately accelerating the path of drug development.
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A Comparative Guide to the Reactivity of (2,2-Dibromovinyl)benzene and Vinyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks, serving as versatile precursors for a myriad of molecular architectures. Among them, (2,2-Dibromovinyl)benzene and vinyl bromide represent two structurally related yet distinct substrates whose reactivity profiles offer unique synthetic opportunities. This guide provides an in-depth comparison of their performance in key organic transformations, supported by mechanistic insights and experimental data, to inform strategic decisions in complex molecule synthesis.
This compound, a geminal dihalide, presents a fascinating case of modulated reactivity. The presence of two bromine atoms on the same vinylic carbon, coupled with a phenyl ring, creates a unique electronic and steric environment. This contrasts sharply with the simpler vinyl bromide, which serves as a fundamental benchmark for vinylic halide reactivity. Understanding their differences is paramount for designing efficient and selective synthetic routes.
Structural and Electronic Profile: A Tale of Two Substrates
The reactivity of a vinyl halide is fundamentally governed by the strength and polarity of the carbon-halogen bond, as well as the steric environment around the reactive center.
-
Vinyl Bromide (C₂H₃Br): This is the simplest vinyl bromide. The C-Br bond is polarized, making the α-carbon electrophilic. However, direct nucleophilic substitution (Sɴ1 or Sɴ2 type) is generally disfavored due to the instability of the resulting vinyl cation and the high energy of the transition state for backside attack on an sp²-hybridized carbon.[1][2] Its reactivity is thus dominated by metal-catalyzed cross-coupling reactions and elimination reactions.[1]
-
This compound (C₈H₆Br₂): This molecule introduces three key structural modifications:
-
Geminal Dibromo Group: The two bromine atoms significantly influence the electronic nature of the double bond. They are electron-withdrawing, which can affect the rate of oxidative addition in cross-coupling reactions.
-
Sequential Reactivity: The presence of two C-Br bonds allows for the possibility of sequential or tandem reactions, providing a pathway to highly substituted and complex alkenes that is not possible with vinyl bromide.[3]
-
Phenyl Group: The adjacent phenyl ring introduces steric bulk and electronic effects (conjugation), which can modulate catalyst-substrate interactions and the stability of reaction intermediates.
-
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis and represent the most significant area of application for these vinyl bromides. The general reactivity trend for halides in these reactions is I > Br > Cl, making vinyl bromides highly effective substrates.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for C-C bond formation.[6][7]
-
Vinyl Bromide: Reacts readily with a variety of aryl and vinyl boronic acids under standard Suzuki conditions [e.g., Pd(PPh₃)₄, a base like K₂CO₃ or Cs₂CO₃, and a solvent system like toluene/water] to yield monosubstituted alkenes (styrenes, dienes, etc.).[4][8] The reaction proceeds with retention of the double bond stereochemistry.[6]
-
This compound: Offers a significant strategic advantage: selective sequential coupling . By carefully controlling reaction conditions (catalyst, base, temperature, and stoichiometry of the boronic acid), it is possible to substitute the bromine atoms one at a time. The first coupling is generally faster, and milder conditions can be used to isolate the mon-substituted vinyl bromide intermediate. A second, different boronic acid can then be introduced to form a trisubstituted alkene.[9][10] This stepwise approach provides access to complex, unsymmetrical alkenes that are difficult to synthesize by other means.[11][12]
| Feature | Vinyl Bromide | This compound |
| Product Scope | Disubstituted Alkenes | Mono- and Trisubstituted Alkenes |
| Key Advantage | Simplicity, direct access to styrenes/dienes. | Stepwise, selective synthesis of complex alkenes.[3] |
| Typical Conditions | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C[4] | 1st Coupling: Milder conditions. 2nd Coupling: More forcing conditions may be needed. |
Sonogashira Coupling
The Sonogashira coupling joins a vinyl halide with a terminal alkyne, providing access to enynes.[13]
-
Vinyl Bromide: Couples efficiently with terminal alkynes using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.
-
This compound: Similar to the Suzuki reaction, it can undergo sequential Sonogashira couplings.[14] This allows for the synthesis of gem-di-alkynylated alkenes, which are valuable synthetic intermediates.[14][15] Interestingly, under certain copper-free Sonogashira conditions, gem-dibromoalkenes can undergo a tandem elimination-hydrodebromination-cross-coupling to yield internal alkynes directly.[16]
Heck Reaction
The Heck reaction couples a vinyl halide with an alkene.[17][18]
-
Vinyl Bromide: Readily participates in Heck reactions to form substituted dienes. The reaction typically proceeds with high stereoselectivity.[18]
-
This compound: The reactivity in Heck reactions is more complex. While coupling is possible, the presence of two halogens and the steric bulk of the phenyl group can influence the regioselectivity of the alkene insertion and subsequent β-hydride elimination.[19] The potential for double addition exists but can be challenging to control.
Reactivity Comparison Workflow
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate and precise measurement of benzene and its derivatives is of paramount importance. These aromatic compounds can be present as residual solvents, starting materials, intermediates, or active pharmaceutical ingredients (APIs). Given the stringent regulatory limits on many of these substances due to their potential toxicity, robust and reliable analytical methods are not just a matter of good science but a critical component of regulatory compliance and patient safety.
This guide provides an in-depth comparison of analytical methodologies for the validation of methods used to quantify benzene derivatives. Drawing upon extensive experience in method development and validation, this document will navigate the complexities of choosing the right analytical technique, designing a comprehensive validation strategy, and interpreting the results to ensure your methods are fit for purpose. We will delve into the "why" behind the "how," offering insights grounded in scientific principles and regulatory expectations.
The Foundation of Trust: Regulatory Landscape for Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This is a mandatory requirement by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides the cornerstone of these requirements with its guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology." This guideline is complemented by guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures."[2]
The core validation characteristics that must be assessed, depending on the type of analytical procedure, include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability, intermediate precision, and reproducibility.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]
Choosing the Right Tool: A Comparison of Analytical Techniques
The selection of the analytical technique is the first critical decision in method development and is dictated by the physicochemical properties of the benzene derivative, the sample matrix, and the required sensitivity. The two most prominent techniques for the analysis of benzene derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in a gaseous mobile phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and semi-volatile benzene derivatives (e.g., residual solvents like benzene, toluene, ethylbenzene, xylenes - BTEX). | Suitable for a wider range of benzene derivatives, including non-volatile and thermally labile compounds (e.g., phenolic compounds, aromatic acids, and many APIs).[5] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Visible Spectrophotometry (UV/Vis), Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence Detector (FLD) |
| Sensitivity | Generally higher for volatile compounds, especially with MS detection. | Can be highly sensitive, particularly with FLD or MS detection. |
| Sample Preparation | Often requires headspace analysis for solid or liquid samples, or extraction with a volatile solvent. | Typically involves dissolution in a suitable solvent and filtration. Extraction may be needed for complex matrices. |
Gas Chromatography (GC): The Gold Standard for Volatiles
GC is the undisputed method of choice for the analysis of volatile benzene derivatives, particularly residual solvents. Headspace GC (HS-GC), where the vapor phase above a sample is injected, is a powerful technique that minimizes sample preparation and matrix effects.
Common GC Detectors for Benzene Derivatives:
-
Flame Ionization Detector (FID): A robust and universally responsive detector for carbon-containing compounds. It offers excellent linearity and is a workhorse for routine quantitative analysis.
-
Mass Spectrometry (MS): Provides superior sensitivity and specificity, allowing for positive identification of compounds based on their mass spectra. GC-MS is the preferred method for trace-level analysis and for complex matrices where interferences are a concern.[6]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Spectrum
HPLC is a highly versatile technique suitable for a vast array of benzene derivatives that are not amenable to GC due to low volatility or thermal instability.
Common HPLC Detectors for Benzene Derivatives:
-
UV-Visible (UV/Vis) and Photodiode Array (PDA) Detectors: Most benzene derivatives possess a chromophore (the benzene ring) that absorbs UV light, making these detectors widely applicable. A PDA detector has the added advantage of providing spectral information, which can aid in peak identification and purity assessment.
-
Fluorescence Detector (FLD): For certain benzene derivatives that fluoresce, an FLD can offer significantly higher sensitivity and selectivity compared to UV detection.
-
Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the detection capabilities of MS, providing high sensitivity and structural information.
A Comparative Look at Validation Parameters
The following table provides a comparative overview of typical validation parameters for GC and HPLC methods for the analysis of benzene derivatives. The values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.
| Validation Parameter | Headspace GC-FID/MS (for BTEX) | RP-HPLC-UV (for Phenolic Compounds) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-120% | 98-102% |
| Precision (%RSD) | < 15% | < 2% |
| LOD | 0.1 - 1 ppm (FID), < 0.1 ppm (MS) | 0.01 - 0.1 µg/mL |
| LOQ | 0.5 - 2 ppm (FID), < 0.5 ppm (MS) | 0.05 - 0.5 µg/mL |
Experimental Protocols: A Step-by-Step Approach to Validation
To ensure the trustworthiness of your analytical data, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key validation experiments.
Experimental Workflow: Method Validation
Caption: A typical workflow for the validation of an analytical method.
Protocol 1: Validation of a Headspace GC-FID Method for Residual Benzene, Toluene, and Xylenes (BTX) in a Drug Substance
1. Specificity:
-
Analyze a blank (diluent only) to ensure no interfering peaks at the retention times of BTX.
-
Analyze the drug substance spiked with known impurities and degradants to demonstrate that the BTX peaks are well-resolved.
-
Analyze a solution containing only BTX to confirm their retention times.
2. Linearity and Range:
-
Prepare a series of at least five standard solutions of BTX in the appropriate diluent (e.g., DMSO) covering the expected range (e.g., from the LOQ to 120% of the specification limit).
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy:
-
Prepare samples of the drug substance spiked with BTX at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the added BTX. The recovery should typically be within 80-120%.
4. Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six independent preparations of the drug substance spiked with BTX at 100% of the specification limit on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 15%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be within an acceptable range.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine the LOQ and LOD based on the signal-to-noise ratio (S/N). Typically, an S/N of 10 is used for LOQ and 3 for LOD.
-
Prepare a standard solution at the determined LOQ concentration and inject it multiple times (e.g., six) to confirm that the precision is acceptable.
6. Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Headspace oven temperature (e.g., ± 5°C)
-
GC oven temperature program (e.g., initial temperature ± 2°C)
-
Carrier gas flow rate (e.g., ± 10%)
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on the results (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria defined in the method.[3][7]
Protocol 2: Validation of a Stability-Indicating HPLC-UV Method for a Benzene Derivative API and its Degradation Products
1. Forced Degradation Studies (for Specificity):
-
Subject the API to stress conditions to induce degradation.[8] This typically includes:
-
Acidic hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: e.g., solid drug at 105°C for 48 hours.
-
Photolytic degradation: e.g., exposure to UV light.
-
-
Analyze the stressed samples by HPLC with a PDA detector.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent API peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the API peak is spectrally pure in the presence of its degradants.
2. Linearity, Range, Accuracy, Precision, LOD, and LOQ:
-
Follow a similar approach as described in Protocol 1, but with the following considerations:
-
The validation should be performed for both the API and its key degradation products (if available as reference standards).
-
The range for the API will typically be from 80% to 120% of the nominal assay concentration.
-
The range for impurities/degradants will be from the LOQ to 120% of their specification limit.
-
Acceptance criteria for accuracy and precision are generally tighter for the API (e.g., recovery of 98-102%, %RSD < 2%) than for impurities.
-
3. Robustness:
-
Vary critical HPLC parameters such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
-
Evaluate the impact on system suitability parameters, particularly the resolution between the API and its closest eluting impurity/degradant.[9]
Data Interpretation and Troubleshooting: The Voice of Experience
A successful validation not only generates data that meets predefined acceptance criteria but also provides a deep understanding of the method's performance and limitations.
-
Causality in Experimental Choices: The choice of a C18 column in reverse-phase HPLC for many benzene derivatives is due to its hydrophobicity, which provides good retention for these relatively non-polar compounds. The addition of a small amount of acid to the mobile phase for phenolic compounds is to suppress the ionization of the hydroxyl group, leading to better peak shape and reproducible retention times.
-
Self-Validating Systems: A well-designed system suitability test (SST) is a crucial component of a self-validating method. The SST is performed before each analytical run to ensure that the chromatographic system is performing as expected. Typical SST parameters include resolution, tailing factor, and precision of replicate injections.
-
Troubleshooting Out-of-Specification (OOS) Results: If a validation parameter fails to meet the acceptance criteria, a thorough investigation is required. For example, poor accuracy could be due to incomplete sample extraction, while poor precision might indicate issues with sample preparation or instrument performance.
Conclusion: Ensuring the Integrity of Your Analytical Data
The validation of analytical methods for benzene derivatives is a rigorous but essential process that underpins the quality and safety of pharmaceutical products. By understanding the regulatory framework, selecting the appropriate analytical technique, and executing a comprehensive validation protocol, researchers and scientists can ensure that their methods are robust, reliable, and fit for their intended purpose. This guide has provided a framework for approaching method validation with scientific rigor and a deep understanding of the underlying principles. The ultimate goal is to generate analytical data that is not only scientifically sound but also defensible to regulatory agencies and, most importantly, contributes to the development of safe and effective medicines.
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ResearchGate. (n.d.). (PDF) Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances. Retrieved from [Link]
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MDPI. (2022, November 2). Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Comparison of (Z)- and (E)-β-Bromostyrenes
For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a cornerstone of rigorous chemical analysis. The (Z) and (E) isomers of β-bromostyrene, with their distinct spatial arrangements, present unique spectroscopic signatures. This comprehensive guide details the spectroscopic differentiation of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), complete with experimental data and protocols.
The differentiation of geometric isomers is crucial as their physical, chemical, and biological properties can vary significantly.[1][2] In drug development, for instance, one isomer may exhibit therapeutic effects while the other could be inactive or even toxic. This guide provides a detailed comparative analysis of the spectroscopic techniques used to distinguish between the (Z) and (E) isomers of β-bromostyrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between (Z) and (E) isomers of brominated styrenes. The key differentiating factors are the coupling constants (J-values) between the vinylic protons and the subtle differences in their chemical shifts (δ).[1][3][4]
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra of (Z)- and (E)-β-bromostyrene is the coupling constant between the two vinylic protons.
-
(E)-β-bromostyrene : The vinylic protons are trans to each other, resulting in a larger coupling constant, typically in the range of 12-18 Hz .[5][6][7]
-
(Z)-β-bromostyrene : The vinylic protons are cis to each other, leading to a smaller coupling constant, generally between 6-12 Hz .[5][6][7]
This difference in coupling constants provides an unambiguous method for assigning the stereochemistry of the double bond.[6] Additionally, the chemical shifts of the vinylic protons can differ. Often, the proton on the same carbon as the bromine in the (Z) isomer is slightly shielded and appears at a lower chemical shift compared to the corresponding proton in the (E) isomer due to anisotropic effects.[8]
¹³C NMR Spectroscopy
While less dramatic than in ¹H NMR, differences in ¹³C NMR spectra can also be observed. The chemical shifts of the vinylic carbons and the carbon of the phenyl group attached to the double bond may vary slightly between the two isomers due to the different steric environments.
| Isomer | Vinylic Proton Coupling Constant (³JHH) | Characteristic ¹H Chemical Shift Range (Vinylic) | Characteristic ¹³C Chemical Shift Range (Vinylic) |
| (E)-β-bromostyrene | ~12-18 Hz[5][7] | ~6.5 - 7.5 ppm | ~108 - 138 ppm |
| (Z)-β-bromostyrene | ~6-12 Hz[5][7] | ~6.3 - 7.2 ppm[9] | ~105 - 135 ppm[10] |
Infrared (IR) Spectroscopy: Probing Vibrational Differences
IR spectroscopy can distinguish between (Z) and (E) isomers based on the out-of-plane C-H bending vibrations of the alkene.[11][12]
-
(E)-β-bromostyrene : Exhibits a strong absorption band for the trans C-H out-of-plane bend, typically around 960-980 cm⁻¹ .[11]
-
(Z)-β-bromostyrene : Shows a characteristic absorption band for the cis C-H out-of-plane bend, which appears around 690-730 cm⁻¹ .[9][11]
The stretching vibrations of the C=C bond and the aromatic ring are also present but are generally less informative for distinguishing between the two isomers.[13][14]
| Isomer | C-H Out-of-Plane Bending Vibration (Alkene) |
| (E)-β-bromostyrene | ~960-980 cm⁻¹[11] |
| (Z)-β-bromostyrene | ~690-730 cm⁻¹[9][11] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy reveals differences in the electronic conjugation between the phenyl ring and the double bond.
-
(E)-β-bromostyrene : Tends to be more planar, allowing for better π-conjugation. This results in a longer wavelength of maximum absorbance (λmax) and a higher molar extinction coefficient (ε) compared to the (Z) isomer.[11]
-
(Z)-β-bromostyrene : Steric hindrance between the phenyl group and the bromine atom forces the phenyl ring out of the plane of the double bond, reducing conjugation. This leads to a shorter λmax and a lower ε.[11][15]
The more planar conformation of the trans isomer leads to a more extended π-system, which lowers the energy gap for electronic transitions.[11]
| Isomer | λmax | Molar Extinction Coefficient (ε) |
| (E)-β-bromostyrene | Longer Wavelength | Higher |
| (Z)-β-bromostyrene | Shorter Wavelength | Lower |
Mass Spectrometry (MS): Fragmentation Patterns
While mass spectrometry generally does not distinguish between geometric isomers directly based on their molecular ion peaks, the fragmentation patterns can sometimes offer clues.[16] The presence of bromine is readily identified by the characteristic M and M+2 isotopic pattern with a nearly 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[17][18][19]
Subtle differences in the relative abundances of fragment ions may arise due to the different steric energies of the parent isomers, but this is often not a primary method for differentiation.
Experimental Protocols
Synthesis of (Z)- and (E)-β-Bromostyrenes
A common method for the synthesis of β-bromostyrenes involves the reaction of cinnamic acid derivatives. Stereoselective methods have been developed to favor the formation of either the (Z) or (E) isomer.[10][20][21]
Diagram: General Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for synthesis, separation, and spectroscopic analysis of brominated styrene isomers.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters to focus on are the spectral width (typically 0-12 ppm), number of scans (16-32), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a standard broadband probe. A larger number of scans will likely be necessary.
-
Data Analysis : Process the spectra and carefully measure the coupling constants of the vinylic protons and note their chemical shifts.
IR Spectroscopy Protocol
-
Sample Preparation : For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the key C-H out-of-plane bending vibrations to distinguish between the cis and trans isomers.
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., hexane or ethanol) to achieve an absorbance between 0.2 and 1.0.
-
Acquisition : Record the spectrum over a range of 200-400 nm using the pure solvent as a blank.
-
Data Analysis : Determine the λmax and relative absorbance for each isomer.
Conclusion
The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and complementary suite of tools for the unambiguous differentiation of (Z) and (E) isomers of brominated styrenes. While ¹H NMR spectroscopy, with its distinct coupling constants, often provides the most definitive evidence, IR and UV-Vis spectroscopy offer valuable confirmatory data. This multi-faceted spectroscopic approach is essential for ensuring the stereochemical purity of these compounds in research and industrial applications.
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A Comparative Guide to the Quantitative Assay of (2,2-Dibromovinyl)benzene: The Ascendancy of Quantitative NMR (qNMR)
Abstract: The accurate determination of purity and concentration for key organic intermediates like (2,2-Dibromovinyl)benzene is paramount in pharmaceutical and chemical synthesis. This guide provides an in-depth technical comparison of analytical methodologies for the assay of this compound, with a primary focus on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles of qNMR, deliver a validated, step-by-step experimental protocol, and contrast its performance with traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust, accurate, and efficient method for the quantification of organic molecules.
Introduction to this compound
This compound is a valuable synthetic intermediate utilized in the construction of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its dibromovinyl functional group is highly reactive and amenable to various cross-coupling reactions. Given its role as a building block, the precise quantification of its purity is critical to ensure stoichiometric accuracy in subsequent reactions, control impurity profiles, and guarantee the final product's quality and yield. The molecular structure, possessing both aromatic and vinylic protons, makes it an ideal candidate for analysis by NMR spectroscopy.
The Principle and Power of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands apart from most other analytical techniques. Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This direct proportionality allows for the determination of the molar ratio of different compounds in a mixture without the need for compound-specific response factors, which are a major limitation in chromatographic methods.[4]
Crucially, qNMR is considered a primary ratio method of measurement.[5] This means that the purity of an analyte can be determined by comparing its NMR signal integral to that of a certified reference material (internal standard) of a completely different structure, as long as the standard is accurately weighed and has a known purity.[6] This capability provides direct traceability to SI units and eliminates the often difficult and costly requirement of obtaining a highly purified, identical reference standard of the analyte itself.[6] Furthermore, the technique is non-destructive, allowing the sample to be recovered for further analysis.[2]
Rationale for Using qNMR for this compound Assay
The selection of an analytical method should be driven by the physicochemical properties of the analyte and the desired data quality. For this compound, qNMR presents several distinct advantages:
-
Structural Confirmation: A single qNMR experiment provides unambiguous structural confirmation of the analyte alongside its quantitative determination, a unique feature not offered by HPLC or GC.[7]
-
No Chromophore Required: Unlike HPLC with UV detection, qNMR does not depend on the presence or strength of a chromophore. It detects the nuclei themselves, making it a more universal detector for organic molecules.[8]
-
High Specificity: The high resolution of modern NMR spectrometers allows for the selection of specific, well-resolved resonance signals from the analyte and internal standard, free from interference from impurities or solvent signals. For this compound, the unique vinylic proton signal (~7.0-7.5 ppm) and the aromatic proton signals are ideal for quantification.
-
Accuracy and Precision: When performed under optimized conditions, qNMR is capable of achieving exceptionally high accuracy and precision, with relative uncertainties of less than 0.5% being routinely achievable.[9]
Experimental Protocol: qNMR Assay of this compound
This protocol describes a validated method for determining the purity of this compound using an internal standard.
Experimental Workflow Diagram
Caption: Workflow for qNMR assay of this compound.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, IS), purity ≥ 99.5%
-
Dimethyl Sulfoxide-d6 (DMSO-d6), ≥99.8% D atom
-
-
Instrumentation:
-
500 MHz NMR Spectrometer
-
Analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
-
-
Selection of Internal Standard (IS): Maleic acid is chosen for several reasons:
-
It is a highly pure, stable, non-volatile solid.
-
It produces a simple singlet for its two vinyl protons (~6.3 ppm in DMSO-d6), which is well-resolved from the signals of this compound.
-
It is readily soluble in DMSO-d6.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean glass vial using an analytical balance. Record the weight precisely.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Secure the cap and vortex the vial until both solids are completely dissolved.
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Tune the probe and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set the key acquisition parameters. The causality behind these choices is critical for accuracy:
-
Pulse Angle: Set to 90° to ensure maximum signal excitation for all protons.
-
Relaxation Delay (D1): Set to at least 60 seconds. This is arguably the most critical parameter. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and IS). A long D1 ensures that all protons have fully returned to thermal equilibrium before the next pulse, guaranteeing that the resulting signal integral is truly quantitative.[10]
-
Number of Scans (NS): Set to 16 scans. This is a balance between achieving a sufficient signal-to-noise ratio (S/N) and experiment time. For accurate integration (<1% error), an S/N of at least 250:1 is recommended.[10] NS can be increased if the sample is dilute.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply an automated baseline correction algorithm. Visually inspect the baseline to ensure it is flat, especially around the signals to be integrated.
-
Integrate the signals of interest:
-
Analyte: The singlet corresponding to the vinylic proton of this compound.
-
Internal Standard: The singlet corresponding to the two vinylic protons of maleic acid.
-
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula[10]:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
P: Purity (as a mass fraction)
-
I: Integral value of the NMR signal
-
N: Number of protons for the integrated signal (Analyte=1, IS=2)
-
M: Molar mass (Analyte ≈ 261.94 g/mol , IS ≈ 116.07 g/mol )
-
W: Weight
-
Subscripts analyte and IS refer to this compound and the internal standard, respectively.
-
Comparative Analysis with Alternative Techniques
While qNMR is a superior method for a definitive assay, chromatographic techniques are widely used for routine analysis and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11][12] For this compound, a reversed-phase C18 column would likely be used with a mobile phase of acetonitrile and water. Detection would typically be via a UV detector.
-
Strengths: High sensitivity for UV-active compounds, excellent for separating mixtures and detecting trace impurities.[13]
-
Weaknesses: The detector response is compound-dependent. Accurate quantification absolutely requires a certified reference standard of this compound to generate a multi-point calibration curve.[14] This standard may not be readily available or may be expensive. The method is also destructive.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[15][16] The sample is vaporized and carried by an inert gas through a column, separating components based on their boiling points and interactions with the stationary phase.[17] this compound is likely volatile enough for GC analysis, typically with a flame ionization detector (FID).
-
Strengths: Exceptional separation efficiency for volatile compounds, high sensitivity.[18]
-
Weaknesses: Like HPLC, it requires a specific reference standard for accurate quantification.[16] There is a risk of thermal degradation of the analyte in the hot injection port. It is not suitable for non-volatile impurities.
Method Comparison Logic
Caption: Decision logic for selecting an analytical method.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the assay of a small organic molecule like this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal proportional to molar concentration | UV absorbance vs. concentration | Ionization current vs. concentration |
| Reference Standard | Not required (uses IS of different structure)[4][6] | Required (identical analyte standard)[14] | Required (identical analyte standard)[16] |
| Calibration | Single-point calibration vs. IS | Multi-point calibration curve required | Multi-point calibration curve required |
| Typical Accuracy | 99.0 - 100.5% | 98.0 - 102.0% | 98.0 - 102.0% |
| Typical Precision (%RSD) | < 0.5% | < 1.0% | < 1.5% |
| Analysis Time/Sample | ~15 minutes[4] | ~10-20 minutes | ~15-30 minutes |
| Structural Info | Yes (Full ¹H Spectrum)[8] | No (Retention time only) | No (Retention time only) |
| Destructive? | No[2] | Yes | Yes |
| LOD/LOQ | ~10 µM[19] | Lower (sub-µM possible) | Lower (sub-µM possible) |
Method Validation Considerations
Any analytical method used for quality control must be validated to prove it is fit for purpose.[5] The qNMR protocol described herein can be validated according to USP <1225> or ICH Q2(R1) guidelines.[5][19] Key validation parameters include:
-
Specificity: Demonstrated by the clear resolution of analyte and IS signals from any impurity or solvent signals.
-
Linearity: The detector response in NMR is inherently linear over a vast concentration range, a key advantage of the technique.[5] This can be confirmed by analyzing samples at different concentrations.
-
Accuracy: Assessed by analyzing a sample of this compound with a known, orthogonally determined purity, or by spike/recovery experiments.
-
Precision: Determined through repeatability (multiple preparations by one analyst on one day) and intermediate precision (analysis on different days or by different analysts). The results should exhibit low relative standard deviation (%RSD).
-
Range: The concentration range over which the method is shown to be accurate, precise, and linear.
Conclusion
For the definitive assay of this compound, quantitative NMR (qNMR) is the superior analytical technique. It operates as a primary ratio method, obviating the need for an often unavailable identical reference standard while delivering exceptional accuracy and precision. The ability to simultaneously confirm the molecule's structure and determine its purity in a single, non-destructive measurement provides an unparalleled level of confidence and efficiency.[7] While HPLC and GC are valuable for routine screening and impurity profiling, qNMR stands as the authoritative method for assigning the purity of reference materials and key synthetic intermediates like this compound.
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A Comparative Guide to Palladium Catalysts for Sonogashira Reactions: From Classical Systems to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This powerful transformation is instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][3] At the heart of this reaction lies the palladium catalyst, the choice of which profoundly dictates the reaction's efficiency, substrate scope, and overall success.[2][4] This guide provides a comparative analysis of various palladium catalysts for the Sonogashira reaction, supported by experimental insights to aid in catalyst selection.
The Catalytic Heart of the Matter: Understanding the Sonogashira Mechanism
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[5][6] The generally accepted mechanism consists of two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with an aryl or vinyl halide.[1][7]
-
The Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6][8]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[1][5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[5][7]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne dimers, a common side reaction in the presence of copper.[1][3]
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
A Comparative Look at Palladium Catalysts
The choice of palladium catalyst is a critical parameter that significantly influences the reaction's outcome. Catalysts can be broadly classified as homogeneous and heterogeneous.
Homogeneous Palladium Catalysts
Homogeneous catalysts are soluble in the reaction medium and generally offer high activity and selectivity.[2] They are typically well-defined molecular species, often palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands.[2][9]
-
Classical Phosphine Ligand Complexes:
-
Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are the most common and commercially available catalysts for Sonogashira reactions.[9] While effective, they often require higher catalyst loadings (up to 5 mol%) to achieve good yields and can be sensitive to air and moisture.[2][9] Between them, PdCl₂(PPh₃)₂ often demonstrates better activity and reaction rates.[10][11]
-
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): The development of ligands like XPhos, SPhos, and RuPhos has significantly advanced the field.[2] When combined with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, these ligands form highly active catalysts that can facilitate reactions with challenging substrates, including aryl chlorides, at low catalyst loadings.[2][9] The steric bulk of the phosphine ligand plays a crucial role, with the ideal catalyst often determined by the steric demands of the alkyne and aryl halide.[12][13]
-
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: NHCs have emerged as powerful alternatives to phosphine ligands.[9][10] Their strong σ-donating ability forms stable palladium complexes that exhibit high catalytic activity, even for copper-free Sonogashira reactions.[9]
Heterogeneous Palladium Catalysts
Heterogeneous catalysts exist in a different phase from the reaction mixture, offering significant advantages in terms of easy separation, recovery, and reusability, which aligns with the principles of green chemistry.[2][14]
-
Palladium on Carbon (Pd/C): This is a widely used and commercially available heterogeneous catalyst.[4][14] It can effectively catalyze Sonogashira reactions, often under copper-free conditions, which is advantageous for avoiding copper contamination in the final product.[4][15] However, Pd/C may sometimes be less reactive than its homogeneous counterparts.[4]
-
Supported Palladium Nanoparticles and Single-Atom Catalysts: Recent research has focused on immobilizing palladium nanoparticles or even single palladium atoms on various supports like polymers, silica, graphene, and metal-organic frameworks.[14][16][17] These advanced materials aim to combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems.[16][17] Single-atom catalysts (SACs), in particular, show promise for maximizing palladium utilization and can be reused over multiple cycles with minimal leaching.[16][17][18]
Performance Comparison: A Data-Driven Overview
The following table summarizes the performance of various palladium catalysts in the Sonogashira reaction under different experimental conditions. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in substrates and reaction conditions.
| Catalyst System | Catalyst Type | Substrates (Aryl Halide + Alkyne) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Homogeneous | 1-Iodocyclohexene + Phenylacetylene | Et₃N | THF | 25 | 4 | 85 | [4] |
| PdCl₂(PPh₃)₂ / CuI | Homogeneous | 2,5-diiodopyrazine + Phenylacetylene | Et₃N | THF | RT | - | High | [19] |
| Pd(OAc)₂ / XPhos / CuI | Homogeneous | 1-Iodocyclohexene + Trimethylsilylacetylene | Cs₂CO₃ | Dioxane | 80 | 12 | 78 | [4] |
| Pd/C (copper-free) | Heterogeneous | 1-Iodocyclohexene + Phenylacetylene | Piperidine | Toluene | 100 | 24 | - | [4] |
| PdCl₂(PPh₃)₂ (copper- & solvent-free) | Homogeneous | Various Aryl Halides + Alkynes | TBAF | - | - | - | Moderate to Excellent | [11] |
| Pd/NC (Single-Atom Catalyst) / CuI | Heterogeneous | Aryl Iodides + Acetylenes | - | - | - | - | High | [16] |
Experimental Protocols: A Practical Guide
Here are representative step-by-step methodologies for performing a Sonogashira reaction using both homogeneous and heterogeneous palladium catalysts.
Protocol 1: Homogeneous Copper-Catalyzed Sonogashira Coupling
This protocol describes a typical Sonogashira coupling reaction using a homogeneous palladium catalyst with a copper(I) co-catalyst.[4][5]
Materials:
-
Aryl Iodide (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Copper-Free Sonogashira Coupling
This protocol outlines a heterogeneous, copper-free Sonogashira coupling, which offers advantages in terms of catalyst removal and reduced environmental impact.[4]
Materials:
-
Aryl Iodide (1.0 mmol)
-
Terminal Alkyne (1.5 mmol)
-
10% Palladium on activated carbon (Pd/C) (0.05 mmol Pd, 5 mol%)
-
Piperidine (2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 10% Pd/C.
-
Add anhydrous toluene, the aryl iodide, and piperidine.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Conclusion: Selecting the Optimal Catalyst
The choice of palladium catalyst for a Sonogashira reaction has a profound impact on the reaction outcome.[4] For many standard applications, homogeneous catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ with a copper(I) co-catalyst provide high yields under mild conditions.[4] For more challenging substrates or to achieve higher turnover numbers, catalyst systems based on bulky, electron-rich phosphine ligands are often superior.[2][12]
For applications where catalyst recovery, reuse, and avoidance of product contamination are paramount, heterogeneous catalysts such as Pd/C offer a viable alternative.[2][4] The emerging field of single-atom heterogeneous catalysts holds significant promise for combining the best attributes of both homogeneous and heterogeneous catalysis, paving the way for more sustainable and efficient organic synthesis.[16][17][18] Ultimately, the optimal catalyst selection will depend on the specific substrates, desired reaction conditions, and practical considerations of the synthetic goal.
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ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
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A Comparative Guide to the Synthesis of Substituted Alkynes: Routes,-Mechanisms, and Modern Methodologies
Substituted alkynes are fundamental building blocks in organic synthesis, finding widespread application in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] Their rigid, linear structure and the reactivity of the triple bond make them invaluable precursors for a diverse array of molecular architectures. This guide provides a comprehensive comparison of the most prevalent synthetic routes to substituted alkynes, offering insights into their mechanisms, scope, and practical applications to aid researchers in selecting the optimal methodology for their specific synthetic challenges.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Alkyne Synthesis
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern alkyne synthesis, offering a powerful and versatile toolkit for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[2][3] These methods are prized for their high efficiency, functional group tolerance, and the ability to construct complex molecular frameworks under relatively mild conditions.
A. The Sonogashira Coupling: A Premier Method for Aryl and Vinyl Alkyne Synthesis
The Sonogashira coupling, discovered by Kenkichi Sonogashira in 1975, is arguably the most widely used method for the synthesis of aryl and vinyl alkynes.[4] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6]
Mechanism: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species is followed by transmetalation with a copper acetylide, and subsequent reductive elimination yields the disubstituted alkyne and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the crucial copper acetylide intermediate.[1]
Advantages:
-
Mild reaction conditions, often at room temperature.[6]
-
High yields and excellent functional group tolerance.
-
Applicable to a wide range of substrates.[4]
Limitations:
-
The copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling).[1]
-
Requires anhydrous and anaerobic conditions in its classic form, though modern protocols have overcome this limitation.[5]
Experimental Protocol: A Representative Copper-Free Sonogashira Coupling
A modified, copper-free Sonogashira protocol is often preferred to avoid homocoupling side products.[1]
-
To a reaction vessel, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a suitable base like triethylamine (2.0 mmol) in a solvent such as THF or DMF.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph Sonogashira_Coupling { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4"]; ArX [label="Ar-X", shape=plaintext]; PdII_complex [label="[Ar-Pd(II)-X]L2", fillcolor="#EA4335"]; Cu_acetylide [label="R-C≡C-Cu", shape=plaintext]; PdII_alkynyl [label="[Ar-Pd(II)-C≡C-R]L2", fillcolor="#FBBC05"]; Alkyne_product [label="Ar-C≡C-R", shape=plaintext]; CuX [label="CuX", shape=plaintext]; Base [label="Base", shape=plaintext]; Terminal_alkyne [label="R-C≡C-H", shape=plaintext];
// Edges Pd0 -> PdII_complex [label="Oxidative\nAddition"]; ArX -> PdII_complex; PdII_complex -> PdII_alkynyl [label="Transmetalation"]; Cu_acetylide -> PdII_alkynyl; PdII_alkynyl -> Pd0 [label="Reductive\nElimination"]; PdII_alkynyl -> Alkyne_product; Terminal_alkyne -> Cu_acetylide [label="Deprotonation", style=dashed]; Base -> Cu_acetylide [style=dashed]; CuX -> Cu_acetylide [style=dashed]; } Caption: Catalytic cycle of the Sonogashira coupling reaction.
B. Negishi, Stille, and Suzuki Couplings: Expanding the Synthetic Toolbox
While the Sonogashira coupling is highly effective, other palladium-catalyzed cross-coupling reactions offer alternative routes to substituted alkynes, each with its own set of advantages.
-
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide.[7] For alkyne synthesis, an alkynylzinc reagent is reacted with an aryl or vinyl halide. The Negishi coupling is known for its high reactivity and functional group tolerance.[7]
-
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[8][9] Alkynylstannanes can be used to introduce the alkyne moiety.[10] A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture.[8] However, the toxicity of tin compounds is a significant drawback.[8]
-
Suzuki Coupling: The Suzuki coupling utilizes an organoboron reagent, such as a boronic acid or ester, which couples with an organic halide.[11][12] While less common for direct alkynylation, alkynylboronates can be used as coupling partners.[13][14] The low toxicity and stability of organoboron compounds make the Suzuki reaction an environmentally benign choice.[13]
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Sonogashira | Terminal Alkyne (in situ Cu-acetylide) | Mild conditions, high yields | Potential for homocoupling |
| Negishi | Organozinc (Alkynylzinc) | High reactivity, functional group tolerance | Moisture-sensitive reagents |
| Stille | Organotin (Alkynylstannane) | Air and moisture stable reagents | Toxicity of tin compounds |
| Suzuki | Organoboron (Alkynylboronate) | Low toxicity, stable reagents | Often requires stronger bases |
II. Copper-Mediated Couplings: Classic Routes to Symmetrical and Unsymmetrical Diynes
Copper-mediated coupling reactions are among the oldest and most reliable methods for the synthesis of diynes.
A. Glaser and Hay Couplings: The Synthesis of Symmetrical Diynes
The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, catalyzed by a copper(I) salt in the presence of a base and an oxidant.[15][16] The Hay coupling is a modification that uses a soluble CuCl-TMEDA complex, offering greater versatility.[15][17]
Mechanism: The reaction is believed to proceed through the formation of a copper(I) acetylide, which then undergoes oxidative coupling to form the diyne and a reduced copper species. The copper catalyst is then reoxidized by an external oxidant, such as oxygen.[15]
B. Cadiot-Chodkiewicz and Castro-Stephens Couplings: Crafting Unsymmetrical Diynes
For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz and Castro-Stephens couplings are invaluable.
-
Cadiot-Chodkiewicz Coupling: This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[18][19] This method allows for the controlled synthesis of unsymmetrical 1,3-diynes.[20][21]
-
Castro-Stephens Coupling: This coupling reaction involves the reaction of a copper(I) acetylide with an aryl halide to form a disubstituted alkyne.[22][23][24] It is particularly useful for the synthesis of aryl-substituted alkynes and can be used to form heterocyclic compounds when a nucleophilic group is present on the aryl halide.[22][23] The Sonogashira coupling is considered a modification of the Castro-Stephens coupling where a palladium co-catalyst is added.[22][23]
dot graph Copper_Couplings { layout=neato; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} Caption: Overview of copper-mediated alkyne coupling reactions.
III. Alkyne Metathesis: A Powerful Bond Reorganization Strategy
Alkyne metathesis is a catalytic reaction that involves the redistribution of alkyne C-C triple bonds.[25] This powerful transformation, catalyzed by metal alkylidyne complexes (typically of molybdenum or tungsten), allows for the formation of new alkynes from existing ones.[26][27]
Mechanism: The reaction is believed to proceed through the formation of a metallacyclobutadiene intermediate.[25]
Applications: Alkyne metathesis is particularly useful for ring-closing alkyne metathesis (RCAM) to synthesize macrocyclic alkynes and for the synthesis of conjugated polymers.[25][26] While highly effective, the catalysts can be sensitive to air and moisture, although more robust catalysts are continually being developed.[28]
IV. Elimination Reactions of Dihalides: A Classic Approach
The synthesis of alkynes via the elimination of hydrogen halides from vicinal or geminal dihalides is a long-established method.[29][30] This reaction typically involves a double dehydrohalogenation using a strong base, such as sodium amide (NaNH₂) in liquid ammonia.[31][32]
Mechanism: The reaction proceeds through a stepwise E2 elimination mechanism.[29][31] The first elimination forms a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne.[30][33]
Advantages:
-
A straightforward and cost-effective method.
-
Useful for the synthesis of both terminal and internal alkynes.
Limitations:
-
Requires harsh reaction conditions (strong base, high temperatures).[32]
-
The position of the triple bond can sometimes rearrange, especially with weaker bases.[32]
Conclusion: Selecting the Right Synthetic Route
The choice of a synthetic route to a substituted alkyne is dictated by several factors, including the desired substitution pattern, the presence of other functional groups, scalability, and cost. For the synthesis of aryl and vinyl alkynes with high functional group tolerance, the Sonogashira coupling is often the method of choice. For symmetrical diynes, the Glaser or Hay couplings are highly effective, while the Cadiot-Chodkiewicz and Castro-Stephens couplings provide access to unsymmetrical diynes. Alkyne metathesis offers a unique approach for the synthesis of complex cyclic and polymeric structures. Finally, elimination reactions of dihalides remain a viable and economical option for simpler alkyne targets. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully achieve their synthetic goals.
References
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9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. (2024, March 24). Retrieved January 4, 2026, from [Link]
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Highly active alkyne metathesis catalysts operating under open air condition - PMC. (2021, February 18). Retrieved January 4, 2026, from [Link]
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Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst | CCS Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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Recent developments and applications of the Cadiot–Chodkiewicz reaction - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]
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The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Alkyne Metathesis Reaction Mechanism and Examples. (n.d.). Retrieved January 4, 2026, from [Link]
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Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications - Taylor & Francis. (2020, August 8). Retrieved January 4, 2026, from [Link]
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Recent advances and applications of Glaser coupling employing greener protocols. (2014, June 26). Retrieved January 4, 2026, from [Link]
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Recent advances and applications of Glaser coupling employing greener protocols. (2014, June 27). Retrieved January 4, 2026, from [Link]
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Suzuki Cross-Coupling - J&K Scientific LLC. (2025, February 8). Retrieved January 4, 2026, from [Link]
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Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. Toward Synthesis of All Conceivable Types of Acyclic Alkenes in High Yields, Efficiently, Selectively, Economically, and Safely: “Green” Way | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]
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Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]
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Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 4, 2026, from [Link]
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Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations. | Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2,2-Dibromovinyl)benzene
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. (2,2-Dibromovinyl)benzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its classification as a halogenated aromatic hydrocarbon necessitates stringent handling and disposal protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles.
Hazard Identification and Core Safety Principles
The Cardinal Rule of Disposal: Under no circumstances should this compound or any halogenated organic compound be disposed of down a sink or drain.[2][6] This action violates standard environmental regulations and can lead to the contamination of waterways.
Chemical and Physical Properties Profile:
| Property | Value | Source |
| CAS Number | 7436-90-0 | [7][8] |
| Molecular Formula | C₈H₆Br₂ | [1][7] |
| Molecular Weight | 261.94 g/mol | [1][7] |
| Appearance | Colorless to yellow liquid | [1] |
| Storage | 2-8°C, Inert atmosphere | [7][8] |
Engineering Controls and Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. All transfers and handling of this compound must be performed within a properly functioning chemical fume hood to prevent the inhalation of potentially toxic vapors.[2][9]
Essential PPE Ensemble:
-
Eye Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10] Standard safety glasses are insufficient due to the risk of splashes.
-
Hand Protection: Nitrile gloves are a standard for handling many organic substances.[2] However, for corrosive materials, neoprene gloves may offer enhanced protection.[11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory to protect against accidental spills.[2][11]
Step-by-Step Disposal Protocol
The disposal of this compound is a process of careful segregation and containment. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[12]
Step 1: Waste Segregation (The Critical First Step) Your laboratory must have a designated waste stream for halogenated organic compounds.
-
Action: Place all waste containing this compound, including contaminated consumables like pipette tips or wipes, into a dedicated "Halogenated Organic Waste" container.[2][12][13]
-
Causality: This segregation is paramount. Mixing halogenated waste with non-halogenated organic solvents contaminates the entire volume, dramatically increasing disposal costs and creating a more complex waste stream for disposal facilities.[3]
Step 2: Container Selection and Labeling The waste container itself is a key piece of safety equipment.
-
Action: Use a robust, chemically compatible container, typically made of polyethylene.[9][13] Avoid metal cans, as halogenated solvents can degrade to form acids (e.g., hydrobromic acid) that corrode metal.[9] Ensure the container has a secure, vapor-tight lid to prevent the escape of fumes.[6]
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled.[14] The label must include the words "HAZARDOUS WASTE " and list all chemical constituents by their full name, including "this compound".[11][12]
Step 3: Secure Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely pending collection.
-
Action: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be near the point of generation, well-ventilated, and equipped with secondary containment (such as a larger tub or bin) to contain any potential leaks.
-
Causality: The SAA ensures that hazardous waste is managed in a controlled and compliant manner, minimizing the risk of spills and exposures while awaiting pickup by trained personnel.[14]
Step 4: Arranging for Final Disposal The final step is to hand off the waste to professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.[11][15] Do not attempt to transport the waste outside of your laboratory.[13]
Emergency Procedures: Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
Spill Management Protocol:
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<100 mL) | 1. Ensure the area is well-ventilated and eliminate all ignition sources.[11][16]2. Wearing full PPE, contain the spill with an inert absorbent material such as dry sand, earth, or a commercial sorbent.[3][15][17]3. Carefully collect the contaminated absorbent into a sealable plastic bag or container.[3]4. Label the container as "Hazardous Waste" with the chemical name and request disposal through EHS.[3][15] |
| Large Spill (>100 mL) | 1. Evacuate all personnel from the immediate area.[6][16]2. If safe to do so, close lab doors to contain vapors.[6]3. Immediately call your institution's emergency number (e.g., 911 or campus safety) and the EHS office.[3][6]4. Do not attempt to clean up a large spill yourself. |
First Aid for Exposures:
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][5] Seek immediate medical attention.[5]
Visualized Disposal Workflow
This diagram illustrates the logical flow from chemical use to final disposal, emphasizing the critical decision points and required actions for safe management.
Caption: Disposal workflow for this compound.
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Personal protective equipment for handling (2,2-Dibromovinyl)benzene
As a Senior Application Scientist, this guide provides a detailed operational plan for the safe handling of (2,2-Dibromovinyl)benzene. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous chemicals and established laboratory safety protocols to ensure a high margin of safety.
Hazard Assessment and Inferred Risk Profile
This compound is a halogenated vinyl aromatic compound. While specific toxicological data is limited, its structure suggests potential hazards based on similar molecules. The vinyl group is a site of high reactivity, and halogenated organic compounds can present a range of health risks.
An analogous compound, 1-(2,2-Dibromovinyl)-2-nitrobenzene, provides a basis for our hazard assessment. Additionally, data from (1,2-Dibromoethyl)benzene, which shares structural motifs, indicates risks of severe skin burns and eye damage.[1][2] Therefore, a cautious approach is mandatory.
Inferred Hazard Summary:
| Hazard Class | Inferred Risk | Rationale |
| Acute Toxicity | Potential for harm if inhaled, swallowed, or in contact with skin. | Based on general hazards of halogenated hydrocarbons and related compounds like (2-Bromoethyl)benzene.[3] |
| Skin Corrosion/Irritation | High Risk. Assumed to cause skin irritation or severe burns. | Based on data for (1,2-Dibromoethyl)benzene, which is classified as causing severe skin burns.[1][2] |
| Eye Damage/Irritation | High Risk. Assumed to cause serious eye damage, potentially leading to blindness. | Analogy with similar compounds indicates a risk of severe, corrosive eye damage.[1][2] |
| Reactivity | Moderate to High. | The vinyl group makes the monomer susceptible to polymerization.[4] Reactive chemicals require careful handling to avoid vigorous reactions.[5][6] |
| Respiratory Irritation | Potential for irritation. | Vapors or aerosols of organic chemicals should not be inhaled.[7][8] |
Engineering Controls: The First Line of Defense
Engineering controls are the most critical step in ensuring safety by isolating the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The hood's airflow protects against the inhalation of vapors and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and maintain low ambient concentrations of any potential vapors.
Personal Protective Equipment (PPE): A System for Safety
PPE is the final barrier between you and the chemical. The following PPE is mandatory for all procedures involving this compound.
-
Hand Protection: Standard nitrile gloves may not provide sufficient protection against halogenated organic compounds.
-
Recommendation: Use double-gloving. Wear a pair of thin nitrile gloves as a base layer for dexterity, covered by a pair of heavier-duty gloves such as neoprene or Viton.
-
Causality: Thicker, more resistant glove materials offer longer breakthrough times for solvents and reactive chemicals.[9] Always inspect gloves for any signs of degradation or punctures before and during use.[10]
-
-
Eye and Face Protection:
-
Recommendation: Chemical splash goggles that form a complete seal around the eyes are required.[11][12] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger volumes or when working with the material under pressure.[12][13]
-
Causality: The high risk of severe, irreversible eye damage necessitates this dual layer of protection.[1][2]
-
-
Skin and Body Protection:
-
Recommendation: A flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron made of PVC or a similar material should be worn over the lab coat.[13]
-
Protocol: Wear long pants and fully enclosed, chemical-resistant shoes.[5] Do not wear sandals, perforated shoes, or shorts in the laboratory.[10]
-
-
Respiratory Protection:
-
Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge is necessary.[11][14] All personnel who may need to use a respirator must be properly fit-tested and trained.
-
Operational Workflow: A Step-by-Step Guide
This protocol outlines the process for safely weighing and dissolving solid this compound.
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Gather all necessary equipment: spatulas, weigh boat/paper, beaker, stir bar, and solvent.
-
Don all required PPE as outlined in Section 3.
Workflow Diagram:
Caption: Safe handling workflow for this compound.
Procedure:
-
Place an analytical balance inside the fume hood if possible. If not, carefully weigh the material onto a weigh paper in the hood and transfer it to your reaction vessel.
-
Do not create airborne dust. Handle the solid gently.
-
Once the solid is in the vessel, add the desired solvent using a syringe or pipette.
-
Keep the container covered as much as possible during the process.
Emergency Response Plan
Immediate and correct action is crucial in an emergency.
Emergency Decision Tree:
Caption: Emergency response decision tree.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spills: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand). For large spills, evacuate the lab immediately and contact your institution's safety officer.
Disposal Plan
Chemical waste must be handled in accordance with institutional and regulatory guidelines.
-
Waste Segregation: All waste containing this compound, including contaminated solids, solutions, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste .[15]
-
Disposal Method: Do not dispose of this material down the drain or in regular trash.[11] The material should be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the resulting hydrogen bromide.[11][16]
-
Contaminated PPE: Heavily contaminated gloves and disposable lab coats should be placed in the halogenated waste container.
References
-
UCLA Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. [Link]
-
SlideServe. (n.d.). Safe Handling of Vinylic Monomers in Chemistry Labs. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]
-
U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. [Link]
-
AFG Bioscience LLC. (2016). Safety Data Sheet - (1,2-Dibromoethyl)benzene. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production. [Link]
-
University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
University of Michigan-Dearborn. (n.d.). Reactive Chemicals. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PPT - Safe Handling of Vinylic Monomers in Chemistry Labs PowerPoint Presentation - ID:6927230 [slideserve.com]
- 5. umdearborn.edu [umdearborn.edu]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. cpchem.com [cpchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. echemi.com [echemi.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
